molecular formula C66H107N21O16S B15494773 Apelin-12 acetate

Apelin-12 acetate

Cat. No.: B15494773
M. Wt: 1482.8 g/mol
InChI Key: PWUOUGMQUHCVDK-SBNCYDFUSA-N
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Description

Apelin-12 acetate is a useful research compound. Its molecular formula is C66H107N21O16S and its molecular weight is 1482.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

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Molecular Formula

C66H107N21O16S

Molecular Weight

1482.8 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C64H103N21O14S.C2H4O2/c1-37(2)30-44(79-53(89)42(18-10-25-73-64(69)70)77-58(94)49-20-12-27-84(49)60(96)40(66)16-9-24-72-63(67)68)54(90)82-47(35-86)56(92)80-45(32-39-33-71-36-75-39)55(91)76-41(17-7-8-23-65)52(88)74-34-51(87)83-26-11-19-48(83)57(93)78-43(22-29-100-3)61(97)85-28-13-21-50(85)59(95)81-46(62(98)99)31-38-14-5-4-6-15-38;1-2(3)4/h4-6,14-15,33,36-37,40-50,86H,7-13,16-32,34-35,65-66H2,1-3H3,(H,71,75)(H,74,88)(H,76,91)(H,77,94)(H,78,93)(H,79,89)(H,80,92)(H,81,95)(H,82,90)(H,98,99)(H4,67,68,72)(H4,69,70,73);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-;/m0./s1

InChI Key

PWUOUGMQUHCVDK-SBNCYDFUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N.CC(=O)O

Origin of Product

United States

Foundational & Exploratory

The Apelin Peptide Family: A Technical Guide to its Discovery and Signaling

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the apelin peptide family and its cognate receptor, APJ, represents a significant advancement in our understanding of cardiovascular and metabolic regulation. Initially identified as an orphan G protein-coupled receptor (GPCR), the subsequent deorphanization of APJ and the characterization of its endogenous ligands have unveiled a complex and pleiotropic signaling system with profound physiological implications. This technical guide provides an in-depth overview of the discovery, history, and core signaling pathways of the apelin peptide family, with a focus on the experimental methodologies that have been pivotal in elucidating its function.

The Discovery of the Apelin Receptor (APJ) and its Ligands

The journey to understanding the apelin system began with the identification of its receptor. In 1993, a gene encoding a novel class A GPCR was discovered through homology cloning. This receptor displayed the highest sequence similarity to the angiotensin AT1 receptor but did not bind angiotensin II, leading to its designation as an "orphan" GPCR, named APJ.[1]

Deorphanization of APJ: The Discovery of Apelin

For five years, APJ remained an orphan receptor until a research group led by Tatemoto successfully identified its endogenous ligand in 1998.[2] Using a reverse pharmacology approach, they screened tissue extracts for the ability to activate APJ expressed in Chinese Hamster Ovary (CHO) cells. This led to the isolation of a 36-amino acid peptide from bovine stomach extracts, which they named "apelin" (APJ endogenous ligand).[2][3]

A Second Endogenous Ligand: Elabela/Toddler

Experimental Protocols

The characterization of the apelin system has relied on a variety of key experimental techniques. Below are detailed methodologies for some of the pivotal experiments.

Cloning and Expression of the Orphan GPCR (APJ)

The initial discovery of APJ involved homology-based cloning, a common technique for identifying new members of a protein family.

Objective: To isolate and express the gene for a novel GPCR with homology to the angiotensin AT1 receptor.

Methodology:

  • Probe Design: Degenerate oligonucleotide probes were designed based on the conserved sequences of the transmembrane domains of the angiotensin AT1 receptor.

  • Library Screening: A human genomic DNA library was screened with the radiolabeled oligonucleotide probes under low-stringency hybridization conditions to allow for the detection of related but not identical sequences.

  • Clone Isolation and Sequencing: Positive clones were isolated, and the DNA was sequenced to identify the full-length open reading frame of the novel GPCR, termed APJ.

  • Expression Vector Construction: The APJ coding sequence was subcloned into a mammalian expression vector (e.g., pcDNA3.1) for stable or transient expression in cell lines.

  • Cell Line Transfection: The expression vector was transfected into a suitable host cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, using standard methods like calcium phosphate (B84403) precipitation or lipofection.

  • Selection and Verification: For stable cell lines, cells were cultured in a selection medium (e.g., containing G418) to select for cells that had integrated the vector. The expression of the receptor was then verified by methods such as RT-PCR, western blotting, or radioligand binding assays.[5][9][10]

Isolation and Purification of Apelin from Bovine Stomach

The discovery of apelin was a landmark achievement in deorphanizing APJ.

Objective: To isolate the endogenous ligand for the APJ receptor from a biological source.

Methodology:

  • Tissue Extraction: Bovine stomach tissue was homogenized and extracted with an acidic solution to solubilize peptides.

  • Fractionation: The crude extract was subjected to a series of chromatographic steps to separate the components based on their physicochemical properties. This typically involved:

    • Cation-exchange chromatography: To enrich for positively charged peptides.

    • Reversed-phase high-performance liquid chromatography (RP-HPLC): Multiple rounds of RP-HPLC with different solvent systems were used to achieve high purity.

  • Bioassay-Guided Purification: At each step of the purification process, the fractions were tested for their ability to activate APJ-expressing CHO cells. The primary assay measured the change in extracellular acidification rate, a hallmark of GPCR activation.[2]

  • Amino Acid Sequencing: The purified active peptide was subjected to Edman degradation to determine its amino acid sequence.

  • cDNA Cloning: Based on the peptide sequence, degenerate oligonucleotide probes were designed and used to screen a bovine stomach cDNA library to clone the full-length cDNA encoding the apelin preproprotein.[2]

Radioligand Binding Assay for Apelin Receptor

Radioligand binding assays are fundamental for characterizing the interaction between a ligand and its receptor.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of apelin peptides for the APJ receptor.

Methodology:

  • Membrane Preparation:

    • CHO or HEK293 cells stably expressing the APJ receptor are harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer.[11]

  • Saturation Binding Assay:

    • A fixed amount of membrane protein is incubated with increasing concentrations of a radiolabeled apelin peptide (e.g., [125I]-[Pyr1]apelin-13).

    • The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Non-specific binding is determined in a parallel set of tubes containing a high concentration of the corresponding unlabeled apelin peptide.

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured using a gamma counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the Kd and Bmax.[11][12]

  • Competition Binding Assay:

    • A fixed concentration of radiolabeled apelin is incubated with cell membranes in the presence of increasing concentrations of an unlabeled competing ligand.

    • The assay is performed under the same conditions as the saturation binding assay.

    • The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) of the competing ligand is calculated from the IC50 value using the Cheng-Prusoff equation.[5][8]

ERK1/2 Phosphorylation Assay

This assay is used to investigate the activation of a key downstream signaling pathway.

Objective: To determine if apelin stimulates the phosphorylation of ERK1/2 in cells expressing the APJ receptor.

Methodology:

  • Cell Culture and Stimulation:

    • Cells expressing the APJ receptor (e.g., A549 or transfected HEK293 cells) are cultured to near confluence.

    • Cells are serum-starved for several hours to reduce basal ERK1/2 phosphorylation.

    • Cells are then stimulated with different concentrations of apelin for various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[13]

  • Cell Lysis: After stimulation, the cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Western Blotting:

    • The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.

  • Densitometry: The intensity of the p-ERK1/2 and total ERK1/2 bands is quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 activation.[13][14][15]

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of apelin peptides and related ligands with the APJ receptor.

Table 1: Binding Affinities of Apelin Peptides and Elabela for the APJ Receptor

LigandCell Type/TissueRadioligandAssay TypeKd / Ki (nM)Reference
[Pyr1]apelin-13CHO-APJ[125I]-[Pyr1]apelin-13Saturation0.35[1]
Apelin-13 (B560349)Human Left Ventricle[125I]-[Pyr1]apelin-13Competition3.2 µM[16]
Apelin-13CHO-K1-APJ[125I]-apelin-13Competition-[16]
Elabela-32CHO-hAPJ[125I]-[Pyr1]apelin-13Competition~1.0[17]
Elabela-21CHO-hAPJ[125I]-[Pyr1]apelin-13Competition~1.0[17]
Elabela-11CHO-hAPJ[125I]-[Pyr1]apelin-13Competition~1.0[17]

Table 2: Functional Potencies of Apelin Peptides and Elabela

LigandAssayCell TypeEC50 (nM)Reference
Apelin-13cAMP InhibitionCHO-hAPJ< 1.0[17]
Elabela-32cAMP InhibitionCHO-hAPJ< 1.0[17]
Elabela-21cAMP InhibitionCHO-hAPJ< 1.0[17]
Elabela-11cAMP InhibitionCHO-hAPJ< 1.0[17]
ElabelacAMP InhibitionCHO-hAPJ11.1[8]
ElabelaERK1/2 PhosphorylationCHO-hAPJ14.3[8]

Signaling Pathways

Gαi-Mediated Signaling

Upon apelin binding, the Gαi subunit of the heterotrimeric G protein is activated. This leads to:

  • Activation of PI3K/Akt Pathway: The Gβγ subunits released upon Gαi activation can stimulate Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). The PI3K/Akt pathway is crucial for cell survival, proliferation, and metabolism.

  • Activation of the MAPK/ERK Pathway: Gαi signaling can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[14] This pathway is a key regulator of cell growth and differentiation.

Gαq-Mediated Signaling

Activation of the Gαq subunit by the apelin-bound APJ receptor initiates a distinct signaling cascade:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets to modulate cellular responses.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

Discovery_Timeline 1993 1993 Discovery of APJ as an orphan GPCR Discovery of APJ as an orphan GPCR 1993->Discovery of APJ as an orphan GPCR O'Dowd et al. 1998 1998 Isolation of Apelin from bovine stomach Isolation of Apelin from bovine stomach 1998->Isolation of Apelin from bovine stomach Tatemoto et al. 2013 2013 Discovery of Elabela/Toddler Discovery of Elabela/Toddler 2013->Discovery of Elabela/Toddler Two independent groups

Caption: Timeline of the key discoveries in the apelin peptide family.

Apelin_Processing Preproapelin Preproapelin (77 aa) Proapelin Proapelin (55 aa) Preproapelin->Proapelin Signal Peptidase Apelin36 Apelin-36 Proapelin->Apelin36 Proteolytic Cleavage Apelin17 Apelin-17 Apelin36->Apelin17 Further Processing Apelin13 Apelin-13 Apelin17->Apelin13 Further Processing PyrApelin13 [Pyr1]Apelin-13 Apelin13->PyrApelin13 Pyroglutamylation

Caption: Processing of the apelin preproprotein into active peptides.

Apelin_Signaling_Gai cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apelin Apelin APJ APJ Receptor Apelin->APJ Gai Gαi APJ->Gai Gbg Gβγ Gai->Gbg AC Adenylyl Cyclase Gai->AC ERK ERK1/2 Gai->ERK PI3K PI3K Gbg->PI3K cAMP cAMP AC->cAMP CellularResponse Cellular Response cAMP->CellularResponse Akt Akt PI3K->Akt Akt->CellularResponse ERK->CellularResponse

Caption: Apelin/APJ Gαi-mediated signaling pathway.

Apelin_Signaling_Gaq cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apelin Apelin APJ APJ Receptor Apelin->APJ Gaq Gαq APJ->Gaq PLC Phospholipase C Gaq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2 Ca2+ ER->Ca2 Ca2->PKC CellularResponse Cellular Response PKC->CellularResponse

Caption: Apelin/APJ Gαq-mediated signaling pathway.

Conclusion

The discovery of the apelin peptide family and its receptor, APJ, has opened up new avenues for research into the physiological and pathological processes governing cardiovascular and metabolic health. The intricate signaling network activated by apelin and Elabela/Toddler highlights the complexity of this system and underscores its potential as a therapeutic target for a range of diseases. This technical guide has provided a comprehensive overview of the key historical discoveries, detailed experimental protocols, and core signaling pathways that form the foundation of our current understanding of the apelin system. Continued research in this field holds the promise of developing novel therapeutics that can modulate this important signaling axis for the benefit of human health.

References

Apelin-12 Acetate and its Interaction with the APJ Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between Apelin-12 acetate (B1210297), a potent endogenous peptide, and its cognate G protein-coupled receptor, APJ. This interaction is a critical signaling axis implicated in a myriad of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism, making it a promising target for therapeutic intervention. This document details the binding kinetics, downstream signaling cascades, and provides standardized protocols for key experimental assays. Furthermore, it presents quantitative data in a structured format and visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of the Apelin-12/APJ system.

Introduction

The apelin receptor (APJ), a class A G protein-coupled receptor (GPCR), was initially identified in 1993 and remained an orphan receptor until the discovery of its endogenous ligand, apelin, in 1998. The apelin gene encodes a 77-amino acid preproprotein, which is proteolytically cleaved into several active fragments, including apelin-36, apelin-17, and the C-terminal pyroglutamated form, [Pyr1]apelin-13. Apelin-12 is a 12-amino acid peptide fragment corresponding to residues 66-77 of the preproapelin protein and is one of the most potent and abundant isoforms. Apelin-12 acetate is the acetate salt of this peptide, commonly used in research.

The Apelin/APJ system is widely expressed throughout the body, with significant concentrations in the central nervous system, heart, lungs, kidneys, and adipose tissue. Its activation triggers a cascade of intracellular signaling events that play a crucial role in maintaining physiological homeostasis. Dysregulation of this system has been linked to various pathologies, including heart failure, hypertension, and metabolic disorders, highlighting its therapeutic potential.

This compound and APJ Receptor Interaction

Apelin-12 is an agonist of the APJ receptor, meaning it binds to and activates the receptor. This interaction is characterized by high affinity and specificity, initiating a conformational change in the receptor that facilitates the coupling and activation of intracellular G proteins.

Binding Affinity and Potency

The interaction between Apelin-12 and the APJ receptor has been quantified using various in vitro assays. The binding affinity (Ki) and the concentration required to elicit a half-maximal response (EC50) or inhibition (IC50) are key parameters that define the potency of Apelin-12. These values can vary depending on the cell type, the specific signaling pathway being measured, and the experimental conditions.

Assay Type Ligand Cell Line Parameter Value (nM) Reference
Calcium MobilizationApelin-12APJ-Gαq16EC500.18[1]
Calcium MobilizationApelin-13APJ-Gαq16EC50-[2]
cAMP InhibitionApelin-13CHO-K1/AGTRL1EC500.05[3]
cAMP InhibitionApelin-13CHO-K1/APJEC500.018[4]
cAMP InhibitionApelin-36CHO-K1/APJEC500.053[4]
β-Arrestin RecruitmentApelin-17 (K17F)HEK293EC5017 ± 7.4[5]
β-Arrestin RecruitmentApelin-17 lacking C-terminal Phe (K16P)HEK293EC5071 ± 5[5]
Radioligand BindingBMS-986224 (agonist)-Kd0.3[6]
Radioligand BindingMM 07 (biased agonist)CHO-K1Kd300[6]
Radioligand BindingMM 07 (biased agonist)Human HeartKd172[6]
β-Arrestin InhibitionAPJ antagonist-1-IC503100
HIV-1 and HIV-2 InhibitionApelin-12NP-2/CD4/APJIC5063,000 (63 µg/ml)[1]

Table 1: Quantitative data for Apelin-12 and related ligands interacting with the APJ receptor.

Signaling Pathways

Upon binding of Apelin-12, the APJ receptor can couple to multiple G protein subtypes, primarily Gαi and Gαq, leading to the activation of distinct downstream signaling cascades. Furthermore, the APJ receptor can also signal through G protein-independent pathways involving β-arrestins.

G Protein-Dependent Signaling
  • Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is involved in various cellular processes, including cell growth and metabolism.

  • Gαq Pathway: Coupling to Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for processes like smooth muscle contraction and endothelial nitric oxide synthase (eNOS) activation.

β-Arrestin-Mediated Signaling and Biased Agonism

Following agonist binding and G protein activation, the APJ receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2) to the receptor. β-arrestin recruitment leads to receptor desensitization, by uncoupling it from G proteins, and internalization, which removes the receptor from the cell surface.

Interestingly, β-arrestins can also act as signal transducers themselves, initiating signaling cascades independently of G proteins. This phenomenon, known as "biased agonism," allows for the selective activation of either G protein-dependent or β-arrestin-dependent pathways by different ligands. For instance, some studies suggest that certain apelin fragments lacking the C-terminal phenylalanine exhibit biased agonism, favoring the Gαi pathway over β-arrestin recruitment.[5] This has significant implications for drug development, as it may be possible to design ligands that selectively activate beneficial signaling pathways while avoiding those that cause adverse effects.

Downstream Effectors

The initial signaling events described above converge on several key downstream effector pathways:

  • PI3K/Akt Pathway: This pathway is critical for cell survival, growth, and metabolism. Apelin-12 has been shown to activate Akt, which in turn can phosphorylate and activate eNOS, leading to the production of nitric oxide (NO).[1]

  • ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Apelin-12 can stimulate the phosphorylation and activation of ERK1/2.

  • JNK and p38 MAPK Pathways: Apelin-12 has been reported to inhibit the pro-apoptotic JNK and p38 MAPK signaling pathways, thereby exerting neuroprotective effects.

Signaling Pathway Diagrams

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_Galpha_i Gαi Pathway cluster_Galpha_q Gαq Pathway Apelin12 Apelin-12 APJ APJ Receptor Apelin12->APJ Binds G_alpha_i Gαi APJ->G_alpha_i Activates G_alpha_q Gαq APJ->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP ↓ cAMP AC->cAMP PLC Phospholipase C G_alpha_q->PLC Activates IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+] IP3->Ca2

Caption: G Protein-Dependent Signaling Pathways of the APJ Receptor.

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane Apelin12_APJ Apelin-12-APJ Complex GRK GRK Apelin12_APJ->GRK Recruits APJ_P Phosphorylated APJ GRK->APJ_P Phosphorylates Beta_Arrestin β-Arrestin APJ_P->Beta_Arrestin Recruits Desensitization Desensitization Beta_Arrestin->Desensitization Internalization Internalization Beta_Arrestin->Internalization ERK_Activation ERK Activation Beta_Arrestin->ERK_Activation

Caption: β-Arrestin-Mediated Signaling and Receptor Regulation.

Experimental Protocols

Investigating the interaction between Apelin-12 and the APJ receptor requires a variety of specialized in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand to its receptor.

Materials:

  • Cell membranes expressing the APJ receptor

  • Radiolabeled apelin analog (e.g., [125I]-[Pyr1]apelin-13)

  • Unlabeled Apelin-12 (for competition assays)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from cells overexpressing the APJ receptor.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation (typically 5-20 µg of protein).

    • For saturation binding: Increasing concentrations of the radiolabeled ligand.

    • For competition binding: A fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled Apelin-12.

    • For non-specific binding control: A fixed concentration of the radiolabeled ligand and a high concentration of unlabeled apelin.

    • Bring the final volume to 200-250 µL with binding buffer.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound ligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax for saturation binding or the Ki for competition binding.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Cell Membranes with APJ Receptor Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Membranes - Radioligand - Unlabeled Ligand (optional) Membrane_Prep->Assay_Setup Incubation Incubate at RT (60-90 min) Assay_Setup->Incubation Filtration Rapid Filtration (separates bound/unbound) Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Measure Radioactivity (Scintillation Counter) Washing->Counting Analysis Data Analysis (Kd, Bmax, Ki) Counting->Analysis End End Analysis->End

Caption: Experimental Workflow for a Radioligand Binding Assay.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled receptors.

Materials:

  • Cells expressing the APJ receptor (and preferably co-expressing a promiscuous G protein like Gα16 to amplify the signal)

  • Apelin-12

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer containing probenecid. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Agonist Injection: Inject a solution of Apelin-12 at various concentrations into the wells.

  • Signal Detection: Immediately after injection, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of Apelin-12 and plot the dose-response curve to calculate the EC50.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gαi-coupled receptor activation.

Materials:

  • Cells expressing the APJ receptor

  • Apelin-12

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

  • Cell Stimulation: Pre-incubate the cells with a PDE inhibitor. Then, stimulate the cells with a fixed concentration of forskolin and varying concentrations of Apelin-12.

  • Cell Lysis: After the incubation period, lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using a competitive immunoassay format provided by the detection kit. The signal is typically inversely proportional to the amount of cAMP present.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of Apelin-12 to determine the IC50.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated APJ receptor.

Materials:

  • Cells co-expressing the APJ receptor fused to a donor molecule (e.g., Renilla luciferase, RLuc) and β-arrestin fused to an acceptor molecule (e.g., Yellow Fluorescent Protein, YFP). This is for Bioluminescence Resonance Energy Transfer (BRET) based assays. Alternatively, enzyme fragment complementation assays (e.g., PathHunter) can be used.

  • Apelin-12

  • Substrate for the donor molecule (e.g., coelenterazine (B1669285) for RLuc)

  • Plate reader capable of detecting the specific assay signal (e.g., BRET or chemiluminescence)

Procedure (BRET example):

  • Cell Plating: Seed the transfected cells in a white, opaque 96-well plate.

  • Agonist Stimulation: Treat the cells with varying concentrations of Apelin-12.

  • Substrate Addition: Add the substrate for the donor molecule.

  • Signal Detection: Immediately measure the light emission at two different wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor. Plot the BRET ratio against the Apelin-12 concentration to determine the EC50.

Conclusion

The interaction between this compound and the APJ receptor represents a complex and finely tuned signaling system with profound physiological implications. Understanding the nuances of this interaction, from binding kinetics to the intricacies of biased agonism, is paramount for the development of novel therapeutics targeting this pathway. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals, enabling a more standardized and informed approach to investigating the Apelin/APJ system. Further exploration of this pathway holds the promise of yielding innovative treatments for a range of cardiovascular and metabolic diseases.

References

Physiological Concentrations of Apelin-12 in Human Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physiological concentrations of Apelin-12 in human plasma. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the apelinergic system. This document summarizes quantitative data, details common experimental protocols for Apelin-12 measurement, and illustrates the key signaling pathways associated with this peptide.

Quantitative Data on Apelin-12 Plasma Concentrations

The physiological concentration of Apelin-12 in the plasma of healthy human subjects exhibits variability across different studies, likely due to differences in analytical methods, sample handling, and cohort characteristics. The following table summarizes the quantitative data from several key publications. It is important to note that immunoassays (like ELISA) and mass spectrometry-based methods (like LC-MS/MS) are the primary techniques used for quantification, with the latter often considered more specific for distinguishing between different apelin isoforms.

PopulationNMean Concentration (pg/mL)Standard Deviation (pg/mL)Concentration Range (pg/mL)MethodReference
Healthy Controls35325152Not ReportedELISA[1]
Healthy Controls25Not ReportedNot ReportedNot ReportedCommercially available kits[2]
Healthy Controls43Not Reported (Significantly higher than gastric cancer patients)Not ReportedNot ReportedELISA[3]
Healthy Donors10Not ReportedNot Reported208 - 466 (total immunoreactive apelin)Immunoassay[4]
Healthy Donors10Not DetectedNot DetectedLower Limit of Detection: 10-50LC/MS/MS[4]
Healthy Controls32169.4 (µg/L)62.5 (µg/L)Not ReportedELISA[5]

Note: Concentrations reported in µg/L have been converted to pg/mL for consistency (1 µg/L = 1 pg/mL). The discrepancy in reported values, particularly between immunoassay and LC-MS/MS methods, highlights the challenges in accurately quantifying endogenous apelin peptides. Some studies using sensitive LC/MS/MS methods have reported difficulty in detecting or quantifying endogenous Apelin-12 in healthy individuals, suggesting that circulating levels may be very low[4][6].

Experimental Protocols for Apelin-12 Quantification

Accurate measurement of Apelin-12 in human plasma requires meticulous attention to pre-analytical and analytical procedures due to the peptide's short half-life and susceptibility to degradation.

Blood Collection and Plasma Preparation

Proper sample collection and processing are critical to preserve the integrity of apelin peptides.

  • Blood Collection:

    • Whole blood should be collected in tubes containing an anticoagulant, with EDTA or citrate (B86180) being commonly used[2][7].

    • To minimize proteolytic degradation, some protocols recommend the immediate acidification of the plasma to pH 2.5[6].

    • The use of tubes containing protease inhibitors is also a recommended practice.

  • Plasma Separation:

    • After collection, the blood should be centrifuged to separate the plasma. Common centrifugation parameters are 2,000-3,000 rpm for 20 minutes at 4°C[7].

    • The resulting plasma supernatant should be carefully collected, avoiding contamination with the buffy coat or red blood cells.

  • Storage:

    • Plasma samples should be stored at -80°C for long-term stability[3]. Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying Apelin-12 due to its high throughput and relatively low cost. Both competitive and sandwich ELISA formats are available from various commercial vendors.

  • Principle of Competitive ELISA:

    • A microplate is pre-coated with a capture antibody specific for Apelin-12.

    • Standards and plasma samples are added to the wells, along with a fixed amount of biotin-labeled Apelin-12.

    • The unlabeled Apelin-12 in the sample competes with the biotin-labeled Apelin-12 for binding to the capture antibody.

    • After incubation and washing, a streptavidin-HRP conjugate is added, which binds to the captured biotin-labeled Apelin-12.

    • A substrate solution is then added, and the resulting colorimetric signal is inversely proportional to the amount of Apelin-12 in the sample.

  • General ELISA Protocol Outline:

    • Prepare all reagents, standards, and samples according to the manufacturer's instructions.

    • Add standards and samples to the appropriate wells of the pre-coated microplate.

    • Add the detection reagent (e.g., biotin-labeled Apelin-12 for competitive ELISA).

    • Incubate the plate, typically for 1-2 hours at 37°C.

    • Wash the wells to remove unbound components.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP).

    • Incubate the plate, typically for 30-60 minutes at 37°C.

    • Wash the wells again.

    • Add the substrate solution and incubate in the dark until color develops.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the Apelin-12 concentration in the samples by interpolating from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and the ability to simultaneously measure multiple apelin isoforms. However, the development of a robust and sensitive LC-MS/MS method for endogenous apelin peptides in plasma has proven challenging.

  • Principle of LC-MS/MS:

    • Sample Preparation: Plasma samples undergo an extraction process, often solid-phase extraction (SPE), to isolate and concentrate the apelin peptides.

    • Liquid Chromatography (LC): The extracted peptides are separated based on their physicochemical properties (e.g., hydrophobicity) using a high-performance liquid chromatography system.

    • Tandem Mass Spectrometry (MS/MS): The separated peptides are ionized and then fragmented. The mass-to-charge ratio of the precursor and fragment ions are measured, providing a highly specific signature for each peptide.

  • Key Methodological Considerations for Apelin-12 LC-MS/MS:

    • Sample Pre-treatment: To inactivate proteases and release protein-bound apelin, plasma can be treated with an acid, such as 4% phosphoric acid.

    • Internal Standards: Stable isotope-labeled versions of Apelin-12 are used as internal standards for accurate quantification[4].

    • Extraction: Cation-exchange solid-phase extraction is a common method for isolating apelin peptides from the plasma matrix[4].

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is typically used for quantification[4].

Signaling Pathways and Experimental Workflows

Apelin-12 Signaling Pathway

Apelin-12 exerts its biological effects by binding to the G protein-coupled receptor, APJ. This interaction triggers a cascade of intracellular signaling events that are involved in a wide range of physiological processes.

Apelin12_Signaling_Pathway Apelin12 Apelin-12 APJ APJ Receptor Apelin12->APJ Binds G_protein Gαi/Gαq APJ->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK/ERK Pathway G_protein->MAPK IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt Ca2_PKC ↑ [Ca2+] PKC activation IP3_DAG->Ca2_PKC Cardiac_Contractility ↑ Cardiac Contractility Ca2_PKC->Cardiac_Contractility eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Proliferation Cell Proliferation & Migration MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis Apelin12_Quantification_Workflow Start Start Blood_Collection Blood Collection (EDTA/Citrate tubes) Start->Blood_Collection Centrifugation Centrifugation (e.g., 2,500 rpm, 20 min, 4°C) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage at -80°C Plasma_Separation->Storage Method_Choice Method Selection Storage->Method_Choice ELISA ELISA Method_Choice->ELISA Immunoassay LCMS LC-MS/MS Method_Choice->LCMS Mass Spectrometry ELISA_Assay Perform ELISA Assay ELISA->ELISA_Assay LCMS_Prep Sample Extraction (SPE) LCMS->LCMS_Prep Data_Analysis_ELISA Data Analysis (Standard Curve) ELISA_Assay->Data_Analysis_ELISA LCMS_Analysis LC-MS/MS Analysis LCMS_Prep->LCMS_Analysis Data_Analysis_LCMS Data Analysis (Internal Standard Calibration) LCMS_Analysis->Data_Analysis_LCMS Results Results (Apelin-12 Concentration) Data_Analysis_ELISA->Results Data_Analysis_LCMS->Results

References

Apelin-12 in Angiogenesis and Vascular Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apelin-12, a potent endogenous peptide, has emerged as a critical regulator of angiogenesis and vascular development. Acting through its cognate G protein-coupled receptor, APJ, Apelin-12 modulates a complex network of signaling pathways essential for endothelial cell proliferation, migration, and tube formation. This technical guide provides an in-depth overview of the role of Apelin-12 in these processes, presenting key quantitative data, detailed experimental protocols, and comprehensive signaling pathway diagrams to support further research and therapeutic development in this promising field.

Introduction

The formation of new blood vessels, or angiogenesis, is a fundamental biological process crucial for embryonic development, tissue repair, and various pathological conditions, including tumor growth and ischemic diseases. The Apelin/APJ system has been identified as a key player in both physiological and pathological angiogenesis[1]. Apelin-12, one of the most active isoforms of the apelin peptide, is highly expressed in endothelial cells and plays a significant role in driving the angiogenic state[2][3]. This document serves as a comprehensive resource for understanding the molecular mechanisms of Apelin-12-mediated angiogenesis and provides practical guidance for its experimental investigation.

Core Signaling Pathways

Apelin-12 initiates a cascade of intracellular signaling events upon binding to its receptor, APJ, on the surface of endothelial cells. These pathways are central to the pro-angiogenic effects of Apelin-12.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a primary mediator of Apelin-12's effects on endothelial cell survival and proliferation. Activation of this pathway leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), promoting vasodilation and vascular stabilization[4][5].

ERK/MAPK Pathway

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another critical downstream effector of Apelin-12/APJ signaling. This pathway is instrumental in promoting endothelial cell migration and proliferation, key events in the formation of new blood vessels[1][5].

Cross-talk with VEGF and Notch Signaling

Apelin-12 signaling is intricately linked with other major angiogenic pathways, notably those mediated by Vascular Endothelial Growth Factor (VEGF) and Notch. Apelin can act synergistically with VEGF to promote angiogenesis, and its expression is regulated by the Notch signaling pathway, which is crucial for the determination of endothelial cell fate (tip vs. stalk cells)[2][6][7][8]. Hypoxia can also induce the expression of apelin, further linking it to pathological angiogenesis[9][10].

Quantitative Data on Apelin-12's Angiogenic Effects

The following tables summarize key quantitative findings from various experimental models investigating the pro-angiogenic effects of Apelin-12.

Parameter Cell/Model System Apelin-12 Concentration Observed Effect Fold Change/Percentage Increase Reference
Cell ProliferationHuman Retinal Pigment Epithelial (RPE) cells100 ng/mLIncreased cell proliferationStatistically significant increase (P < 0.01) compared to control[8]
Cell MigrationHuman Retinal Pigment Epithelial (RPE) cells100 ng/mLIncreased cell migrationStatistically significant increase in migrated cells per high power field[8]
Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)0-1000 ng/ml (in the presence of 20 ng/ml VEGF)Dose-dependent enhancement of VEGF-induced proliferationStatistically significant (P<0.001)[11]
Retinal Vessel AreaMouse Model of Oxygen-Induced Retinopathy (OIR)N/A (exogenous apelin)Increased retinal vessel area2.274 ± 0.282 mm² vs. 1.579 ± 0.263 mm² (control)[12]
Retinal Vessel Density (Peripheral Zone)Mouse Model of Oxygen-Induced Retinopathy (OIR)N/A (exogenous apelin)Increased vessel density35.4% ± 5.2% vs. 25.0% ± 4.0% (control)[13]
Tip Cell NumberMouse Model of Oxygen-Induced Retinopathy (OIR)N/A (exogenous apelin)Increased number of tip cells37 ± 7.2 vs. 24.4 ± 8.5 (control)[13]
Tip Cell Filopodia LengthMouse Model of Oxygen-Induced Retinopathy (OIR)N/A (exogenous apelin)Increased filopodia length26.13 ± 2.55 µm vs. 16.82 ± 1.94 µm (control)[13]
Gene/Protein Cell/Model System Condition Observed Effect Fold Change Reference
APJ mRNAHuman Umbilical Vein Endothelial Cells (HUVECs)VEGF (10 ng/ml) stimulation for 18hUpregulation of APJ expression~2.5-fold increase[11]
MCP-1 mRNAEndothelial cellsApelin siRNA treatment for 24hUpregulation of MCP-1 expression2.86 ± 0.33[11]
MCP-1 proteinEndothelial cellsApelin siRNA treatmentUpregulation of MCP-1 protein expression1.89 ± 0.06[11]
CD31 mRNAMouse retina (OIR model)Apelin siRNA treatmentDownregulation of CD31 expression0.84 ± 0.05[11]

Key Experimental Protocols

Detailed methodologies for seminal experiments used to elucidate the function of Apelin-12 in angiogenesis are provided below.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium-2 (EGM-2)

  • Growth factor-reduced Matrigel

  • Apelin-12 peptide

  • 96-well plates

  • Inverted microscope with imaging capabilities

Protocol:

  • Thaw growth factor-reduced Matrigel on ice overnight.

  • Pre-chill a 96-well plate at -20°C for 2-3 hours.

  • Pipette 50 µL of cold Matrigel into each well of the chilled 96-well plate, ensuring the entire surface is covered without bubbles.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Culture HUVECs in EGM-2 to 70-80% confluency.

  • Harvest HUVECs using trypsin and resuspend them in serum-free medium at a concentration of 1-2 x 10^5 cells/mL.

  • Seed 100 µL of the HUVEC suspension (1-2 x 10^4 cells) onto the solidified Matrigel in each well.

  • Add Apelin-12 at desired concentrations to the respective wells. Include a vehicle control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Observe and photograph the formation of tube-like structures using an inverted microscope.

  • Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

Ex Vivo Aortic Ring Assay

This assay provides a more complex, three-dimensional model of angiogenesis that recapitulates many aspects of in vivo vessel sprouting.

Materials:

  • Thoracic aorta from a rat or mouse

  • Type I collagen gel

  • Endothelial cell growth medium

  • Apelin-12 peptide

  • 48-well plates

  • Surgical instruments (forceps, scissors, scalpel)

  • Inverted microscope

Protocol:

  • Aseptically dissect the thoracic aorta and place it in a sterile, ice-cold phosphate-buffered saline (PBS) solution.

  • Carefully remove the surrounding fibro-adipose tissue.

  • Cross-section the aorta into 1 mm thick rings using a sterile scalpel.

  • Prepare the Type I collagen gel according to the manufacturer's instructions and keep it on ice.

  • Add a 100 µL layer of collagen gel to each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes.

  • Place one aortic ring into the center of each well on top of the polymerized collagen.

  • Add another 50 µL of collagen gel to cover the aortic ring and incubate at 37°C for 30 minutes to solidify.

  • Add endothelial cell growth medium containing the desired concentrations of Apelin-12 or vehicle control to each well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.

  • Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

  • Quantify the angiogenic response by measuring the length and number of sprouts.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis in a living embryo.

Materials:

  • Fertilized chicken eggs (day 3-4 of incubation)

  • Sterile filter paper or silicone rings

  • Apelin-12 peptide solution

  • Stereomicroscope

  • Egg incubator

Protocol:

  • Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity.

  • On day 3 or 4 of incubation, create a small window in the eggshell to expose the CAM.

  • Carefully place a sterile filter paper disc or a silicone ring onto the CAM.

  • Apply a small volume (e.g., 10 µL) of Apelin-12 solution at the desired concentration onto the disc/ring. Use a vehicle solution as a control.

  • Seal the window with sterile tape and return the egg to the incubator.

  • After 48-72 hours, observe the CAM for the formation of new blood vessels converging towards the application site.

  • Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the disc/ring.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Apelin12_Signaling_Pathway Apelin-12 Signaling in Angiogenesis Apelin12 Apelin-12 APJ APJ Receptor Apelin12->APJ G_protein Gαi/Gαq APJ->G_protein PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS P Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Apelin-12 signaling pathway in endothelial cells.

Tube_Formation_Workflow Endothelial Cell Tube Formation Assay Workflow start Start coat_plate Coat 96-well plate with Matrigel start->coat_plate solidify_matrigel Incubate at 37°C to solidify Matrigel coat_plate->solidify_matrigel seed_cells Seed HUVECs onto Matrigel solidify_matrigel->seed_cells add_apelin Add Apelin-12 (or vehicle control) seed_cells->add_apelin incubate Incubate for 4-18 hours add_apelin->incubate image Image tube formation incubate->image quantify Quantify tube length, junctions, and loops image->quantify end End quantify->end

Caption: Workflow for the in vitro tube formation assay.

Aortic_Ring_Workflow Aortic Ring Assay Workflow start Start dissect_aorta Dissect and clean thoracic aorta start->dissect_aorta slice_rings Slice aorta into 1mm rings dissect_aorta->slice_rings embed_rings Embed rings in collagen gel slice_rings->embed_rings add_media Add medium with Apelin-12 or control embed_rings->add_media incubate Incubate for 7-14 days add_media->incubate monitor_sprouts Monitor and image microvessel sprouting incubate->monitor_sprouts quantify Quantify sprout length and number monitor_sprouts->quantify end End quantify->end

Caption: Workflow for the ex vivo aortic ring assay.

Conclusion and Future Directions

Apelin-12 is a potent, multifaceted regulator of angiogenesis and vascular development. Its intricate signaling network and its interplay with other key angiogenic factors highlight its potential as a therapeutic target. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating the Apelin/APJ pathway in a variety of angiogenesis-dependent diseases. Future research should focus on elucidating the precise context-dependent roles of Apelin-12 in different vascular beds and pathological conditions, as well as on the development of specific and potent agonists and antagonists for therapeutic applications.

References

The Cellular and Tissue Distribution of the Apelin Receptor (APJ): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: September 2025

Introduction

The Apelin Receptor, officially known as APJ (Angiotensin II Receptor-Like 1), is a Class A G-protein coupled receptor (GPCR) that has garnered significant attention in the scientific community. Initially identified as an orphan receptor due to its sequence homology with the angiotensin II type 1 receptor, its endogenous ligand, apelin, was later discovered.[1] The subsequent identification of a second endogenous ligand, Elabela/Toddler, has further expanded the complexity and physiological relevance of this system.[2] The apelin/APJ system is a critical regulator of a wide array of physiological processes, including cardiovascular function, fluid homeostasis, angiogenesis, and energy metabolism.[1][3] Its widespread distribution throughout the central and peripheral nervous systems, as well as in numerous peripheral tissues, underscores its multifaceted role in both health and disease.[4][5] This technical guide provides a comprehensive overview of the cellular and tissue distribution of the APJ receptor, details key experimental methodologies for its detection, and outlines its principal signaling pathways.

Tissue and Cellular Distribution of APJ

The APJ receptor exhibits a broad expression pattern, with its presence confirmed in a multitude of tissues and cell types. The following tables summarize the known distribution of APJ, categorized by physiological system. Expression levels are qualitatively described based on immunohistochemistry and mRNA analysis from various studies.

Central Nervous System (CNS)

APJ is widely expressed throughout the CNS, where it plays crucial roles in regulating fluid balance, appetite, and pituitary hormone release.[6]

Brain RegionCellular LocalizationExpression LevelReferences
Hypothalamus Neurons in the supraoptic (SON) and paraventricular (PVN) nucleiHigh[1][6]
Cerebral Cortex Neurons in frontal, temporal, and occipital corticesModerate[6]
Hippocampus NeuronsModerate[4]
Spinal Cord Neurons and glial cellsHigh[4]
Cerebellum Purkinje cells and their dendritic treesModerate[7]
Medulla Oblongata NeuronsHigh[4]
Pons NeuronsModerate[6]
Corpus Callosum Glial cellsHigh[4]
Pituitary Gland Endocrine cellsModerate[6]
Cardiovascular System

In the cardiovascular system, the apelin/APJ axis is a key regulator of blood pressure, cardiac contractility, and angiogenesis.[2]

Tissue/Cell TypeCellular LocalizationExpression LevelReferences
Heart Cardiomyocytes, endothelial cells, vascular smooth muscle cellsHigh[4][8]
Blood Vessels Endothelial cells, vascular smooth muscle cellsHigh[2][4]
Endocardium Endocardial endothelial cellsHigh[2]
Atherosclerotic Plaques Macrophages, smooth muscle cellsModerate[2]
Metabolic Tissues

APJ is integral to the regulation of glucose and lipid metabolism, with its expression being modulated by insulin (B600854) and nutritional status.[9][10]

Tissue/Cell TypeCellular LocalizationExpression LevelReferences
Adipose Tissue (White & Brown) AdipocytesModerate[9][10]
Skeletal Muscle MyocytesLow to Moderate[9]
Pancreas Acinar and ductal cellsModerate
Liver HepatocytesLow[3]
Other Peripheral Tissues

The widespread distribution of APJ extends to numerous other peripheral organs, indicating its involvement in a diverse range of physiological functions.

Tissue/Cell TypeCellular LocalizationExpression LevelReferences
Lungs Parenchymal cellsHigh[3]
Kidney Glomerular podocytes, proximal tubule cells, endothelial cells, vascular smooth muscle cellsHigh[11][12][13]
Spleen Immune cellsHigh[4]
Placenta TrophoblastsHigh[4]
Stomach Epithelial cellsModerate[14]
Intestine Epithelial cells, goblet cells, smooth muscle cells, enteric neuronsModerate[15]
Testis Sertoli cells, Leydig cellsModerate[16]
Ovary Thecal cells, corpora luteaModerate
APJ in Cancer

Elevated expression of APJ has been observed in various tumor tissues, where it is implicated in promoting angiogenesis, proliferation, and metastasis.[17][18]

Cancer TypeExpression Level in Tumor vs. Normal TissueReferences
Pancreatic Ductal Adenocarcinoma (PDAC) Higher (expressed in 82% of cases)[19]
Colorectal Cancer Higher[20]
Glioblastoma Higher[21]
Non-Small Cell Lung Cancer (NSCLC) Higher[18]
Breast Cancer Higher (detected in ~59% of tumors)[22]
Cervical Cancer Significantly Higher[22]
Gastroesophageal Carcinoma Higher[22]
Hepatocellular Carcinoma (HCC) Consistently Upregulated[22]

APJ Signaling Pathways

Activation of the APJ receptor by its ligands, apelin or Elabela, initiates a cascade of intracellular signaling events through both G-protein-dependent and G-protein-independent pathways. These pathways are highly cell-type specific and lead to diverse physiological outcomes.[23][24]

G-Protein Dependent Signaling

Upon ligand binding, APJ couples primarily to the inhibitory G-protein, Gαi, and to a lesser extent, Gαq.

  • Via Gαi:

    • PI3K/Akt Pathway: Activation of Gαi leads to the stimulation of Phosphoinositide 3-Kinase (PI3K) and its downstream effector, Akt (Protein Kinase B). This pathway is crucial for cell survival, proliferation, migration, and metabolic regulation.[24][25] Activated Akt can phosphorylate and activate endothelial Nitric Oxide Synthase (eNOS), leading to vasodilation.[14]

    • MAPK/ERK Pathway: The Gβγ subunits released from Gαi can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, which is involved in cell proliferation and differentiation.[24]

    • Inhibition of Adenylyl Cyclase: Gαi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[25]

  • Via Gαq:

    • PLC/PKC Pathway: Gαq activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), another key regulator of cell growth and differentiation.[25]

G-Protein Independent Signaling (β-Arrestin Pathway)

APJ can also signal through a G-protein-independent mechanism involving β-arrestins. Following ligand-induced phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment not only desensitizes the G-protein signaling but also initiates a second wave of signaling and mediates receptor internalization (endocytosis).[23][25] The specific apelin isoform can influence the pattern of receptor trafficking.[1]

APJ_Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_protein G-Protein Dependent cluster_arrestin G-Protein Independent cluster_outcomes Cellular Outcomes APJ APJ Receptor Gai Gαi APJ->Gai Gaq Gαq APJ->Gaq GRK GRK APJ->GRK bArrestin β-Arrestin APJ->bArrestin Apelin Apelin / Elabela Apelin->APJ Binds AC Adenylyl Cyclase Gai->AC PI3K PI3K Gai->PI3K ERK ERK1/2 Gai->ERK PLC PLC Gaq->PLC cAMP cAMP ↓ AC->cAMP Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Proliferation Proliferation/ Survival Akt->Proliferation Metabolism Metabolism Akt->Metabolism ERK->Proliferation NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation PKC PKC PLC->PKC PKC->Proliferation GRK->APJ Phosphorylates Endocytosis Receptor Internalization bArrestin->Endocytosis

APJ Receptor Signaling Pathways

Experimental Protocols

Accurate determination of APJ distribution relies on robust and well-validated experimental techniques. Below are detailed protocols for the most common methods used to study APJ expression at the protein and mRNA levels.

Immunohistochemistry (IHC) for APJ Detection

IHC is used to visualize the localization of the APJ protein in tissue sections using a specific primary antibody.

1. Tissue Preparation (Formalin-Fixed, Paraffin-Embedded)

  • Fixation: Immediately after dissection, fix fresh tissue in 10% neutral buffered formalin for 8-24 hours at room temperature.[26]
  • Dehydration: Dehydrate the tissue through a graded series of ethanol (B145695) solutions (e.g., 70%, 85%, 95%, 100% ethanol, two changes at each concentration for 30-60 minutes each).[27]
  • Clearing: Clear the tissue in xylene (two changes for 10-20 minutes each).[27]
  • Paraffin (B1166041) Infiltration: Infiltrate the tissue with molten paraffin wax (60°C) in two changes for 1-2 hours each.[27]
  • Embedding: Embed the tissue in a paraffin block and allow it to cool.
  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
  • Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.

2. Staining Protocol

  • Deparaffinization and Rehydration:
  • Immerse slides in xylene (2 x 10 minutes).[27]
  • Rehydrate through graded ethanol (100% 2 x 10 min, 95% 5 min, 70% 5 min, 50% 5 min).[27]
  • Rinse in distilled water.
  • Antigen Retrieval:
  • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10mM Sodium Citrate, pH 6.0).[26]
  • Heat in a microwave, pressure cooker, or water bath at 95-100°C for 20-30 minutes.[28]
  • Allow slides to cool to room temperature (approx. 20 minutes).
  • Peroxidase Block:
  • Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[29]
  • Rinse with PBS (Phosphate Buffered Saline).
  • Blocking:
  • Incubate sections with a blocking solution (e.g., 3% BSA or 5-10% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.[30]
  • Primary Antibody Incubation:
  • Incubate sections with a primary antibody specific to APJ, diluted in blocking buffer, overnight at 4°C in a humidified chamber. The optimal dilution should be determined empirically (e.g., 1:200 - 1:600).[7][26]
  • Secondary Antibody Incubation:
  • Rinse slides with PBS (3 x 5 minutes).
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 30-60 minutes at room temperature.[29]
  • Detection:
  • Rinse slides with PBS (3 x 5 minutes).
  • Apply DAB (3,3'-Diaminobenzidine) substrate solution and incubate until a brown precipitate develops (monitor under a microscope).[29]
  • Stop the reaction by rinsing with distilled water.
  • Counterstaining, Dehydration, and Mounting:
  • Counterstain with hematoxylin (B73222) for 30-60 seconds.[29]
  • "Blue" the sections in running tap water.
  • Dehydrate through graded ethanol and clear in xylene.
  • Mount with a permanent mounting medium.

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Immunohistochemistry (IHC) Workflow
In Situ Hybridization (ISH) for APJ mRNA Detection

ISH allows for the visualization of APJ mRNA expression within the morphological context of the tissue.

1. Probe Preparation

  • Template Generation: Linearize a plasmid containing the APJ cDNA sequence of interest. Alternatively, use a PCR product with a promoter sequence as a template.[31]
  • In Vitro Transcription: Synthesize a single-stranded antisense RNA probe labeled with digoxigenin (B1670575) (DIG) or another hapten using an in vitro transcription kit. A sense probe should also be generated as a negative control.[32] Probe length should ideally be 250-1500 bases.[33]
  • Probe Purification: Purify the labeled probe to remove unincorporated nucleotides.

2. Tissue Preparation and Hybridization

  • Tissue Preparation: Prepare paraffin-embedded or frozen tissue sections as described for IHC. Ensure all solutions and equipment are RNase-free.[33]
  • Permeabilization: Treat sections with Proteinase K to improve probe accessibility. The concentration and time must be optimized for the tissue type.[34]
  • Prehybridization: Incubate sections in a prehybridization buffer for at least 1 hour at the hybridization temperature (typically 55-65°C).[33]
  • Hybridization:
  • Denature the probe by heating at 95°C for 2 minutes and then immediately chilling on ice.[33]
  • Dilute the denatured probe in hybridization buffer.
  • Apply the probe solution to the sections, cover with a coverslip, and incubate overnight at the optimized hybridization temperature in a humidified chamber.[33]

3. Post-Hybridization Washes and Detection

  • Stringency Washes: Perform a series of washes with decreasing salt concentrations (SSC buffer) and increasing temperatures to remove non-specifically bound probe.[34]
  • Blocking: Block the sections with a suitable blocking reagent (e.g., MABT buffer with 2% BSA).[33]
  • Antibody Incubation: Incubate with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP) for 1-2 hours at room temperature or overnight at 4°C.[31]
  • Detection:
  • Wash extensively to remove unbound antibody.
  • Incubate with a chromogenic substrate (e.g., NBT/BCIP for AP) until the desired color intensity is reached.[31]
  • Stopping and Mounting: Stop the reaction, counterstain if desired, and mount the slides.

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In Situ Hybridization (ISH) Workflow
Quantitative Real-Time PCR (qPCR) for APJ mRNA Quantification

qPCR is a highly sensitive method for quantifying the relative or absolute amount of APJ mRNA in a tissue or cell sample.

1. RNA Extraction and cDNA Synthesis

  • Homogenization: Homogenize the tissue or cell sample in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.
  • RNA Extraction: Extract total RNA using a silica-column-based kit or a phenol-chloroform extraction method.
  • Quality Control: Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis to check for integrity.
  • DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
  • Reverse Transcription: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

2. qPCR Reaction

  • Primer Design: Design and validate primers specific for the APJ mRNA transcript. Primers should typically amplify a product of 70-200 base pairs and span an exon-exon junction to avoid amplification of genomic DNA.
  • Reaction Setup: Prepare the qPCR reaction mix containing:
  • cDNA template
  • Forward and reverse primers for APJ
  • Forward and reverse primers for a stable reference (housekeeping) gene (e.g., GAPDH, β-actin)
  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR machine with a typical program:
  • Initial denaturation (e.g., 95°C for 5-10 minutes)
  • 40 cycles of:
  • Denaturation (95°C for 15 seconds)
  • Annealing/Extension (60°C for 60 seconds)
  • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

3. Data Analysis

  • Determine Cq Values: The instrument software will determine the quantification cycle (Cq) value for each reaction.
  • Relative Quantification: Use the ΔΔCq method to calculate the fold change in APJ expression in a test sample relative to a control sample, normalized to the expression of the reference gene.

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Quantitative PCR (qPCR) Workflow

Conclusion

The apelin receptor APJ is a ubiquitously expressed GPCR with profound implications for human physiology and disease. Its extensive distribution in the central nervous system, cardiovascular system, metabolic tissues, and various peripheral organs highlights its role as a master regulator of homeostasis. The diverse signaling pathways activated by APJ underscore the complexity of its function and provide numerous avenues for therapeutic intervention. A thorough understanding of its cellular and tissue-specific expression, facilitated by the robust experimental methodologies detailed in this guide, is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of the apelin/APJ system.

References

Apelin-12 Acetate: A Deep Dive into its Role in Fluid Homeostasis and Renal Function

Author: BenchChem Technical Support Team. Date: September 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Apelin-12, a peptide endogenous to the apelin system, is emerging as a critical regulator of fluid homeostasis and renal function. This technical guide provides a comprehensive overview of the mechanisms of action of Apelin-12 acetate (B1210297), its physiological effects, and the experimental methodologies used to elucidate its function. Through a detailed examination of its signaling pathways, its interplay with the vasopressin system, and its direct renal effects, this document serves as a resource for scientists and researchers in the field of nephrology and cardiovascular drug development. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex processes involved.

Introduction

The maintenance of fluid and electrolyte balance is a complex physiological process tightly regulated by a concert of hormonal and neural systems. The apelin system, comprising the apelin peptide family and its G protein-coupled receptor (APJ), has been identified as a key player in this intricate network.[1] Apelin peptides, including Apelin-12, are widely distributed throughout the body, with significant expression in the brain, heart, blood vessels, and kidneys.[1][2] This guide focuses specifically on the acetate salt of Apelin-12 and its profound effects on fluid homeostasis and renal physiology, highlighting its potential as a therapeutic target for a range of renal and cardiovascular diseases.[3][4]

Core Signaling Pathways of Apelin-12

Apelin-12 exerts its effects by binding to the APJ receptor, a G protein-coupled receptor.[5] This binding event triggers a cascade of intracellular signaling events that vary depending on the cell type. In the context of renal and vascular function, two primary pathways are of significance: the nitric oxide (NO)-dependent vasodilation pathway and the pathway counteracting the effects of vasopressin.[2][6]

Vasodilation Signaling Pathway

In vascular endothelial cells, the binding of Apelin-12 to the APJ receptor activates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway.[5] This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which in turn catalyzes the production of nitric oxide (NO).[2][5] NO then diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasodilation.[2] This vasodilatory effect contributes to an increase in renal blood flow.[3][5]

Apelin-12 Vasodilation Signaling Pathway Apelin12 Apelin-12 APJ APJ Receptor Apelin12->APJ PI3K_Akt PI3K/Akt Pathway APJ->PI3K_Akt eNOS eNOS (inactive) PI3K_Akt->eNOS activates eNOS_p eNOS (active) eNOS->eNOS_p phosphorylation NO Nitric Oxide (NO) eNOS_p->NO produces sGC Soluble Guanylate Cyclase NO->sGC activates cGMP cGMP sGC->cGMP produces Vasodilation Vasodilation cGMP->Vasodilation leads to Apelin-12 and Vasopressin Interaction in the Collecting Duct cluster_apelin Apelin-12 Signaling cluster_avp Vasopressin Signaling Apelin12 Apelin-12 APJ APJ Receptor (Gi) Apelin12->APJ AC Adenylyl Cyclase APJ->AC inhibits AVP Vasopressin (AVP) V2R V2 Receptor (Gs) AVP->V2R V2R->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles promotes translocation AQP2_membrane Membrane AQP2 AQP2_vesicles->AQP2_membrane Water_Reabsorption Water Reabsorption AQP2_membrane->Water_Reabsorption increases Renal Function Measurement Workflow Start Start Infusion Constant IV Infusion (PAH & Iohexol) Start->Infusion Blood_Sample Collect Blood Samples Infusion->Blood_Sample Urine_Sample Collect Urine Samples Infusion->Urine_Sample Measure_Plasma Measure Plasma Concentrations (P_PAH, P_iohexol) Blood_Sample->Measure_Plasma Measure_Urine Measure Urine Concentrations & Flow (U_PAH, U_iohexol, V) Urine_Sample->Measure_Urine Calculate_RPF Calculate RPF Measure_Plasma->Calculate_RPF Calculate_GFR Calculate GFR Measure_Plasma->Calculate_GFR Measure_Urine->Calculate_RPF Measure_Urine->Calculate_GFR Calculate_RBF Calculate RBF Calculate_RPF->Calculate_RBF End End Calculate_RBF->End Calculate_GFR->End

References

An In-depth Technical Guide to the Intracellular Signaling Cascades Activated by Apelin-12 Acetate

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-12, a potent endogenous peptide, is a member of the apelin family of peptides that act as ligands for the G protein-coupled receptor, APJ (also known as the apelin receptor).[1][2] The apelin/APJ system is widely distributed throughout the body and plays a crucial role in a variety of physiological and pathological processes, including cardiovascular regulation, angiogenesis, and energy metabolism.[1][2] Apelin-12 acetate, a synthetic form of the endogenous peptide, is a valuable tool for elucidating the intricate signaling networks initiated by the activation of the APJ receptor. This technical guide provides a comprehensive overview of the core intracellular signaling cascades activated by Apelin-12, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways to aid researchers in their investigation of this important signaling system.

Core Signaling Pathways Activated by Apelin-12

Upon binding to its receptor, APJ, Apelin-12 initiates a cascade of intracellular events through the activation of heterotrimeric G proteins, primarily of the Gi and Gq subtypes.[3][4] This leads to the modulation of several key downstream signaling pathways, including the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway, and the Phospholipase C (PLC)/Inositol (B14025) Trisphosphate (IP3) pathway, which subsequently influences nitric oxide synthase (NOS) activity.

The PI3K/Akt Signaling Pathway

Activation of the APJ receptor by Apelin-12 leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the plasma membrane allows for the phosphorylation and activation of Akt by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin (B549165) complex 2 (mTORC2). Activated Akt, a serine/threonine kinase, plays a central role in regulating cell survival, growth, proliferation, and metabolism by phosphorylating a wide range of downstream targets. In the context of Apelin-12 signaling, the PI3K/Akt pathway is critically involved in promoting cell survival and proliferation.[5]

PI3K_Akt_Pathway Apelin12 Apelin-12 APJ APJ Receptor Apelin12->APJ G_protein Gi/Gq APJ->G_protein PI3K PI3K G_protein->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors Akt->Downstream Phosphorylates

Caption: PI3K/Akt Signaling Pathway Activated by Apelin-12.

The ERK/MAPK Signaling Pathway

The activation of the APJ receptor by Apelin-12 also triggers the ERK/MAPK signaling cascade. This pathway is typically initiated by the activation of Ras, a small GTPase, which in turn activates a cascade of protein kinases: Raf, MEK (MAPK/ERK kinase), and finally ERK (also known as MAPK). Activated ERK translocates to the nucleus, where it phosphorylates and regulates the activity of numerous transcription factors, leading to changes in gene expression that control cell proliferation, differentiation, and survival. The Apelin-12-induced activation of the ERK/MAPK pathway is often associated with its mitogenic effects.

ERK_MAPK_Pathway Apelin12 Apelin-12 APJ APJ Receptor Apelin12->APJ G_protein Gi/Gq APJ->G_protein Ras Ras G_protein->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Phosphorylates

Caption: ERK/MAPK Signaling Pathway Activated by Apelin-12.

The PLC/IP3 and Nitric Oxide Synthase (NOS) Pathway

Apelin-12, through Gq protein coupling, activates Phospholipase C (PLC).[4][6] PLC hydrolyzes PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ can activate various calcium-dependent enzymes, including endothelial nitric oxide synthase (eNOS). DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC). Activated eNOS produces nitric oxide (NO), a potent vasodilator, from L-arginine. The Apelin-12-induced activation of this pathway is crucial for its effects on vascular tone and blood pressure regulation.

PLC_eNOS_Pathway Apelin12 Apelin-12 APJ APJ Receptor Apelin12->APJ Gq_protein Gq APJ->Gq_protein PLC PLC Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to Receptors PKC PKC DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases eNOS eNOS Ca2->eNOS Activates NO Nitric Oxide eNOS->NO Produces

Caption: PLC/IP3 and eNOS Signaling Pathway Activated by Apelin-12.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Apelin-12 and related peptides in activating downstream signaling pathways.

Table 1: Receptor Binding Affinities and Potencies of Apelin Peptides

PeptideReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell Type/Assay
Apelin-120.18 ± 0.040.18 ± 0.04APJ-Gαq16 cells / Calcium mobilization
Apelin-137.82 ± 0.697.82 ± 0.69APJ-Gαq16 cells / Calcium mobilization
Apelin-171.56 ± 0.111.56 ± 0.11APJ-Gαq16 cells / Calcium mobilization
Apelin-362.69 ± 0.262.69 ± 0.26APJ-Gαq16 cells / Calcium mobilization

Data adapted from Dove Medical Press (2014).[7]

Table 2: Apelin-12 Induced Downstream Signaling Events

Signaling EventEC50 / ConcentrationTime to Peak ActivationCell Type
ERK1/2 Phosphorylation~10 nM (significant activation)15 minutesHEK293 cells overexpressing human APJ
Akt PhosphorylationNot explicitly quantifiedNot explicitly quantifiedEndothelial Progenitor Cells
Intracellular Ca2+ Mobilization0.18 ± 0.04 nMSecondsAPJ-Gαq16 cells
Nitric Oxide Production10⁻⁹ - 10⁻⁷ mol/L (dose-dependent increase)Not specifiedRat Aortas

Data compiled from various sources.[5][8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the intracellular signaling cascades activated by Apelin-12.

Western Blotting for Phosphorylated ERK1/2 and Akt

This protocol is for the detection of phosphorylated and total ERK1/2 and Akt in cell lysates following stimulation with Apelin-12.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours prior to stimulation. Treat cells with desired concentrations of Apelin-12 for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vitro Kinase Assay for Akt Activity

This protocol measures the kinase activity of Akt immunoprecipitated from Apelin-12-stimulated cells.

Materials:

  • Cell lysate from Apelin-12 stimulated cells (prepared as for Western blotting)

  • Anti-Akt antibody

  • Protein A/G agarose (B213101) beads

  • Kinase assay buffer

  • ATP (including γ-³²P-ATP for radioactive detection or using a non-radioactive kit)

  • Akt substrate (e.g., GSK-3 fusion protein)

  • Scintillation counter or appropriate detection system for non-radioactive assays

Procedure:

  • Immunoprecipitation: Incubate cell lysates (e.g., 200-500 µg of protein) with anti-Akt antibody for 2-4 hours at 4°C. Add Protein A/G agarose beads and incubate for another 1-2 hours.

  • Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer.

  • Kinase Reaction: Resuspend the beads in kinase assay buffer containing the Akt substrate and ATP (with γ-³²P-ATP). Incubate at 30°C for 20-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.

  • Detection: Separate the reaction products by SDS-PAGE. For radioactive assays, expose the gel to a phosphor screen or autoradiography film. For non-radioactive assays, follow the kit manufacturer's instructions for detection.

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration in response to Apelin-12 stimulation using a fluorescent calcium indicator.

Materials:

  • Cells expressing the APJ receptor

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Fluorescence microplate reader or fluorescence microscope with a perfusion system

Procedure:

  • Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading. Add Apelin-12 at various concentrations and immediately begin recording the fluorescence intensity over time. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. The ratio of the emissions at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Nitric Oxide (NO) Measurement Assay

This protocol measures the production of nitric oxide in response to Apelin-12 by quantifying its stable metabolites, nitrite (B80452) and nitrate (B79036), using the Griess reagent.

Materials:

  • Cell culture supernatant or tissue homogenate

  • Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Nitrate reductase and its cofactors (if measuring total NO production)

  • Sodium nitrite standard solutions

  • Microplate reader

Procedure:

  • Sample Collection: Collect cell culture supernatant or prepare tissue homogenates from Apelin-12 treated and untreated samples.

  • Nitrate to Nitrite Conversion (Optional): To measure total NO production, incubate samples with nitrate reductase and its cofactors to convert nitrate to nitrite.

  • Griess Reaction: Add the Griess reagent to the samples and standards in a 96-well plate. Incubate for 15-30 minutes at room temperature in the dark. A purple/magenta color will develop.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.

Experimental and Logical Workflow Diagram

The following diagram illustrates a typical workflow for investigating the intracellular signaling pathways activated by Apelin-12.

Experimental_Workflow cluster_0 Cellular Assays cluster_1 Pathway-Specific Analysis cluster_2 Data Analysis & Interpretation Cell_Culture Cell Culture & Apelin-12 Stimulation Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Ca_Imaging Calcium Imaging (Fura-2 / Fluo-4) Cell_Culture->Ca_Imaging NO_Assay Nitric Oxide Assay (Griess Reagent) Cell_Culture->NO_Assay IP3_Assay IP3 Accumulation Assay (ELISA) Cell_Culture->IP3_Assay Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Western Blot (p-ERK, p-Akt) Protein_Quant->Western_Blot Kinase_Assay Kinase Assay (Akt, PKC) Protein_Quant->Kinase_Assay Data_Analysis Data Analysis (Dose-Response, Time-Course) Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Ca_Imaging->Data_Analysis NO_Assay->Data_Analysis IP3_Assay->Data_Analysis Pathway_Mapping Signaling Pathway Mapping Data_Analysis->Pathway_Mapping Conclusion Conclusion Pathway_Mapping->Conclusion

Caption: A comprehensive experimental workflow for studying Apelin-12 signaling.

Conclusion

This technical guide provides a detailed overview of the primary intracellular signaling cascades activated by this compound. By understanding the intricacies of the PI3K/Akt, ERK/MAPK, and PLC/eNOS pathways, researchers can better design experiments to probe the multifaceted roles of the apelin/APJ system in health and disease. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for scientists and drug development professionals working to unravel the therapeutic potential of targeting this important signaling network. Further research into the crosstalk between these pathways and the identification of novel downstream effectors will continue to enhance our understanding of Apelin-12's physiological functions and its potential as a therapeutic agent.

References

The Enduring Legacy of a Dynamic Duo: An In-depth Technical Guide to the Evolutionary Conservation of the Apelin/APJ System

Author: BenchChem Technical Support Team. Date: September 2025

For Immediate Release

A comprehensive technical guide detailing the remarkable evolutionary conservation of the apelin/APJ system, a critical signaling pathway involved in a multitude of physiological processes. This document serves as an essential resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this highly conserved system.

Executive Summary

The apelin/APJ system, comprising the apelin peptide and its cognate G protein-coupled receptor (APJ), represents a fundamentally important and evolutionarily ancient signaling axis. Its remarkable conservation across a wide range of vertebrate species, from fish to mammals, underscores its indispensable role in regulating cardiovascular function, fluid homeostasis, energy metabolism, and angiogenesis. This technical guide provides a deep dive into the evolutionary journey of the apelin/APJ system, presenting comparative quantitative data, detailed experimental methodologies, and visual representations of its core signaling pathways. The high degree of conservation in both the ligand and receptor structure, as well as its physiological functions, positions the apelin/APJ system as a promising and translatable target for the development of novel therapeutics for a variety of human diseases.

Introduction

First identified as an orphan receptor, the angiotensin II receptor-like 1 (APJ) was later matched with its endogenous ligand, apelin, a peptide derived from a 77-amino acid precursor. This discovery unlocked a new field of research into a pleiotropic signaling system with profound physiological implications. The subsequent identification of a second endogenous ligand, ELABELA (also known as Toddler), further expanded the complexity and importance of this system, particularly in embryonic development. This guide will explore the evolutionary thread that connects the structure, function, and signaling of the apelin/APJ system across diverse species, providing a robust framework for ongoing and future research.

Evolutionary Conservation of Apelin and APJ

The apelin and APJ genes exhibit a high degree of sequence and structural conservation throughout the vertebrate lineage, indicating strong evolutionary pressure to maintain their function.

Apelin Peptide

The preproapelin gene structure is conserved, and while the full-length prepropeptide shows some variability, the C-terminal region of the apelin peptide is highly conserved across species.[1] Notably, the last 13 amino acids of apelin-36 (B1139625) are identical in most mammals.[2] This C-terminal fragment is crucial for receptor binding and activation. Various isoforms of apelin (e.g., apelin-36, -17, and -13) are produced through post-translational processing, and these isoforms are found across different species, suggesting conserved enzymatic pathways.[3][4]

APJ Receptor

The APJ receptor, a class A G protein-coupled receptor (GPCR), also demonstrates significant sequence homology across vertebrates. For instance, human APJ shares approximately 90% amino acid identity with the rat and mouse orthologs.[5] This conservation extends to key structural motifs, including the transmembrane domains and extracellular loops involved in ligand binding. Orthologs of the APJ receptor have been identified in fish, amphibians, reptiles, and birds, highlighting its ancient origins.[6][7]

ELABELA/Toddler

The discovery of ELABELA/Toddler as a second endogenous ligand for APJ has added another layer to the evolutionary narrative of this system. ELABELA is a small peptide crucial for embryonic development, particularly heart formation, in zebrafish and mammals.[8][9] Its gene is found in the genomes of fish, amphibians, reptiles, birds, and mammals, indicating its ancient and conserved role in vertebrate development.[10][11]

Comparative Quantitative Data

The binding affinities and potencies of various apelin isoforms for the APJ receptor have been characterized in several species. This section summarizes key quantitative data to facilitate cross-species comparisons.

SpeciesLigandAssay TypeReceptor SourceKd (nM)Ki (nM)EC50 (nM)IC50 (nM)Reference
Human[125I]-[Pyr1]Apelin-13Radioligand BindingHeart tissue0.35[2]
HumanApelin-13Competition BindingRecombinant CHO cells0.7[12]
HumanApelin-17Competition BindingRecombinant CHO cells4.651[1]
HumanApelin-36Competition BindingRecombinant CHO cells1.735[1]
HumanELABELA-32Competition BindingRecombinant CHO cells1.343[1]
RatApelin-13Functional Assay (Inhibition of cAMP)Recombinant CHO cells0.34
RatApelin-36Functional Assay (Inhibition of cAMP)Recombinant CHO cells1.9[13]
MouseApelin-13Competition BindingBrain tissue0.37
BovineApelin-36Radioligand BindingStomach membranes0.48[14]

Table 1: Comparative Binding Affinities and Potencies of Apelin Isoforms and ELABELA. This table summarizes key binding (Kd, Ki) and functional (EC50, IC50) parameters for different apelin isoforms and ELABELA across various species and experimental systems.

Conserved Physiological Functions

The physiological roles of the apelin/APJ system are remarkably conserved across vertebrates, highlighting its fundamental importance in maintaining homeostasis.

Cardiovascular Regulation

Across species, from fish to mammals, the apelin/APJ system is a key regulator of cardiovascular function.[7][15][16] It is involved in:

  • Vasodilation and Blood Pressure Control: Apelin induces vasodilation, leading to a decrease in blood pressure. This effect is conserved in rats, mice, and humans.[15][16]

  • Cardiac Contractility: Apelin acts as a potent inotropic agent, enhancing heart muscle contractility in various species.[17]

  • Angiogenesis: The system plays a crucial role in the formation of new blood vessels during development and in pathological conditions. Studies in frogs and mice have demonstrated the requirement of apelin/APJ for proper vascular development.[6][18]

Fluid Homeostasis

The apelin/APJ system is intricately involved in regulating body fluid balance, a function that is conserved across vertebrates. It influences drinking behavior and urine output, often acting in opposition to the renin-angiotensin system.[5]

Energy Metabolism

Apelin is recognized as an adipokine, a hormone secreted by fat cells, and plays a role in regulating glucose and lipid metabolism.[4][19] This metabolic function is conserved in mammals and is an area of active research for the treatment of metabolic disorders.

Signaling Pathways

Upon ligand binding, the APJ receptor activates several intracellular signaling cascades. The primary signaling pathways are conserved across species and are characteristic of GPCRs.

APJ_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Apelin Apelin / ELABELA APJ APJ Receptor Apelin->APJ Binding G_protein Gαi/Gαq APJ->G_protein Activation beta_arrestin β-Arrestin APJ->beta_arrestin Recruitment PLC PLC G_protein->PLC Gαq AC Adenylate Cyclase G_protein->AC Gαi (inhibits) PI3K PI3K G_protein->PI3K Gβγ ERK ERK1/2 PLC->ERK IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Proliferation, Migration, Vasodilation) ERK->Cellular_Response Akt->Cellular_Response cAMP->Cellular_Response Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 Ca2->Cellular_Response Internalization Receptor Internalization beta_arrestin->Internalization

Figure 1: Apelin/APJ Signaling Pathways.

Upon activation by apelin or ELABELA, the APJ receptor couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. It can also couple to Gαq, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[20] Downstream of these initial events, the PI3K/Akt and ERK/MAPK pathways are activated, leading to cellular responses such as proliferation, migration, and survival.[21][22] The recruitment of β-arrestin to the activated receptor mediates its internalization and can also initiate G protein-independent signaling.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the apelin/APJ system.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of ligands for the APJ receptor.

Radioligand_Binding_Workflow start Start prep Prepare Membranes (from cells or tissue expressing APJ) start->prep incubate Incubate Membranes with: - Radiolabeled Apelin ([125I]-Apelin) - Unlabeled Competitor (varying concentrations) prep->incubate separate Separate Bound from Free Ligand (e.g., filtration) incubate->separate count Quantify Radioactivity (gamma counter) separate->count analyze Data Analysis (Scatchard or Cheng-Prusoff analysis to determine Kd or Ki) count->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes or tissue homogenates expressing the APJ receptor

  • Radiolabeled apelin (e.g., [125I]-[Pyr1]apelin-13)

  • Unlabeled apelin isoforms or other test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a membrane fraction by centrifugation. Determine protein concentration.

  • Incubation: In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of radiolabeled apelin and varying concentrations of the unlabeled competitor. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled apelin).

  • Separation: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 of the competitor, from which the Ki can be calculated using the Cheng-Prusoff equation.

ERK Phosphorylation Western Blot

This protocol is used to assess the activation of the ERK/MAPK signaling pathway upon APJ receptor stimulation.

Materials:

  • Cells expressing the APJ receptor

  • Apelin or other agonists

  • Cell lysis buffer

  • Protein assay reagents

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK and anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to confluence. Serum-starve the cells to reduce basal ERK phosphorylation. Treat the cells with apelin or other agonists for various times.

  • Cell Lysis and Protein Quantification: Lyse the cells and collect the protein extracts. Determine the protein concentration of each sample.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against phospho-ERK. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

  • Quantification: Densitometrically quantify the bands for phospho-ERK and total ERK.

Immunohistochemistry for Apelin/APJ Localization

This protocol is used to visualize the distribution of apelin and the APJ receptor in tissue sections.

Materials:

  • Paraffin-embedded or frozen tissue sections

  • Deparaffinization and rehydration solutions (for paraffin (B1166041) sections)

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Permeabilization buffer (e.g., PBS with Triton X-100)

  • Blocking solution (e.g., normal serum in PBS)

  • Primary antibodies against apelin or APJ

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Microscope

Procedure:

  • Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, fix as required.

  • Antigen Retrieval: For paraffin sections, perform heat-induced epitope retrieval to unmask the antigens.

  • Permeabilization and Blocking: Permeabilize the sections to allow antibody access to intracellular antigens. Block non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against apelin or APJ.

  • Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by the ABC reagent. Visualize the signal using a DAB substrate, which produces a brown precipitate.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate and mount the sections.

  • Microscopy: Examine the sections under a light microscope to determine the localization of the target protein.

Conclusion

The apelin/APJ system stands as a testament to the power of evolutionary conservation. Its enduring presence and consistent function across a vast array of vertebrate species highlight its fundamental importance in maintaining physiological homeostasis. The high degree of structural and functional conservation makes it an attractive and translationally relevant target for therapeutic intervention. This technical guide provides a foundational resource for researchers seeking to unravel the remaining mysteries of this dynamic signaling duo and to harness its potential for the betterment of human health. The continued exploration of the apelin/APJ system, guided by an understanding of its evolutionary journey, promises to yield novel insights and innovative treatments for a wide range of diseases.

References

Apelin-12 Acetate: A Deep Dive into its Immunomodulatory Core

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-12 acetate (B1210297), a bioactive peptide fragment of the apelin preproprotein, is emerging as a significant modulator of the immune system. This technical guide provides an in-depth analysis of the current understanding of Apelin-12 acetate's role in immune regulation, with a focus on its effects on key immune cells and the underlying signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting the apelin/APJ system for immunomodulatory therapies.

Core Immunomodulatory Actions of this compound

This compound exerts its immunomodulatory effects primarily through its interaction with the G protein-coupled receptor, APJ, which is expressed on various immune cells. The binding of this compound to APJ initiates a cascade of intracellular signaling events that collectively shape the immune response. The core actions include the modulation of macrophage polarization, regulation of T-cell trafficking, and the dampening of inflammatory responses.

Macrophage Polarization

This compound plays a crucial role in directing the polarization of macrophages, key orchestrators of the innate and adaptive immune responses. Evidence suggests that this compound promotes a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory and tissue-reparative M2 phenotype. This is characterized by a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.

Experimental Protocol: In Vitro Macrophage Polarization Assay

This protocol outlines a general method for assessing the effect of this compound on macrophage polarization.

  • Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Macrophage Differentiation (for BMDMs): Differentiate bone marrow cells into macrophages by culturing in the presence of M-CSF (20 ng/mL) for 7 days.

  • Polarization:

    • M1 Polarization: Stimulate macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.

    • M2 Polarization: Stimulate macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.

    • This compound Treatment: Co-incubate macrophages with polarizing stimuli and varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM).

  • Analysis:

    • Gene Expression: Analyze the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg1, Ym1, Fizz1) by qRT-PCR.

    • Protein Expression: Measure cytokine secretion in the culture supernatant by ELISA. Analyze cell surface marker expression (e.g., CD86 for M1, CD206 for M2) by flow cytometry.

Quantitative Data: Effect of Apelin on Macrophage Cytokine Production

The following table summarizes the effect of [pGlu]-apelin-13 on cytokine expression in J774 macrophages. While this data is for a related apelin isoform, it provides insight into the potential effects of this compound.

CytokineTreatmentFold Reduction vs. BaselineP-value
MCP-110 nM [pGlu]-apelin-132.03< 0.03
TNF-α10 nM [pGlu]-apelin-131.89< 0.03
IL-610 nM [pGlu]-apelin-13Not Statistically Significant-
M-CSF10 nM [pGlu]-apelin-13Not Statistically Significant-
MIP-1α10 nM [pGlu]-apelin-13Not Statistically Significant-

Data adapted from a study on [pGlu]-apelin-13 in J774 macrophages.[1]

T-Cell Trafficking

This compound influences the migration of T-cells, which is a critical process in immune surveillance and the pathogenesis of inflammatory diseases. Studies have shown that apelin can modulate the expression of adhesion molecules on endothelial cells, thereby affecting the transendothelial migration of leukocytes.

Experimental Protocol: Transwell Migration Assay for T-Cells

This protocol describes a method to evaluate the effect of this compound on T-cell migration.

  • Cell Preparation: Isolate primary T-cells from peripheral blood or spleen, or use a T-cell line (e.g., Jurkat cells).

  • Transwell Setup: Use a Transwell insert with a polycarbonate membrane (e.g., 5 µm pore size).

  • Chemoattractant: Add a chemoattractant (e.g., CXCL12/SDF-1α at 100 ng/mL) to the lower chamber.

  • Cell Seeding: Seed T-cells in the upper chamber in serum-free media.

  • This compound Treatment: Add this compound to the upper chamber at various concentrations.

  • Incubation: Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification: Count the number of cells that have migrated to the lower chamber using a hemocytometer or flow cytometry.

Anti-Inflammatory Effects

A key aspect of this compound's immunomodulatory function is its ability to suppress inflammatory responses. This is achieved through the inhibition of pro-inflammatory signaling pathways and the downregulation of inflammatory mediators. Notably, the acetate moiety of this compound may contribute to these effects, as acetate itself has been shown to downregulate the NLRP3 inflammasome, a key component of the inflammatory response.

Signaling Pathways in Immune Modulation

The immunomodulatory effects of this compound are mediated by a complex network of intracellular signaling pathways. The primary pathways implicated include the PI3K/Akt, ERK/MAPK, and NF-κB pathways.

PI3K/Akt Signaling Pathway

Activation of the APJ receptor by this compound often leads to the phosphorylation and activation of Phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt. This pathway is crucial for cell survival, proliferation, and differentiation, and its activation in immune cells can influence their function.

PI3K_Akt_Pathway Apelin-12/APJ-Mediated PI3K/Akt Signaling Apelin12 This compound APJ APJ Receptor Apelin12->APJ Binds G_protein Gαi/o APJ->G_protein Activates PI3K PI3K G_protein->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates pAkt p-Akt PDK1->pAkt Phosphorylates Akt Akt Downstream Downstream Effects (e.g., Cell Survival, Proliferation) pAkt->Downstream Regulates

Caption: Apelin-12/APJ signaling activates the PI3K/Akt pathway.

ERK/MAPK Signaling Pathway

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade activated by this compound. This pathway is involved in a wide range of cellular processes, including inflammation and cell proliferation. This compound-mediated activation of this pathway can modulate the expression of various immunomodulatory genes.

ERK_MAPK_Pathway Apelin-12/APJ-Mediated ERK/MAPK Signaling Apelin12 This compound APJ APJ Receptor Apelin12->APJ Binds G_protein Gβγ APJ->G_protein Activates PLC PLC G_protein->PLC Activates DAG DAG PLC->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK Transcription_Factors Transcription Factors (e.g., AP-1) pERK->Transcription_Factors Activates

Caption: Apelin-12/APJ signaling activates the ERK/MAPK pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. This inhibitory effect is a key mechanism underlying the anti-inflammatory properties of this compound.

Experimental Protocol: NF-κB p65 Nuclear Translocation Assay

This protocol provides a method for visualizing and quantifying the effect of this compound on NF-κB activation.

  • Cell Culture and Treatment: Culture immune cells (e.g., macrophages) on coverslips and treat with a pro-inflammatory stimulus (e.g., LPS) with or without this compound for a specified time (e.g., 30-60 minutes).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunofluorescence Staining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

NFkB_Inhibition_Pathway Apelin-12/APJ-Mediated Inhibition of NF-κB Apelin12 This compound APJ APJ Receptor Apelin12->APJ Binds IKK IKK Complex APJ->IKK Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 TLR4->IKK Activates pIkB p-IκBα IKK->pIkB Phosphorylates IkB IκBα NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates pIkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: Apelin-12/APJ signaling inhibits the NF-κB pathway.

Conclusion and Future Directions

This compound is a promising immunomodulatory peptide with the potential for therapeutic applications in a range of inflammatory and autoimmune diseases. Its ability to promote an anti-inflammatory M2 macrophage phenotype, modulate T-cell trafficking, and inhibit pro-inflammatory signaling pathways highlights its multifaceted role in immune regulation.

Further research is warranted to fully elucidate the precise mechanisms of action of this compound on various immune cell subsets, including dendritic cells and neutrophils. Comparative studies with other apelin isoforms, such as the more stable pyroglutamated apelin-13, will be crucial in determining the most effective therapeutic candidate. In vivo studies in relevant disease models are also essential to translate the promising in vitro findings into tangible clinical benefits. The development of selective APJ receptor agonists and antagonists will undoubtedly accelerate our understanding of the apelin system and pave the way for novel immunomodulatory therapies.

References

Transcriptional Regulation of the Preproapelin Gene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The preproapelin gene, which encodes the precursor to the bioactive peptide apelin, is a critical regulator of cardiovascular function, fluid homeostasis, and metabolism. Its expression is tightly controlled by a complex interplay of transcription factors and signaling pathways in response to various physiological and pathophysiological stimuli. Understanding the molecular mechanisms governing preproapelin gene transcription is paramount for the development of novel therapeutic strategies targeting the apelin system for a range of disorders, including heart failure, hypertension, and metabolic syndrome. This technical guide provides a comprehensive overview of the transcriptional regulation of the preproapelin gene, detailing the key transcription factors, signaling cascades, and experimental methodologies used to elucidate these processes.

Core Transcriptional Regulators of the Preproapelin Gene

The expression of the preproapelin gene is orchestrated by a cohort of transcription factors that bind to specific cis-regulatory elements within its promoter and intronic regions. These factors can act as activators or repressors, fine-tuning apelin expression in a tissue-specific and context-dependent manner.

Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Hypoxia is a potent inducer of apelin expression in various cell types, including endothelial cells, vascular smooth muscle cells, and adipocytes.[1][2] This response is primarily mediated by the transcription factor HIF-1α. Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it binds to a functional hypoxia-responsive element (HRE) located within the first intron of the human apelin gene at position +813/+826.[2] The binding of HIF-1α to this intronic HRE is essential for the transcriptional activation of the apelin gene in response to low oxygen levels.[2]

Specificity Protein 1 (Sp1)

Sp1 is a ubiquitously expressed transcription factor that plays a crucial role in the basal and regulated expression of numerous genes. The promoter region of the apelin receptor (APJ) gene, which is often co-regulated with its ligand, contains multiple binding sites for Sp1.[3][4] While direct binding of Sp1 to the preproapelin gene promoter is also suggested, the functional significance of these sites in apelin gene regulation is an area of active investigation.[5] Sp1 is known to regulate genes that lack a TATA box, a feature of the apelin receptor gene promoter.[3][4]

Upstream Stimulatory Factors (USF-1 and USF-2)

The core promoter regions of both the rat and human apelin genes contain putative binding sites for the upstream stimulatory factors USF-1 and USF-2.[6] These transcription factors bind to E-box motifs (CANNTG).[7] Specifically, functional USF binding sites have been identified at -114/-109 bp in the rat apelin promoter and -84/-79 bp in the human apelin promoter.[6] Mutagenesis and overexpression studies have confirmed that USFs up-regulate both basal and inducible apelin transcription.[6]

Activating Transcription Factor 4 (ATF4)

In contrast to the activating roles of the aforementioned factors, Activating Transcription Factor 4 (ATF4) acts as a negative regulator of apelin gene expression.[5][8] Under conditions of endoplasmic reticulum (ER) stress, ATF4 expression is induced and it subsequently down-regulates apelin transcription.[8][9] An ATF4-responsive region has been identified within the human apelin promoter, and its repressive effect is dependent on its N-terminal domain and its interaction with C/EBP-β.[8]

Signal Transducer and Activator of Transcription 3 (STAT3)

The transcription factor STAT3 is implicated in the regulation of apelin expression, particularly in the context of cancer progression where apelin can promote metastasis.[10] Apelin has been shown to activate STAT3, which in turn can influence the expression of genes involved in cell migration and invasion.[10] The consensus binding site for STAT3 is a gamma-activated sequence (GAS) motif (TTCNNNGAA).[11]

Key Signaling Pathways Modulating Preproapelin Gene Expression

The activity of the core transcriptional regulators of the preproapelin gene is modulated by a variety of upstream signaling pathways initiated by extracellular cues such as hormones, growth factors, and inflammatory cytokines.

Insulin (B600854) Signaling

Insulin is a potent inducer of apelin gene expression in adipocytes.[12][13] This regulation is physiologically significant, as plasma apelin levels are often elevated in hyperinsulinemic states such as obesity.[13] The insulin signaling pathway stimulates apelin expression through the activation of phosphatidylinositol 3-kinase (PI3K), protein kinase C (PKC), and MAPK pathways.[13] Furthermore, there is evidence that insulin-induced apelin expression is also mediated by HIF-1α.[14]

Glucocorticoid Signaling

Glucocorticoids, such as dexamethasone, have an inhibitory effect on apelin gene expression in adipocytes.[12] This suggests a potential counter-regulatory mechanism to the stimulatory effect of insulin. The suppression of apelin production by high glucocorticoid levels may contribute to the pathophysiology of obesity-related hypertension.[12]

Hypoxia Signaling Pathway

As previously detailed, the hypoxia signaling pathway is a major regulator of apelin expression. The key steps involve the stabilization of HIF-1α under low oxygen conditions, its nuclear translocation, and its binding to the HRE in the first intron of the apelin gene, leading to increased transcription.

  • Diagram of the Hypoxia Signaling Pathway Regulating Apelin Expression

    Hypoxia_Signaling_Pathway Hypoxia Hypoxia (Low O2) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HIF1a_dimerization HIF-1α/ARNT Dimerization HIF1a_translocation->HIF1a_dimerization HRE_binding Binding to HRE (in Apelin intron 1) HIF1a_dimerization->HRE_binding Apelin_transcription Increased Preproapelin Gene Transcription HRE_binding->Apelin_transcription

Inflammatory Signaling

Inflammatory stimuli can also modulate apelin expression. For instance, in the context of inflammatory pain, apelin gene expression is altered in the spinal cord and brain. While the precise transcription factors mediating this response are still being fully elucidated, it highlights the link between inflammation and the apelin system.

Data Presentation: Quantitative Analysis of Preproapelin Gene Expression

The following tables summarize quantitative data from various studies on the regulation of preproapelin mRNA expression.

Stimulus Cell/Tissue Type Fold Change in Apelin mRNA Reference
Hypoxia (1% O₂)3T3-L1 Adipocytes>25-fold increase[4]
Hypoxia (1% O₂)Human Adipocytes (SGBS)Significant increase[1]
Insulin (1-100 nM)3T3-L1 AdipocytesDose-dependent increase[12]
Dexamethasone (0.1-100 nM)3T3-L1 AdipocytesDose-dependent decrease[12]
FastingMouse AdipocytesStrongly inhibited[13]
Refeeding after FastingMouse AdipocytesRecovered to normal levels[13]
Transcription Factor Modulation Cell Type Effect on Apelin Expression Reference
Overexpression of HIF-1αEndothelial CellsIncreased transcriptional activity of apelin reporter[2]
siRNA-mediated knockdown of HIF-1αEndothelial CellsAbolished hypoxia-induced apelin expression[2]
Overexpression of USF-1/-2Breast CellsUp-regulated basal and inducible apelin transcription[6]
Overexpression of ATF4HepatocytesDecreased apelin expression[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the transcriptional regulation of the preproapelin gene.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to determine the in vivo association of a specific transcription factor with a particular genomic region, such as the preproapelin promoter or introns.

  • Objective: To investigate the binding of a transcription factor (e.g., HIF-1α) to the apelin gene locus.

  • Experimental Workflow:

    ChIP_Workflow Crosslinking 1. Crosslink proteins to DNA (e.g., with formaldehyde) Cell_Lysis 2. Lyse cells and isolate nuclei Crosslinking->Cell_Lysis Chromatin_Shearing 3. Shear chromatin (sonication or enzymatic digestion) Cell_Lysis->Chromatin_Shearing Immunoprecipitation 4. Immunoprecipitate with antibody specific to the transcription factor Chromatin_Shearing->Immunoprecipitation Washing 5. Wash to remove non-specific binding Immunoprecipitation->Washing Elution 6. Elute protein-DNA complexes Washing->Elution Reverse_Crosslinking 7. Reverse crosslinks and digest protein Elution->Reverse_Crosslinking DNA_Purification 8. Purify DNA Reverse_Crosslinking->DNA_Purification Analysis 9. Analyze DNA by qPCR or sequencing DNA_Purification->Analysis

    Caption: Step-by-step workflow for a Chromatin Immunoprecipitation (ChIP) assay.

  • Detailed Protocol:

    • Cross-linking: Treat cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

    • Cell Lysis and Nuclei Isolation: Harvest cells and lyse them in a buffer containing a non-ionic detergent to release nuclei.

    • Chromatin Shearing: Resuspend the nuclear pellet in a lysis buffer and shear the chromatin into fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.

    • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest. Add protein A/G beads to capture the antibody-protein-DNA complexes.

    • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

    • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.

    • Analysis: Quantify the amount of precipitated apelin promoter/intron DNA using quantitative real-time PCR (qPCR) with primers flanking the putative binding site.

Luciferase Reporter Assay

This assay is used to measure the activity of the preproapelin gene promoter in response to various stimuli or the overexpression/knockdown of transcription factors.

  • Objective: To quantify the transcriptional activity of the apelin promoter.

  • Experimental Workflow:

    Luciferase_Workflow Construct 1. Clone apelin promoter into a luciferase reporter vector Transfection 2. Transfect cells with the reporter construct Construct->Transfection Treatment 3. Treat cells with stimuli or co-transfect with transcription factors Transfection->Treatment Cell_Lysis 4. Lyse cells Treatment->Cell_Lysis Assay 5. Add luciferase substrate and measure luminescence Cell_Lysis->Assay

    Caption: Workflow for a luciferase reporter assay to measure promoter activity.

  • Detailed Protocol:

    • Construct Generation: Amplify the desired length of the preproapelin gene promoter using PCR and clone it into a reporter vector upstream of the firefly luciferase gene.

    • Cell Culture and Transfection: Plate cells in a multi-well plate. Transfect the cells with the apelin promoter-luciferase construct using a suitable transfection reagent. Co-transfect with a Renilla luciferase vector for normalization of transfection efficiency.

    • Treatment: After 24-48 hours, treat the cells with the desired stimulus (e.g., insulin, hypoxia) or co-transfect with expression vectors for transcription factors.

    • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Luminescence Measurement: Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo reagent to quench the firefly reaction and activate the Renilla luciferase, and measure its luminescence.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Quantitative Real-Time PCR (qPCR)

qPCR is used to accurately measure the relative or absolute quantity of preproapelin mRNA in different experimental conditions.

  • Objective: To quantify apelin mRNA levels.

  • Detailed Protocol:

    • RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit or TRIzol reagent.

    • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • qPCR Reaction: Set up the qPCR reaction in a multi-well plate containing the cDNA template, forward and reverse primers specific for the apelin gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe. Also include primers for a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Thermal Cycling: Perform the qPCR in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Data Analysis: Determine the cycle threshold (Ct) value for both the apelin gene and the housekeeping gene. Calculate the relative expression of apelin mRNA using the ΔΔCt method.

Conclusion and Future Directions

The transcriptional regulation of the preproapelin gene is a multifaceted process involving a network of transcription factors and signaling pathways that respond to a wide array of physiological cues. Key activators such as HIF-1α and USFs, and repressors like ATF4, provide a framework for understanding how apelin expression is finely tuned. The elucidation of these regulatory mechanisms has been made possible through the application of powerful molecular biology techniques, including ChIP, luciferase reporter assays, and qPCR.

For drug development professionals, a deep understanding of these pathways is critical for identifying novel targets to modulate apelin expression. For instance, small molecules that stabilize HIF-1α could be explored for conditions where increased apelin is beneficial, such as in certain cardiovascular diseases. Conversely, inhibitors of pathways that upregulate apelin might be relevant in specific cancer contexts where apelin promotes tumor progression.

Future research should focus on further delineating the interplay between different transcription factors on the apelin promoter, identifying novel regulatory elements, and exploring the epigenetic mechanisms, such as histone modifications and DNA methylation, that may also govern preproapelin gene expression. A more complete picture of this intricate regulatory network will undoubtedly pave the way for innovative therapeutic interventions targeting the apelin system.

References

Methodological & Application

Protocol for Solid-Phase Synthesis of Apelin-12 Acetate

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-12 is a small, endogenous peptide that acts as a ligand for the G protein-coupled receptor APJ. The apelin/APJ system is implicated in a variety of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism, making it a significant target for drug discovery and development.[1][2] This document provides a detailed protocol for the chemical synthesis of Apelin-12 acetate (B1210297) using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification and characterization.

Materials and Reagents

Solid-Phase Peptide Synthesis
ReagentSupplierGrade
Rink Amide MBHA resin (0.54 mmol/g)Commercial SupplierSynthesis Grade
Fmoc-Phe-OHCommercial SupplierSynthesis Grade
Fmoc-Pro-OHCommercial SupplierSynthesis Grade
Fmoc-Met-OHCommercial SupplierSynthesis Grade
Fmoc-Gly-OHCommercial SupplierSynthesis Grade
Fmoc-Lys(Boc)-OHCommercial SupplierSynthesis Grade
Fmoc-His(Trt)-OHCommercial SupplierSynthesis Grade
Fmoc-Ser(tBu)-OHCommercial SupplierSynthesis Grade
Fmoc-Leu-OHCommercial SupplierSynthesis Grade
Fmoc-Arg(Pbf)-OHCommercial SupplierSynthesis Grade
N,N-Dimethylformamide (DMF)Commercial SupplierPeptide Synthesis Grade
Dichloromethane (DCM)Commercial SupplierACS Grade
Piperidine (B6355638)Commercial SupplierACS Grade
N,N'-Diisopropylethylamine (DIPEA)Commercial SupplierPeptide Synthesis Grade
HBTU (HBTU)Commercial SupplierPeptide Synthesis Grade
HOBt (HOBt)Commercial SupplierPeptide Synthesis Grade
Cleavage and Purification
ReagentSupplierGrade
Trifluoroacetic acid (TFA)Commercial SupplierReagent Grade
Triisopropylsilane (TIS)Commercial SupplierReagent Grade
1,2-Ethanedithiol (EDT)Commercial SupplierReagent Grade
Diethyl etherCommercial SupplierACS Grade, anhydrous
Acetonitrile (ACN)Commercial SupplierHPLC Grade
WaterIn-houseDeionized, 18 MΩ·cm

Experimental Protocols

Solid-Phase Synthesis of Apelin-12

The synthesis of Apelin-12 (Sequence: Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe) is performed on a Rink Amide resin to yield a C-terminally amidated peptide. The process involves sequential deprotection of the Fmoc group and coupling of the corresponding Fmoc-protected amino acid.

1. Resin Preparation:

  • Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and by-products.

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents relative to the resin loading capacity) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.

  • Add DIPEA (8 equivalents) to the activation mixture and allow it to react for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Monitor the completion of the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

4. Chain Elongation:

  • Repeat the deprotection (step 2) and coupling (step 3) cycles for each amino acid in the Apelin-12 sequence, starting from the C-terminal Phenylalanine and proceeding to the N-terminal Arginine. The side-chain protecting groups used are Pbf for Arginine, Boc for Lysine, Trt for Histidine, and tBu for Serine.

Table 1: Amino Acid Sequence and Protecting Groups for Apelin-12 Synthesis

PositionAmino AcidSide-Chain Protecting Group
1ArgPbf
2ProNone
3ArgPbf
4LeuNone
5SertBu
6HisTrt
7LysBoc
8GlyNone
9ProNone
10MetNone
11ProNone
12PheNone
Cleavage and Deprotection

1. Resin Preparation for Cleavage:

  • After the final coupling step, perform a final Fmoc deprotection.

  • Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (B129727) (3x), and dry it under vacuum.

2. Cleavage from Resin and Side-Chain Deprotection:

  • Prepare a cleavage cocktail of TFA/TIS/Water/EDT (94:1:2.5:2.5 v/v/v/v).[3]

  • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[4]

3. Peptide Precipitation and Collection:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and residual cleavage reagents.

  • Dry the crude peptide pellet under a stream of nitrogen.

Purification and Characterization

1. HPLC Purification:

  • Dissolve the crude peptide in a minimal amount of Buffer A (see Table 2).

  • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.

  • Elute the peptide using a linear gradient of Buffer B (see Table 2). The specific gradient will need to be optimized but a general starting point is a linear gradient from 5% to 65% Buffer B over 60 minutes.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect the fractions containing the purified Apelin-12.

Table 2: HPLC Buffers

BufferComposition
Buffer A0.1% TFA in Water
Buffer B0.1% TFA in Acetonitrile

2. Lyophilization:

  • Combine the pure fractions and lyophilize them to obtain the final Apelin-12 acetate as a white, fluffy powder.

3. Characterization:

  • Confirm the identity and purity of the synthesized peptide using analytical HPLC and mass spectrometry.

Table 3: Expected Quantitative Data for Apelin-12 Synthesis

ParameterExpected Value
Crude Yield70-90%
Purity after HPLC>95%
Molecular WeightCalculated: 1553.9 g/mol , Observed (ESI-MS): [M+H]⁺ ≈ 1554.9 m/z

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification Resin_Prep Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Deprotection Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Deprotection->Coupling Washing1 Washing Coupling->Washing1 Washing1->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA Cocktail) Washing1->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification HPLC Purification (C18 Column) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Characterization Characterization (HPLC, MS) Lyophilization->Characterization Final Product

Caption: Experimental workflow for the solid-phase synthesis of this compound.

Apelin-12 Signaling Pathway

Apelin-12 binds to its receptor, APJ, which is a G protein-coupled receptor. This binding event triggers a cascade of intracellular signaling pathways that are dependent on the specific G protein subunits activated (Gαi, Gαq, and Gα13).[1][5] These pathways ultimately regulate various cellular processes.

apelin_signaling cluster_G_proteins G Protein Activation cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_cellular_response Cellular Response Apelin12 Apelin-12 APJ APJ Receptor Apelin12->APJ Gai Gαi APJ->Gai Gaq Gαq APJ->Gaq Ga13 Gα13 APJ->Ga13 AC Adenylyl Cyclase Gai->AC PI3K PI3K Gai->PI3K PLC PLC Gaq->PLC RhoGEF RhoGEF Ga13->RhoGEF cAMP ↓ cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Angiogenesis Angiogenesis RhoGEF->Angiogenesis PKC PKC IP3_DAG->PKC ERK MAPK/ERK PKC->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Vasodilation Vasodilation (eNOS) Akt->Vasodilation ERK->Proliferation

Caption: Simplified signaling pathway of Apelin-12 via the APJ receptor.

References

Apelin-12 Acetate In Vitro Bioassays Using HUVEC Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin, a peptide identified as the endogenous ligand for the G protein-coupled receptor APJ, plays a crucial role in various physiological and pathological processes, including angiogenesis, cardiovascular regulation, and fluid homeostasis.[1] The Apelin/APJ system is predominantly expressed in the cardiovascular system, with apelin being highly expressed in endothelial cells.[2] Apelin-12, a shorter isoform of the apelin peptide, has demonstrated significant biological activity, making it a key target for research and drug development. This document provides detailed protocols for in vitro bioassays using Human Umbilical Vein Endothelial Cells (HUVEC) to characterize the biological effects of Apelin-12 acetate (B1210297). These assays are fundamental for screening potential therapeutic agents that modulate the Apelin/APJ signaling pathway.

Apelin-12 Signaling in HUVEC Cells

Apelin-12 binding to its receptor, APJ, on the surface of HUVEC cells triggers a cascade of intracellular signaling events. This activation primarily occurs through Gαi-protein coupling, leading to the modulation of several downstream pathways that collectively promote endothelial cell proliferation, migration, and tube formation – key events in angiogenesis.[1][3]

The primary signaling pathways activated by Apelin-12 in HUVEC cells include:

  • PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and migration.

  • MAPK/ERK Pathway: The ERK1/2 cascade is a critical regulator of cell proliferation and differentiation.[1]

  • JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is also implicated in endothelial cell responses to apelin.[1][4]

  • AMPK/SIRT1 Pathway: This pathway has been shown to be involved in the protective effects of apelin against endothelial cell senescence.[2]

Below is a diagram illustrating the key signaling cascades initiated by Apelin-12 in HUVEC cells.

cluster_0 Downstream Effects Apelin12 Apelin-12 Acetate APJ APJ Receptor Apelin12->APJ Binds AMPK AMPK Apelin12->AMPK Gai Gαi APJ->Gai Activates PI3K PI3K Gai->PI3K ERK ERK1/2 Gai->ERK JNK JNK Gai->JNK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival ERK->Proliferation ERK->Migration JNK->Migration SIRT1 SIRT1 AMPK->SIRT1 AntiSenescence Anti-Senescence SIRT1->AntiSenescence TubeFormation Tube Formation Proliferation->TubeFormation Migration->TubeFormation

Caption: Apelin-12 signaling pathways in HUVEC cells.

Quantitative Data Summary

The following tables summarize typical concentrations and observed effects of this compound in various HUVEC bioassays based on published literature.

Table 1: this compound Concentrations for HUVEC Bioassays

Assay TypeApelin-12 Concentration RangeIncubation TimeReference
Proliferation20 nM - 1 µM48 - 168 hours[5][6]
Migration20 nM - 1 µM4 - 22 hours[5]
Tube Formation20 nM - 1 µM4 - 24 hours[5]
Anti-senescence1 µM24 - 48 hours[2]

Table 2: Summary of Apelin-12 Effects on HUVEC Functions

Biological EffectAssayKey FindingsReference
Increased ProliferationCell Viability/CountingDose-dependent increase in HUVEC proliferation.[5]
Enhanced MigrationBoyden Chamber/Wound HealingPromotes directional migration of HUVEC.[5]
Promoted AngiogenesisTube Formation AssayInduces the formation of capillary-like structures.[5]
Protection from SenescenceSA-β-Gal StainingAttenuates Angiotensin II-induced senescence.[2]

Experimental Protocols

Detailed methodologies for key in vitro bioassays are provided below.

HUVEC Proliferation Assay

This assay measures the effect of this compound on the proliferation of HUVEC cells.

Workflow Diagram:

Start Seed HUVECs in 96-well plate (5,000 cells/well) Starve Serum-starve cells (0.5% FBS) Start->Starve Treat Treat with this compound (various concentrations) Starve->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddReagent Add proliferation reagent (e.g., MTT, CellTiter-Glo®) Incubate->AddReagent Measure Measure absorbance/luminescence AddReagent->Measure Analyze Analyze data and determine EC50 Measure->Analyze Start Coat Transwell inserts with fibronectin PrepareCells Serum-starve HUVECs Start->PrepareCells SeedCells Seed HUVECs in upper chamber PrepareCells->SeedCells AddChemoattractant Add Apelin-12 to lower chamber AddChemoattractant->SeedCells Incubate Incubate for 4-22 hours SeedCells->Incubate RemoveCells Remove non-migrated cells from top of insert Incubate->RemoveCells FixStain Fix and stain migrated cells on bottom of insert RemoveCells->FixStain ImageCount Image and count migrated cells FixStain->ImageCount Start Coat 96-well plate with Matrigel® Polymerize Incubate to polymerize Matrigel® Start->Polymerize Seed Seed HUVECs onto Matrigel® Polymerize->Seed PrepareCells Prepare HUVEC suspension in EBM-2 Treat Add Apelin-12 to cell suspension PrepareCells->Treat Treat->Seed Incubate Incubate for 4-18 hours Seed->Incubate Image Image tube formation using a microscope Incubate->Image Analyze Quantify tube length and branch points Image->Analyze

References

Administration of Apelin-12 Acetate in a Mouse Model of Heart Failure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Apelin-12 acetate (B1210297) in a mouse model of heart failure. This document is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of Apelin-12 in preclinical settings.

Introduction

Apelin is an endogenous peptide that, along with its receptor APJ, forms a critical signaling pathway in the cardiovascular system. The apelin system is a key regulator of cardiac function and blood pressure.[1][2] Studies have shown that apelin is a potent inotrope, meaning it increases the force of heart muscle contractions, and also acts as a vasodilator, relaxing blood vessels to reduce blood pressure.[3][4][5] In the context of heart failure, where cardiac function is impaired, the apelin system presents a promising therapeutic target.[1][6] Plasma apelin levels have been observed to decrease as heart failure progresses, suggesting that supplementation with exogenous apelin could be beneficial.[1] Preclinical studies in various animal models of heart failure have demonstrated that administration of apelin peptides, including Apelin-12, can improve cardiac contractility, prevent adverse cardiac remodeling, and reduce mortality.[1][5]

Key Experimental Protocols

Induction of Heart Failure in a Mouse Model

Several methods can be employed to induce heart failure in mice, each mimicking different aspects of the human condition. The choice of model depends on the specific research question.

a) Angiotensin II (Ang II)-Induced Cardiac Hypertrophy and Failure:

  • Principle: Continuous infusion of Ang II, a potent vasoconstrictor and pro-hypertrophic agent, leads to pressure overload, cardiac hypertrophy, and eventual heart failure.[7] This model is relevant for studying heart failure associated with hypertension.

  • Protocol:

    • Anesthetize adult male C57BL/6 mice using an appropriate anesthetic (e.g., isoflurane (B1672236) or avertin).

    • Implant a mini-osmotic pump (e.g., Alzet) subcutaneously in the back of the mouse.

    • The pump should be filled with Ang II solution to deliver a constant infusion rate (e.g., 1.44 mg/kg/day) for a specified period (e.g., 2-4 weeks) to induce cardiac hypertrophy and dysfunction.[7]

    • A control group should receive a mini-pump containing a vehicle solution (e.g., sterile saline).

b) Myocardial Infarction (MI) via Left Anterior Descending (LAD) Coronary Artery Ligation:

  • Principle: Surgical ligation of the LAD coronary artery induces an ischemic event, leading to myocardial cell death, scar formation, and subsequent left ventricular remodeling and failure. This model represents heart failure of ischemic etiology.

  • Protocol:

    • Anesthetize and intubate the mouse.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the LAD artery with a fine suture (e.g., 8-0 nylon). Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.

    • Close the chest cavity and allow the mouse to recover.

    • Sham-operated control animals undergo the same surgical procedure without the LAD ligation.

c) Pressure Overload-Induced Heart Failure via Aortic Banding (AB):

  • Principle: Constriction of the aorta increases the afterload on the left ventricle, leading to compensatory hypertrophy that can progress to heart failure.[8]

  • Protocol:

    • Anesthetize and intubate the mouse.

    • Perform a thoracotomy to expose the aortic arch.

    • Place a ligature (e.g., 7-0 silk suture) around the aorta between the innominate and left common carotid arteries.

    • Tie the ligature around a needle of a specific gauge (e.g., 27-gauge) placed alongside the aorta.

    • Remove the needle to create a defined constriction.

    • Close the chest and allow for recovery. Sham-operated controls undergo the same procedure without the aortic constriction.[8]

Administration of Apelin-12 Acetate
  • Preparation of this compound: Dissolve this compound powder in a sterile, pyrogen-free vehicle such as saline or phosphate-buffered saline (PBS) to the desired concentration.

  • Route of Administration:

    • Intraperitoneal (i.p.) Injection: This is a common and relatively simple method for systemic delivery.[9]

    • Intravenous (i.v.) Injection: Can be used for acute administration to observe immediate effects.

    • Continuous Infusion via Mini-osmotic Pump: This method provides sustained delivery of Apelin-12, which is advantageous given the short half-life of apelin peptides.[10][11]

  • Dosage and Duration: The optimal dosage and duration of treatment will vary depending on the heart failure model and the specific research aims. Published studies have used a range of doses. For example, in a model of Ang II-induced hypertrophy, a cyclic Apelin-12 analog was used.[7] In a dilated cardiomyopathy model, [Pyr1]apelin-13 was administered at 2 mg/kg/day for 3 weeks via continuous infusion.[10] A meta-analysis of studies suggests that early administration of apelin following myocardial injury can be beneficial.[5]

Assessment of Cardiac Function
  • Echocardiography: This non-invasive imaging technique is essential for serially monitoring cardiac function in the same animal over time.

    • Procedure: Anesthetize the mouse lightly and perform transthoracic echocardiography using a high-frequency ultrasound system.

    • Key Parameters:

      • Ejection Fraction (EF%): The percentage of blood ejected from the left ventricle with each contraction. A key indicator of systolic function.

      • Fractional Shortening (FS%): The percentage change in the left ventricular internal diameter between diastole and systole. Another measure of systolic function.[3]

      • Left Ventricular End-Diastolic Diameter (LVEDD) and Left Ventricular End-Systolic Diameter (LVESD): Measures of ventricular chamber size.

      • Heart Rate (HR).

  • Invasive Hemodynamic Measurements: This provides a more direct and detailed assessment of cardiac function but is typically a terminal procedure.

    • Procedure: Anesthetize the mouse and insert a pressure-volume (PV) catheter (e.g., 1.4-Fr) into the left ventricle via the right carotid artery.[9]

    • Key Parameters:

      • Left Ventricular Systolic Pressure (LVSP). [5]

      • Left Ventricular End-Diastolic Pressure (LVEDP): An indicator of diastolic function and filling pressure.[5]

      • Maximal rate of pressure development (+dP/dt max) and relaxation (-dP/dt max): Measures of contractility and relaxation.[5]

      • Cardiac Output (CO) and Stroke Volume (SV). [12]

  • Histological Analysis:

    • Procedure: At the end of the study, euthanize the mice and excise the hearts. Fix the hearts in formalin, embed in paraffin, and section for staining.

    • Stains:

      • Hematoxylin and Eosin (H&E): To assess overall cardiac morphology and myocyte size.[7]

      • Masson's Trichrome or Picrosirius Red: To quantify cardiac fibrosis.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of apelin administration in mouse models of heart failure.

Table 1: Effect of Apelin on Cardiac Function in a Diabetic Mouse Model of Cardiomyopathy [12]

ParameterC57 (Control)kkAy (Diabetic)kkAy + Apelin
Stroke Volume (SV) (μL)36.09 ± 6.0729.09 ± 2.0739.85 ± 4.56
Cardiac Output (CO) (mL/min)22.25 ± 4.6816.47 ± 1.8725.00 ± 4.61
Left Ventricular Ejection Fraction (LVEF) (%)80.33 ± 1.3569.50 ± 5.03-
Left Ventricular Fractional Shortening (LVFS) (%)45.73 ± 2.4134.93 ± 2.77-

Data are presented as mean ± SEM.

Table 2: Effect of [Pyr1]apelin-13 in a Mouse Model of Dilated Cardiomyopathy [10]

ParameterWild-Type (WT)mActin-Tg (Vehicle)mActin-Tg + [Pyr1]apelin-13
Ejection Fraction (EF) (%)Significantly higher than mActin-TgDecreasedSignificantly improved
Stroke Volume (SV)Significantly higher than mActin-TgDecreasedSignificantly improved
Total Peripheral Resistance (TPR)Significantly lower than mActin-TgIncreasedCorrected

Table 3: Meta-Analysis of Apelin Administration in Animal Models of Myocardial Injury [5]

ParameterStandardized Mean Difference (SMD)95% Confidence Interval (CI)p-value
+dp/dt2.361.58 to 3.15< 0.001
-dp/dt-3.31-4.46 to -2.17< 0.001
Ejection Fraction (EF)0.790.15 to 1.440.02
Left Ventricular Systolic Pressure (LVSP)2.090.82 to 3.36< 0.001
Left Ventricular End-Diastolic Pressure (LVEDP)-1.85-2.81 to -0.88< 0.001
Heart Rate (HR)-0.12-0.82 to -0.580.73

Visualizations

Apelin Signaling Pathway in Cardiomyocytes

Apelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Apelin Apelin-12 APJ APJ Receptor Apelin->APJ G_alpha_i Gαi APJ->G_alpha_i G_alpha_q Gαq APJ->G_alpha_q Vasodilation Vasodilation APJ->Vasodilation (Endothelial NO release) AC Adenylyl Cyclase G_alpha_i->AC inhibits ERK12 ERK1/2 G_alpha_i->ERK12 PLC PLC G_alpha_q->PLC PKA PKA AC->PKA activates Inotropy Increased Inotropy (Cardiac Contractility) PKA->Inotropy PKC PKCε PLC->PKC PKC->Inotropy ERK12->Inotropy

Caption: Apelin-12 signaling pathway in cardiomyocytes.

Experimental Workflow for Apelin-12 Administration in a Mouse Model of Heart Failure

Experimental_Workflow start Start: Select Mouse Strain (e.g., C57BL/6) hf_induction Induce Heart Failure (e.g., Ang II infusion, MI, or AB) start->hf_induction group_allocation Randomly Allocate Mice to Groups hf_induction->group_allocation treatment_group Treatment Group: Administer this compound group_allocation->treatment_group control_group Control Group: Administer Vehicle group_allocation->control_group monitoring Monitor Cardiac Function (Echocardiography) treatment_group->monitoring control_group->monitoring terminal_analysis Terminal Analysis: Invasive Hemodynamics & Histology monitoring->terminal_analysis data_analysis Data Analysis and Interpretation terminal_analysis->data_analysis end End of Study data_analysis->end

Caption: Experimental workflow for Apelin-12 administration.

Logical Flow of a Preclinical Study on Apelin-12 in Heart Failuredot

Logical_Flow hypothesis Hypothesis: Apelin-12 improves cardiac function in heart failure. model Select Heart Failure Model (e.g., Ischemic, Pressure Overload) hypothesis->model experiment Experimental Design: - Treatment vs. Control - Dosage and Duration - Outcome Measures model->experiment execution Execute Experiment: - Induce HF - Administer Apelin-12 - Collect Data experiment->execution analysis Analyze Data: - Statistical Comparison - Assess Significance execution->analysis conclusion Conclusion: - Support or Refute Hypothesis - Implications for Therapy analysis->conclusion

References

Application Note: Quantitative Analysis of Apelin-12 and its Metabolites by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin peptides are a family of endogenous ligands for the G-protein coupled receptor APJ. The apelin/APJ system is involved in a wide range of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[1][2][3][4][5] Apelin is synthesized as a 77-amino acid prepropeptide, which is processed into several active isoforms, with Apelin-12, Apelin-13, and Apelin-36 being some of the predominant forms.[3][6] Understanding the in vivo processing and metabolism of these peptides is crucial for elucidating their biological roles and for the development of novel therapeutics targeting the apelin system. Mass spectrometry has emerged as a powerful tool for the specific and sensitive quantification of apelin isoforms and their metabolites, overcoming the limitations of traditional immunoassays which can lack specificity.[6][7][8][9] This application note provides detailed protocols for the analysis of Apelin-12 and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Apelin Signaling Pathway

The binding of apelin peptides to the APJ receptor activates several downstream signaling cascades. These pathways are integral to the diverse physiological effects of apelin. Key signaling pathways include the activation of G-proteins, leading to downstream effects on the ERK1/2, PI3K/AKT, and AMPK pathways.[1][2] These pathways are involved in processes such as cell proliferation, survival, and metabolism.[10][11][12][13][14]

Apelin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Apelin12 Apelin-12 APJ APJ Receptor Apelin12->APJ G_protein Gαi/Gαq APJ->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K ERK ERK1/2 PLC->ERK AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Physiological_Effects Physiological Effects (e.g., Vasodilation, Angiogenesis, Cardiac Contractility) ERK->Physiological_Effects eNOS->Physiological_Effects Sample Preparation Workflow Start Plasma Sample Acidification Acidify with 4% Phosphoric Acid Start->Acidification Load Load Sample onto SPE Cartridge Acidification->Load SPE_Condition Condition WCX SPE Cartridge (Methanol then 4% Phosphoric Acid) SPE_Condition->Load Wash Wash with 10% Methanol Load->Wash Elute Elute with Acetonitrile/Water/Acid Wash->Elute Dry Dry Eluent under Nitrogen Elute->Dry Reconstitute Reconstitute in Mobile Phase A Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Metabolite Identification Workflow Start In vivo or in vitro incubation of Apelin-12 Sample_Prep Sample Preparation (SPE) Start->Sample_Prep LC_HRMS LC-High Resolution MS Analysis (e.g., Orbitrap, Q-TOF) Sample_Prep->LC_HRMS Data_Acquisition Full Scan and MS/MS Data Acquisition LC_HRMS->Data_Acquisition Data_Processing Data Processing and Metabolite Prediction Software Data_Acquisition->Data_Processing Structure_Elucidation Structure Elucidation based on accurate mass and fragmentation pattern Data_Processing->Structure_Elucidation Confirmation Confirmation with Synthetic Standards Structure_Elucidation->Confirmation

References

Application Notes and Protocols for In Vivo Imaging of Apelin-12 Receptor Distribution

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The apelin receptor (APJ), a G-protein coupled receptor, and its endogenous ligand, apelin, constitute a critical signaling pathway implicated in a diverse range of physiological and pathological processes.[1][2] These include cardiovascular function, angiogenesis, fluid homeostasis, and energy metabolism.[2][3] Notably, the Apelin/APJ system is overexpressed in various disease states, including cancer and cardiovascular diseases, making it a promising target for diagnostic imaging and therapeutic intervention.[1][4] This document provides detailed application notes and protocols for the in vivo imaging of Apelin-12 receptor distribution using positron emission tomography (PET) with a specific focus on the novel radiotracer, [68Ga]Ga-AP747.

Quantitative Data Summary

The following tables summarize key quantitative data for radiolabeled apelin analogs targeting the APJ receptor.

Table 1: Binding Affinity of Apelin Analogs to APJ Receptor

CompoundKd (nM)Cell Line/TissueReference
[67Ga]Ga-AP74711.8 ± 2.8T84 (human colon adenocarcinoma)[5]
[125I]-(Pyr1)Apelin-130.35 ± 0.08Human left ventricle[6]
Apelin-361.735HEK293-APJ[7]
Elabela-321.343HEK293-APJ[7]
Apelin-138.336HEK293-APJ[7]
Apelin-174.651HEK293-APJ[7]

Table 2: Ex Vivo Biodistribution of [68Ga]Ga-AP747 in Healthy Mice

Data presented as percentage of injected dose (%ID) at 120 minutes post-injection.

Organ%ID
Bladder88.3 ± 5.0
Kidneys1.04 ± 0.2
Liver0.35 ± 0.03
Lungs0.06 ± 0.02
Brain0.02 ± 0.001

Data adapted from Louis et al., 2023.[1]

Signaling Pathway

The binding of apelin to the APJ receptor initiates a cascade of downstream signaling events. The receptor primarily couples to Gαi proteins, leading to the activation of several key pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways play crucial roles in cell survival, proliferation, migration, and angiogenesis.

Apelin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APJ APJ Receptor G_protein Gαi/βγ APJ->G_protein Apelin-12 binding PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis NO Nitric Oxide eNOS->NO NO->Angiogenesis Apelin Apelin-12

Caption: Apelin-12 receptor signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of Apelin-F13A-NODAGA (AP747) Precursor

This protocol describes the conjugation of the chelator NODAGA-NHS ester to the apelin analog, Apelin-F13A.

Materials:

  • Apelin-F13A (Merck Millipore)

  • NODA-GA-NHS ester (CheMatech)

  • 0.2 mol/L Bicarbonate buffer

  • tC18 Sep-Pak cartridge (Waters)

  • HPLC-grade absolute ethanol (B145695) (VWR)

  • HPLC-grade water (VWR)

Procedure:

  • Dissolve 1 mg of Apelin-F13A in 700 µL of 0.2 mol/L bicarbonate buffer.

  • Add 10 equivalents (14 mg) of NODA-GA-NHS ester to the Apelin-F13A solution.

  • Allow the reaction to proceed at room temperature for 2 hours.

  • Load the reaction mixture onto a pre-conditioned tC18 Sep-Pak cartridge.

  • Wash the cartridge with HPLC-grade water to remove unconjugated NODAGA-NHS ester.

  • Elute the conjugated peptide (Apelin-F13A-NODAGA) with 500 µL of HPLC-grade absolute ethanol.

  • Evaporate the ethanol at room temperature under a gentle stream of nitrogen.

  • Reconstitute the dried conjugate in 500 µL of HPLC-grade water.

  • Store aliquots at -20°C.

Protocol 2: Radiolabeling of AP747 with Gallium-68

This protocol outlines the manual radiolabeling of the AP747 precursor with 68Ga.

Materials:

  • 68Ge/68Ga generator

  • 0.1 M HCl

  • 1.25 M Sodium acetate (B1210297) solution

  • Apelin-F13A-NODAGA (AP747) precursor from Protocol 1

  • HEPES buffer (0.025 M, pH 4.0)

  • HEPES buffer (2 M)

  • Sterile filter (0.22 µm)

Procedure:

  • Elute the 68Ge/68Ga generator with 1 mL of 0.1 M HCl to obtain 68GaCl3.

  • Adjust the pH of the 68GaCl3 solution to 3.5-4.0 by adding approximately 85 µL of 1.25 M sodium acetate solution.

  • Add a solution of the AP747 precursor (10-20 µg) in HEPES buffer (0.025 M, pH 4.0) to the pH-adjusted 68Ga solution.

  • Incubate the reaction mixture for 7 minutes at room temperature.

  • After incubation, adjust the pH to 7.0 by adding approximately 150 µL of 2 M HEPES buffer.

  • Pass the final solution through a 0.22 µm sterile filter for sterilization.

  • Perform quality control (radiochemical purity) using radio-TLC or radio-HPLC. A radiochemical purity of >95% is required for in vivo use.[4]

Protocol 3: In Vivo PET/CT Imaging in a Mouse Model of Cancer

This protocol provides a general workflow for performing in vivo PET/CT imaging of APJ receptor distribution in a tumor-bearing mouse model.

Animal Model:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Subcutaneous xenograft of a human cancer cell line with known APJ receptor expression (e.g., T84 colon adenocarcinoma).

Materials:

  • [68Ga]Ga-AP747 (from Protocol 2)

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) in oxygen.

  • Tracer Administration: Administer approximately 4-6 MBq of [68Ga]Ga-AP747 in 100-150 µL of sterile saline via intravenous tail vein injection.

  • Image Acquisition:

    • Position the animal in the PET/CT scanner.

    • Acquire a CT scan for anatomical reference and attenuation correction (e.g., 50 kVp, 1 mA, 120 projections).

    • Immediately following the CT scan, acquire a dynamic or static PET scan. For dynamic imaging, acquire data continuously for 60-120 minutes post-injection. For static imaging, a 10-20 minute acquisition at 60 minutes post-injection is typical.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., 3D-OSEM).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and various organs on the co-registered images.

    • Quantify the tracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Tracer Preparation cluster_animal_prep Animal Model cluster_imaging PET/CT Imaging cluster_analysis Data Analysis synthesis Synthesis of Apelin-F13A-NODAGA labeling 68Ga Radiolabeling synthesis->labeling qc Quality Control (>95% Purity) labeling->qc injection Tracer Injection (i.v.) qc->injection xenograft Tumor Xenograft Implantation anesthesia Anesthesia xenograft->anesthesia anesthesia->injection ct_scan CT Scan injection->ct_scan pet_scan PET Scan ct_scan->pet_scan reconstruction Image Reconstruction pet_scan->reconstruction coregistration PET/CT Co-registration reconstruction->coregistration roi_analysis ROI Analysis (%ID/g) coregistration->roi_analysis

Caption: Experimental workflow for in vivo APJ imaging.

References

Application Notes and Protocols: Western Blot Analysis of APJ Receptor Expression Following Apelin-12 Treatment

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Western blot analysis of Apelin Receptor (APJ) expression in response to Apelin-12 treatment. This document includes experimental workflows, data presentation guidelines, and visual representations of key processes to facilitate reproducible and accurate results in the study of the Apelin/APJ signaling system.

Introduction

The Apelin/APJ system is a critical signaling pathway involved in a multitude of physiological processes, including cardiovascular function, fluid homeostasis, and angiogenesis. The APJ receptor, a G protein-coupled receptor (GPCR), is activated by various endogenous peptide ligands, including Apelin-12. Understanding the regulation of APJ receptor expression following agonist stimulation is crucial for elucidating the downstream effects and potential therapeutic applications of targeting this system. Western blotting is a widely used technique to detect and quantify changes in protein expression, providing valuable insights into the cellular response to Apelin-12.

Data Presentation

Consistent and clear data presentation is essential for the interpretation and comparison of experimental results. Quantitative data from Western blot analysis should be organized into structured tables. Densitometric analysis of protein bands, normalized to a loading control (e.g., β-actin, GAPDH), allows for the determination of relative protein expression.

Table 1: Illustrative Data on APJ Receptor Expression Following Apelin-12 Treatment

The following table presents representative data on the change in APJ receptor protein levels in a hypothetical cell culture experiment following treatment with 100 nM Apelin-12 over a 24-hour time course. This data is illustrative and intended to serve as a template for presenting experimental findings. Prolonged agonist stimulation of GPCRs often leads to receptor downregulation as a mechanism of desensitization.

Treatment Time (hours)Fold Change in APJ Receptor Expression (Normalized to 0h)Standard Deviation
01.000.00
10.950.08
40.780.12
80.620.09
120.450.07
240.310.05

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to determine APJ receptor expression after Apelin-12 treatment.

I. Cell Culture and Apelin-12 Treatment
  • Cell Line Selection: Choose a cell line endogenously expressing the APJ receptor (e.g., HEK293, HUVEC, or a relevant cardiovascular cell line).

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Apelin-12 Treatment:

    • Prepare a stock solution of Apelin-12 (e.g., 1 mM in sterile water or appropriate solvent).

    • Dilute the Apelin-12 stock solution in serum-free cell culture medium to the desired final concentration (e.g., 100 nM).

    • Remove the growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS).

    • Add the Apelin-12 treatment medium to the cells. For a time-course experiment, add the treatment medium at staggered intervals to ensure all samples are harvested simultaneously. Include an untreated control (0h time point or vehicle control).

II. Protein Extraction (Cell Lysis)
  • Cell Lysis Buffer Preparation:

    • RIPA Buffer (Radioimmunoprecipitation assay buffer): A common and effective lysis buffer for membrane proteins.

      • 50 mM Tris-HCl, pH 7.4

      • 150 mM NaCl

      • 1% NP-40 (or Triton X-100)

      • 0.5% sodium deoxycholate

      • 0.1% SDS

    • Protease and Phosphatase Inhibitor Cocktails: Immediately before use, add protease and phosphatase inhibitor cocktails to the lysis buffer to prevent protein degradation and dephosphorylation.

  • Lysis Procedure:

    • After the desired treatment time, place the cell culture plates on ice.

    • Aspirate the treatment medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells from the bottom of the well using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

III. Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent steps.

IV. SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Based on the protein quantification results, dilute the protein lysates with lysis buffer to ensure all samples have the same concentration.

    • Add 4X Laemmli sample buffer to the protein lysates to a final concentration of 1X.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins. Note: For some multi-pass membrane proteins like GPCRs, boiling can cause aggregation. An alternative is to incubate at 37°C for 30 minutes. Optimization may be required.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% or 12% SDS-polyacrylamide gel. The molecular weight of the APJ receptor is approximately 42-55 kDa, and a 10% or 12% gel provides good resolution for this size range.

    • Include a pre-stained protein ladder to monitor protein migration and estimate the molecular weight of the target protein.

    • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Ensure the membrane is activated with methanol (B129727) before use (for PVDF).

    • Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1 hour for wet transfer).

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the APJ receptor diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:2000 to 1:10000) for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing for Loading Control:

    • To normalize the data, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).

    • Alternatively, run duplicate gels or cut the membrane if the molecular weights of the target protein and loading control are sufficiently different.

V. Data Analysis
  • Densitometry: Quantify the band intensity for the APJ receptor and the loading control using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the band intensity of the APJ receptor to the corresponding loading control band intensity for each sample.

  • Relative Quantification: Express the normalized APJ receptor expression as a fold change relative to the untreated control (0h time point).

Visualizations

Apelin-12/APJ Signaling Pathway

APJ_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Apelin12 Apelin-12 APJ APJ Receptor Apelin12->APJ Binding & Activation G_protein Gαi/Gαq APJ->G_protein Coupling PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K AC Adenylyl Cyclase G_protein->AC PKC PKC PLC->PKC Ca2 ↑ [Ca2+] PLC->Ca2 ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt Downstream Downstream Cellular Responses (e.g., Proliferation, Migration) Akt->Downstream ERK->Downstream cAMP ↓ cAMP AC->cAMP

Caption: Apelin-12/APJ Receptor Signaling Cascade.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis A1 Seed Cells A2 Apelin-12 Treatment (Time Course) A1->A2 B1 Cell Lysis A2->B1 B2 Protein Quantification (BCA Assay) B1->B2 C1 SDS-PAGE B2->C1 C2 Protein Transfer (to PVDF membrane) C1->C2 C3 Blocking C2->C3 C4 Primary Antibody (anti-APJ) C3->C4 C5 Secondary Antibody (HRP-conjugated) C4->C5 C6 Detection (ECL) C5->C6 D1 Densitometry C6->D1 D2 Normalization to Loading Control D1->D2 D3 Quantification (Fold Change) D2->D3

Caption: Western Blot Experimental Workflow.

Troubleshooting & Optimization

Solubility issues and proper handling of Apelin-12 acetate powder

Author: BenchChem Technical Support Team. Date: September 2025

Answering the user's request.## Technical Support Center: Apelin-12 Acetate (B1210297)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of Apelin-12 acetate powder.

Frequently Asked Questions (FAQs)

Q1: What is Apelin-12?

A1: Apelin-12 is a 12-amino acid peptide fragment that is an endogenous agonist for the apelin receptor (APJ), a G protein-coupled receptor.[1][2] It is one of the most potent fragments of the apelin peptide and is involved in various physiological processes, including the regulation of cardiovascular function, fluid homeostasis, and cell proliferation.[3][4]

Q2: How should I properly store this compound powder and its solutions?

A2: Proper storage is critical to maintain the stability and activity of the peptide. Recommendations are summarized in the table below. For reconstituted solutions, it is highly recommended to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1][4]

Q3: What is the best solvent to reconstitute this compound powder?

A3: this compound is soluble in aqueous buffers like PBS (pH 7.2).[1][2] For in vivo studies, physiological saline can be used.[5] If you encounter solubility issues, gentle warming or brief sonication may help facilitate dissolution.[6] It is generally reported as insoluble in organic solvents like DMF, DMSO, and Ethanol.[1][2]

Q4: How stable is this compound in solution?

A4: Once dissolved, the stability of this compound depends on the storage temperature. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[4] It is crucial to use the solution within these timeframes to ensure peptide integrity and experimental reproducibility. Avoid repeated freeze-thaw cycles by storing the solution in single-use aliquots.[1][4]

Q5: What is the primary signaling pathway activated by Apelin-12?

A5: Apelin-12 exerts its effects by binding to and activating the APJ receptor. This receptor is coupled to G proteins, primarily Gαi.[3] Activation of the Apelin/APJ pathway triggers several downstream cascades, including the PI3K/Akt pathway, which leads to the activation of endothelial nitric oxide synthase (eNOS) and subsequent vasodilation.[3][7] It can also modulate other pathways, such as the JNK and p38 MAPK pathways, to regulate processes like apoptosis.[8][9]

Data Summary Tables

Table 1: Storage and Stability of this compound

FormStorage TemperatureDurationStability Notes
Powder (Lyophilized) -20°C≥ 4 yearsStore in a dry, dark place.[2][6]
0 - 4°CShort-term (days to weeks)For temporary storage only.[6]
Solution (Reconstituted) -80°CUp to 6 monthsRecommended for long-term solution storage.[4]
-20°CUp to 1 monthSuitable for short-term solution storage.[4]

Table 2: Solubility of this compound

SolventConcentrationNotes
PBS (pH 7.2) 5 mg/mLRecommended solvent for most applications.[1][2]
Physiological Saline Not specifiedSuitable for preparing solutions for in vivo administration.[5]
DMF, DMSO, Ethanol InsolubleThese solvents are not recommended for reconstitution.[1][2]

Troubleshooting Guides

Problem: The this compound powder is not dissolving in PBS.

  • Solution 1: Check Concentration: Ensure the target concentration does not exceed the recommended solubility of 5 mg/mL.

  • Solution 2: Facilitate Dissolution: Gently warm the solution to 37°C for a short period or use brief sonication to aid dissolution.[6]

  • Solution 3: pH Verification: Confirm that the pH of your PBS is 7.2, as pH can significantly impact the solubility of peptides.

  • Solution 4: Fresh Solvent: Use freshly prepared, sterile PBS to avoid issues with buffer degradation or contamination.

G start Powder not dissolving? check_conc Is concentration ≤ 5 mg/mL? start->check_conc warm_sonicate Try gentle warming (37°C) or brief sonication. check_conc->warm_sonicate Yes contact_support Problem persists. Contact Technical Support. check_conc->contact_support No check_ph Is PBS pH 7.2? warm_sonicate->check_ph use_fresh Use fresh, sterile PBS. check_ph->use_fresh Yes check_ph->contact_support No use_fresh->contact_support

Caption: Troubleshooting solubility issues.

Problem: I am observing precipitation in my stock solution after a freeze-thaw cycle.

  • Cause: Repeated freezing and thawing can cause peptides to aggregate and precipitate, reducing their effective concentration and activity.

  • Solution: When you first reconstitute the powder, immediately create single-use aliquots. This ensures that you only thaw the volume needed for a specific experiment, preserving the integrity of the remaining stock.[1]

Problem: My experimental results are inconsistent or show no effect.

  • Solution 1: Check Peptide Activity: Ensure the peptide has not degraded due to improper storage or handling. Use a fresh aliquot from a properly stored stock solution.

  • Solution 2: Verify Dosing: Apelin-12 is potent, and its effects are dose-dependent. For in vitro studies, concentrations typically range from 0.01 µM to 1 µM.[1] For in vivo studies in rats, doses between 15 µg/kg and 0.35 µmol/kg have been reported to be effective.[1][10]

  • Solution 3: Review Protocol: Ensure all experimental parameters, including incubation times, cell densities, and animal models, are appropriate for studying the Apelin/APJ system.

Experimental Protocols

Protocol 1: Preparation of a 1 mM this compound Stock Solution

  • Pre-Requisites: Before opening, bring the vial of this compound powder to room temperature.

  • Calculation: The molecular weight of this compound is approximately 1482.77 g/mol .[6] To prepare a 1 mM stock solution from 1 mg of powder:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.001 g / (0.001 mol/L * 1482.77 g/mol ) = 0.000674 L

    • Volume (µL) = 674 µL

  • Reconstitution: Using a sterile pipette, add 674 µL of sterile PBS (pH 7.2) to the vial containing 1 mg of powder.

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Aliquoting: Dispense the solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).[4]

G cluster_workflow Stock Solution Workflow n1 Equilibrate vial to RT n2 Add calculated volume of sterile PBS (pH 7.2) n1->n2 n3 Gently vortex or pipette to dissolve n2->n3 n4 Dispense into single-use aliquots n3->n4 n5 Store at -80°C n4->n5

Caption: Experimental workflow for stock solution preparation.

Protocol 2: General Method for In Vitro Cell-Based Assays (e.g., HUVECs)

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media until they reach the desired confluency.

  • Starvation (Optional): Depending on the assay, serum-starve the cells for 2-4 hours to reduce basal signaling.

  • Treatment Preparation: Thaw an aliquot of the Apelin-12 stock solution. Prepare serial dilutions in serum-free media to achieve the final desired concentrations (e.g., 100 nM - 1000 nM).[1]

  • Incubation: Remove the media from the cells and add the Apelin-12 treatment solutions. Incubate for the desired time period (e.g., 10-30 minutes for signaling studies).

  • Downstream Analysis: Following incubation, lyse the cells to collect protein for Western blotting (e.g., for p-Akt/Akt), or collect the supernatant to measure nitric oxide (NO) production using a Griess assay.

Protocol 3: General Method for In Vivo Administration in Rodents

  • Animal Model: Use an appropriate rodent model for the study (e.g., Wistar rats for cardiovascular studies).[10] All procedures must be approved by an institutional animal care and use committee.

  • Solution Preparation: Thaw an aliquot of Apelin-12 stock solution. Dilute it with sterile physiological saline to the final desired concentration for injection. The final volume should be suitable for the chosen administration route (e.g., 100-200 µL for intravenous injection).

  • Administration: Administer the Apelin-12 solution via the desired route. For acute cardiovascular effects, intravenous (IV) bolus injection is common.[10] Doses ranging from 15 µg/kg to 0.35 µmol/kg have been shown to be effective in rats.[1][10]

  • Monitoring and Analysis: Monitor the physiological response over time (e.g., blood pressure, heart rate).[1] At the end of the experiment, collect blood or tissue samples for further analysis (e.g., measurement of biomarkers, histological examination).

Signaling Pathway Visualization

G apelin Apelin-12 apj APJ Receptor apelin->apj gi Gαi apj->gi pi3k PI3K gi->pi3k Activates mapk JNK/p38 MAPK gi->mapk Inhibits akt Akt pi3k->akt enos eNOS akt->enos no Nitric Oxide (NO) enos->no vasodilation Vasodilation no->vasodilation apoptosis Inhibition of Apoptosis mapk->apoptosis

Caption: Simplified Apelin-12 signaling pathways.

References

Technical Support Center: Minimizing Apelin Receptor Desensitization in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: September 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Apelin receptor (APJ) desensitization in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Apelin receptor (APJ) desensitization and why is it a concern in cell-based assays?

A1: Apelin receptor (APJ) desensitization is a process where the receptor's response to a stimulus diminishes over time with continuous or repeated exposure to an agonist, such as apelin.[1][2] This is a critical concern in cell-based assays as it can lead to a reduction in the signal window, increased variability, and inaccurate pharmacological characterization of compounds. Sustained activation of APJ can trigger desensitization for various downstream signaling pathways, including cytoplasmic Ca2+ concentration, adenylyl cyclase activity, ERK, and Akt.[1]

Q2: What are the primary molecular mechanisms driving APJ desensitization?

A2: The primary mechanisms involve:

  • G protein-coupled receptor kinase (GRK) phosphorylation: Upon agonist binding, GRKs phosphorylate the intracellular domains of the APJ receptor.[1][3][4]

  • β-arrestin recruitment: This phosphorylation event promotes the binding of β-arrestin proteins to the receptor.[1][5][6] β-arrestin binding sterically hinders the coupling of G proteins, thereby dampening the primary signaling cascade.[3][4]

  • Receptor internalization: β-arrestins also act as scaffolds, targeting the desensitized receptor for internalization into the cell via clathrin-coated vesicles.[1][2] This removes the receptor from the cell surface, further reducing its availability to bind to agonists.

Q3: Do different apelin peptides cause varying degrees of desensitization?

A3: Yes, different apelin isoforms can induce distinct signaling profiles and desensitization patterns, a phenomenon known as biased agonism.[5][7] For instance, Apelin-36 can lead to persistent desensitization by localizing the receptor to lysosomes via the Rab7 signaling pathway.[8] In contrast, Apelin-13 may cause transient desensitization by promoting rapid recycling of the receptor back to the cell surface through the Rab4 pathway.[8] Furthermore, the C-terminal phenylalanine of apelin is crucial for triggering receptor internalization and β-arrestin-dependent signaling.[5]

Q4: What is "biased agonism" at the Apelin receptor and how can it be leveraged to minimize desensitization?

A4: Biased agonism refers to the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent).[5][7][9] By developing or utilizing biased agonists that favor G protein signaling with minimal β-arrestin recruitment, it is possible to achieve a desired therapeutic effect while reducing receptor desensitization and internalization.[10][11] For example, the novel biased agonist MM07 was shown to be significantly less potent in β-arrestin recruitment and internalization assays compared to [Pyr1]apelin-13, while maintaining comparable potency in a G protein-dependent assay.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no signal in a functional assay (e.g., Calcium, cAMP). Receptor desensitization due to prolonged agonist incubation.Optimize incubation time; use shorter stimulation periods. For example, a 5-minute stimulation with [Pyr1]apelin-13 has been shown to cause a marked increase in ppERK staining.[1]
Cell health issues.Ensure cells are healthy, within a proper passage number, and plated at the correct density.
Incorrect assay setup.Verify reagent concentrations, buffer composition, and instrument settings.
High background signal. Constitutive receptor activity.This may be inherent to the cell line and receptor expression level. Consider using a different cell line or reducing the receptor expression level.
Reagent-related issues.Check for autofluorescence of compounds or contamination of reagents.
Inconsistent results between experiments. Variable levels of receptor desensitization.Standardize pre-incubation and stimulation times precisely. Consider using a biased agonist that induces less desensitization.
Cell passage number and density.Maintain a consistent cell passage number and plating density for all experiments.
Agonist potency appears lower than expected. Receptor desensitization and internalization leading to a reduced number of available surface receptors.Reduce the pre-incubation time with the agonist. Consider performing a time-course experiment to determine the optimal stimulation time before significant desensitization occurs.
Use of a less stable apelin peptide.The pyroglutamylated form of apelin-13, [Pyr1]apelin-13, is more stable and potent.[12]

Experimental Protocols & Data

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the Apelin receptor upon agonist stimulation, a key step in desensitization.

Methodology:

  • Cell Culture: Use a cell line co-expressing the Apelin receptor and a β-arrestin fusion protein (e.g., DiscoverRx PathHunter CHO-K1 AGTRL-1 Beta-Arrestin Cell Line).[13]

  • Cell Plating: Seed cells in a 96-well or 384-well plate at a density optimized for the assay format.

  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference agonist ([Pyr1]apelin-13).

  • Agonist Stimulation: Add the compounds to the cells and incubate for a pre-determined time (e.g., 90 minutes) at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol (e.g., DiscoveRx HitHunter cAMP assay).[14]

  • Data Analysis: Measure the signal (e.g., chemiluminescence) and plot the concentration-response curves to determine EC50 values.

Quantitative Data Summary:

Ligandβ-Arrestin Recruitment (pEC50)Reference
[Pyr1]apelin-138.59 ± 0.11[10]
MM07 (Biased Agonist)5.71 ± 0.10[10]
K17F7.87 ± 0.07 (β-arrestin 1) 7.85 ± 0.17 (β-arrestin 2)[5]
K16P7.15 ± 0.03 (β-arrestin 1) 7.17 ± 0.04 (β-arrestin 2)[5]
Receptor Internalization Assay

This assay quantifies the agonist-induced internalization of the Apelin receptor from the cell surface.

Methodology:

  • Cell Line: Utilize cells stably expressing a tagged Apelin receptor (e.g., N-terminus HA-tagged mouse APJ in HEK-293 cells).[1]

  • Antibody Labeling: Pre-incubate live cells with an antibody against the extracellular tag (e.g., anti-HA antibody) for 1 hour at 37°C.[1]

  • Agonist Treatment: Wash the cells and incubate with the desired concentration of agonist (e.g., 100 nM [Pyr1]apelin-13) for a specified time (e.g., 2 hours) to induce internalization.[1]

  • Fixation and Staining: Fix the cells and, for total receptor levels, permeabilize them. Stain with a fluorescently labeled secondary antibody.

  • Imaging and Quantification: Acquire images using high-content imaging or fluorescence microscopy. Quantify the amount of cell surface versus internalized receptor.

Quantitative Data Summary:

LigandInternalization (pEC50)Reference
[Pyr1]apelin-139.28 ± 0.10[15]
CMF-019 (Biased Agonist)6.16 ± 0.21[15]
cAMP Inhibition Assay

This assay measures the Gαi-mediated inhibition of adenylyl cyclase activity upon Apelin receptor activation.

Methodology:

  • Cell Line: Use a cell line expressing the Apelin receptor and engineered to report on cAMP levels (e.g., cAMP Hunter™ Gi cell lines).[14]

  • Forskolin (B1673556) Stimulation: Pre-treat cells with forskolin to stimulate cAMP production.

  • Agonist Treatment: Add the test compounds at various concentrations.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Detection: Use a competitive immunoassay with an enzyme fragment complementation system (e.g., DiscoveRx HitHunter cAMP Assay) to measure cAMP levels.

  • Data Analysis: Determine the IC50 values for the inhibition of forskolin-stimulated cAMP production.

Quantitative Data Summary:

LigandcAMP Inhibition (pIC50)Reference
[Pyr1]apelin-139.34 ± 0.15[15]
CMF-019 (Biased Agonist)10.00 ± 0.13[15]
BMS-98622410.7 ± 0.2[16]

Visualizations

APJ_Signaling_Desensitization cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Apelin Apelin APJ Apelin Receptor (APJ) Apelin->APJ Binding G_protein G Protein (Gαi) APJ->G_protein Activation GRK GRK APJ->GRK Recruitment P P beta_arrestin β-Arrestin APJ->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP GRK->APJ Phosphorylation beta_arrestin->G_protein Uncoupling Internalization Internalization (Clathrin-coated vesicle) beta_arrestin->Internalization Scaffolding Troubleshooting_Workflow Start Start: Assay Issue (e.g., Low Signal, High Variability) Check_Desensitization Is receptor desensitization a likely cause? Start->Check_Desensitization Check_Controls Are positive/negative controls working as expected? Check_Desensitization->Check_Controls No Optimize_Time Reduce agonist incubation time Check_Desensitization->Optimize_Time Yes Troubleshoot_Assay Troubleshoot general assay parameters (reagents, cells, instrument) Check_Controls->Troubleshoot_Assay No End End: Issue Resolved Check_Controls->End Yes (Issue elsewhere) Use_Biased_Agonist Consider using a G protein-biased agonist Optimize_Time->Use_Biased_Agonist Re_evaluate Re-evaluate Assay Performance Use_Biased_Agonist->Re_evaluate Re_evaluate->Check_Controls Unsuccessful Re_evaluate->End Successful Troubleshoot_Assay->Re_evaluate Assay_Workflow cluster_prep Preparation cluster_execution Execution cluster_detection Detection & Analysis A 1. Culture & Plate Cells (e.g., CHO-K1-APJ) C 3. Add Compounds to Cells A->C B 2. Prepare Compound Dilutions B->C D 4. Incubate (Optimized Time) C->D E 5. Add Detection Reagents D->E F 6. Measure Signal (e.g., Luminescence, Fluorescence) E->F G 7. Analyze Data (EC50/IC50 Determination) F->G

References

Technical Support Center: Enhancing the Bioavailability of Apelin-12 Acetate

Author: BenchChem Technical Support Team. Date: September 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Apelin-12 acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising therapeutic peptide.

Frequently Asked Questions (FAQs)

Q1: What is Apelin-12 acetate and why is its bioavailability a concern?

Apelin-12 is a 12-amino acid peptide that acts as an endogenous agonist for the APJ receptor, a G protein-coupled receptor.[1][2] Activation of the APJ receptor by apelin peptides triggers a range of physiological effects, including vasodilation, positive inotropy (strengthening of heart muscle contraction), and regulation of fluid homeostasis.[1] However, like many therapeutic peptides, this compound suffers from poor bioavailability due to its susceptibility to enzymatic degradation by proteases in the body and rapid clearance from circulation. This short half-life limits its therapeutic efficacy, necessitating strategies to improve its stability and delivery to the target receptor.

Q2: What are the primary strategies for enhancing the bioavailability of this compound?

Several strategies can be employed to improve the bioavailability of this compound. These can be broadly categorized as:

  • Chemical Modifications:

    • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide. This increases the hydrodynamic volume of the molecule, shielding it from proteolytic enzymes and reducing renal clearance.

    • Lipidation: Conjugation of fatty acids to the peptide to increase its hydrophobicity and affinity for plasma proteins like albumin, thereby extending its circulation time.

    • Amino Acid Substitution: Replacing specific amino acids in the Apelin-12 sequence with unnatural amino acids or D-amino acids to confer resistance to enzymatic degradation.

  • Formulation Strategies:

    • Nanoformulation: Encapsulating this compound within nanoparticles (e.g., PLGA, liposomes) to protect it from degradation and potentially facilitate targeted delivery.

    • Prodrugs: Modifying the peptide into an inactive form that is converted to the active Apelin-12 in vivo, which can improve its absorption and distribution.

Q3: I am seeing rapid degradation of this compound in my in vitro plasma stability assay. What could be the cause and how can I troubleshoot this?

Rapid degradation in plasma is a common issue for peptides. Here are some potential causes and troubleshooting steps:

  • Protease Activity: Plasma contains numerous proteases that can cleave peptide bonds.

    • Troubleshooting:

      • Add Protease Inhibitors: Incorporate a cocktail of protease inhibitors into your plasma samples before adding this compound.

      • Heat Inactivation: Heat-inactivate the plasma (e.g., 56°C for 30 minutes) to denature some of the proteases. However, be aware that this can also alter other plasma components.

      • Use Serum: In some cases, serum may have slightly lower proteolytic activity than plasma.

  • Sample Handling: Improper handling can introduce contaminants or lead to peptide adsorption.

    • Troubleshooting:

      • Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of the peptide.[3]

      • Maintain Cold Chain: Keep all samples and reagents on ice during the experiment to reduce enzymatic activity.

      • pH Control: Ensure the pH of your buffers is appropriate and stable, as pH shifts can affect peptide stability.

Q4: My modified Apelin-12 analog shows improved plasma stability but poor oral bioavailability. What are the likely barriers and how can I address them?

Improved plasma stability is a crucial first step, but oral delivery presents additional challenges. The primary barriers to oral peptide bioavailability are:

  • Enzymatic Degradation in the Gastrointestinal (GI) Tract: The stomach and intestines contain a harsh environment with a wide range of digestive enzymes.

  • Poor Permeability Across the Intestinal Epithelium: The intestinal lining is a significant barrier for large and hydrophilic molecules like peptides.

Troubleshooting Strategies:

  • Enteric Coating: Formulate your peptide in an enteric-coated capsule or tablet that protects it from the acidic environment of the stomach and releases it in the more neutral pH of the small intestine.

  • Permeation Enhancers: Co-administer your peptide with permeation enhancers, which are compounds that can transiently open the tight junctions between intestinal cells to allow for paracellular transport.

  • Nanoformulation: Encapsulating the peptide in nanoparticles can protect it from degradation in the GI tract and the nanoparticles themselves may be taken up by the intestinal epithelium.

  • Further Chemical Modification: Consider modifications that increase the lipophilicity of your peptide to favor transcellular absorption.

Quantitative Data on Apelin-12 Bioavailability Enhancement Strategies

The following table summarizes published data on the half-life of various Apelin analogs and the effects of different bioavailability enhancement strategies. Direct oral bioavailability data for this compound is limited in the literature, highlighting the significant challenges in this area.

Peptide/FormulationModificationMatrixHalf-lifeFold Improvement (vs. native)Reference
Apelin-13 (B560349) (wild-type)NoneRat Plasma2.3 minutes-[2]
[Pyr1]-apelin-13N-terminal pyroglutamateRat Plasma~3 minutes~1.3[4]
PEGylated Apelin-36N-terminal 40kDa PEGRat CirculationProlongedNot specified[5]
[MeArg1, NLe10]-apelin-12Amino acid substitutionHuman Blood Plasma~3x longer than Apelin-12~3[6]
N-terminally lipidated apelin-13 derivativeLipidationRat Plasma29 hours~756[7]
Apelin-17 analog (LIT01-196)N-terminal fluorocarbon chainMouse Plasma>24 hours>313[8]

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of Apelin-12

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of Apelin-12 (Sequence: Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-His(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Met-OH, Fmoc-Phe-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (Fmoc-Phe-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (beads are blue), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the Apelin-12 sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized Apelin-12 using mass spectrometry and analytical RP-HPLC.

Protocol 2: N-terminal PEGylation of Apelin-12

This protocol describes the site-specific PEGylation at the N-terminus of Apelin-12 using an aldehyde-activated PEG.

Materials:

  • Purified Apelin-12

  • mPEG-aldehyde (e.g., 20 kDa)

  • Reductive amination buffer: Sodium phosphate (B84403) buffer (pH ~6.5)

  • Reducing agent: Sodium cyanoborohydride (NaBH₃CN)

  • Quenching solution: e.g., Tris buffer

  • Dialysis membrane or size-exclusion chromatography column

  • RP-HPLC for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Dissolve Peptide: Dissolve the purified Apelin-12 in the reductive amination buffer.

  • Add PEG Reagent: Add a molar excess (e.g., 2-5 fold) of mPEG-aldehyde to the peptide solution.

  • Initiate Reaction: Add a molar excess of sodium cyanoborohydride to the mixture.

  • Incubate: Allow the reaction to proceed at room temperature for several hours to overnight with gentle stirring. Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC.

  • Quench Reaction: Quench the reaction by adding the quenching solution.

  • Purification:

    • Remove unreacted PEG and other small molecules by dialysis against a suitable buffer or by using size-exclusion chromatography.

    • Further purify the PEGylated Apelin-12 from any unreacted peptide and di-PEGylated products using RP-HPLC.

  • Characterization: Confirm the successful PEGylation and purity of the product using SDS-PAGE (which will show a significant increase in molecular weight), RP-HPLC, and mass spectrometry.

Protocol 3: N-terminal Lipidation of Apelin-12

This protocol outlines the conjugation of a fatty acid (e.g., palmitic acid) to the N-terminus of Apelin-12.

Materials:

  • Purified Apelin-12

  • Palmitic acid N-hydroxysuccinimide (NHS) ester

  • Reaction buffer: e.g., Phosphate-buffered saline (PBS) at pH 7.4-8.0

  • Organic co-solvent (e.g., DMSO or DMF) if needed to dissolve the fatty acid NHS ester

  • RP-HPLC for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Dissolve Peptide: Dissolve the purified Apelin-12 in the reaction buffer.

  • Prepare Fatty Acid Solution: Dissolve the palmitic acid NHS ester in a minimal amount of organic co-solvent.

  • Initiate Reaction: Slowly add the fatty acid solution to the peptide solution while stirring. A molar excess of the fatty acid NHS ester (e.g., 2-5 fold) is typically used.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by RP-HPLC.

  • Purification: Purify the lipidated Apelin-12 from unreacted peptide and excess fatty acid using RP-HPLC.

  • Characterization: Confirm the successful lipidation and purity of the product using RP-HPLC and mass spectrometry.

Protocol 4: Caco-2 Cell Permeability Assay

This in vitro assay is used to predict the intestinal permeability of Apelin-12 and its modified analogs.[6][9][10][11][12][13][14]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Apelin-12 or modified analog

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) across the monolayer to ensure the formation of tight junctions.

    • Perform a Lucifer yellow permeability assay to confirm low paracellular leakage.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with transport buffer.

    • Add the transport buffer containing the test compound (Apelin-12 or analog) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

    • At the end of the experiment, collect the final sample from the apical chamber.

  • Permeability Experiment (Basolateral to Apical - for efflux):

    • Perform the same procedure as in step 3, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

Apelin/APJ Signaling Pathway

Apelin_Signaling Apelin Apelin-12 APJ APJ Receptor Apelin->APJ Binds G_protein Gαi/q APJ->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Proliferation Cell Proliferation & Migration ERK->Proliferation Bioavailability_Workflow Synthesis Peptide Synthesis (Apelin-12) Modification Chemical Modification (PEGylation, Lipidation, etc.) Synthesis->Modification Purification Purification & Characterization (HPLC, MS) Modification->Purification InVitro In Vitro Assays Purification->InVitro InVivo In Vivo Studies Purification->InVivo PlasmaStability Plasma Stability InVitro->PlasmaStability Caco2 Caco-2 Permeability InVitro->Caco2 DataAnalysis Data Analysis & Comparison PlasmaStability->DataAnalysis Caco2->DataAnalysis PK Pharmacokinetics (PK) (t½, Cmax, AUC) InVivo->PK PD Pharmacodynamics (PD) (e.g., Blood Pressure) InVivo->PD PK->DataAnalysis PD->DataAnalysis

References

Selecting the appropriate solvent for dissolving Apelin-12 acetate

Author: BenchChem Technical Support Team. Date: September 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Apelin-12 acetate (B1210297). Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during its dissolution and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Apelin-12 acetate?

A1: The recommended solvent for this compound is sterile, high-purity water or an aqueous buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2. Solubility in these solvents has been reported to be up to 5 mg/mL for PBS and even higher for water (≥ 100 mg/mL).[1][2]

Q2: Can I use organic solvents like DMSO to dissolve this compound?

A2: There is conflicting information regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO). Some suppliers report it as insoluble, while others suggest it can be dissolved with the aid of sonication.[1][3] It is recommended to first attempt dissolution in an aqueous solvent. If DMSO must be used, it should be tested on a small aliquot of the peptide first.

Q3: How should I store the lyophilized this compound powder?

A3: Lyophilized this compound should be stored at -20°C or -80°C for long-term stability.[4] When stored properly, the lyophilized powder is stable for several years.

Q4: What are the recommended storage conditions for a stock solution of this compound?

A4: For short-term storage (days to weeks), the stock solution can be kept at 2-8°C. For long-term storage (months to years), it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[4]

Q5: What is the stability of this compound in a prepared stock solution?

A5: The stability of this compound in solution is limited. It is recommended to use freshly prepared solutions. If stored, aliquoting and freezing at -20°C or -80°C is necessary. The in-vivo half-life of apelin peptides is very short, in the minute range, highlighting their inherent instability in biological fluids.[5]

Experimental Protocol: Reconstitution of Lyophilized this compound

This protocol outlines the recommended procedure for reconstituting lyophilized this compound to prepare a stock solution.

Materials:

  • Vial of lyophilized this compound

  • Sterile, high-purity water or PBS (pH 7.2)

  • Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the peptide's stability.[6]

  • Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1-2 minutes) to ensure that all the lyophilized powder is at the bottom of the vial.[4]

  • Add the Solvent: Carefully uncap the vial. Using a sterile pipette, slowly add the desired volume of pre-chilled, sterile water or PBS (pH 7.2) to the side of the vial. Avoid spraying the solvent directly onto the peptide powder.

  • Dissolve the Peptide: Gently swirl the vial to mix. If the peptide does not dissolve immediately, cap the vial and let it stand at room temperature for 10-15 minutes. Occasional gentle vortexing can also aid in dissolution.[1] Avoid vigorous shaking, as this can cause the peptide to aggregate.

  • Confirm Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot for Storage: Once the peptide is fully dissolved, aliquot the stock solution into sterile, low-protein-binding polypropylene microcentrifuge tubes for storage. Each aliquot should be a single-use volume to prevent multiple freeze-thaw cycles.

  • Store Properly: For immediate use, the solution can be stored at 2-8°C. For long-term storage, freeze the aliquots at -20°C or -80°C.

Troubleshooting Guide

This guide addresses common problems that may arise when dissolving this compound.

Problem Possible Cause Recommended Solution
Peptide does not dissolve in water or PBS. The peptide may have formed aggregates.- Gently warm the solution to 37°C for a short period. - Use sonication in a water bath for a few minutes. - As a last resort for non-cell-based assays, a small amount of a co-solvent like acetonitrile (B52724) (less than 1%) can be tested on an aliquot.
The reconstituted solution is cloudy or contains precipitates. - Incomplete dissolution. - Peptide aggregation.[7][8] - Bacterial contamination. - The peptide has degraded.[9]- Ensure the peptide has had sufficient time to dissolve. - Centrifuge the solution at a high speed (e.g., 10,000 x g for 10 minutes) and carefully transfer the clear supernatant to a new tube. - Filter the solution through a sterile 0.22 µm filter. - If cloudiness persists, the peptide may be degraded and should not be used.
Difficulty obtaining the correct concentration. Inaccurate weighing of the lyophilized powder.Lyophilized peptides can be hygroscopic. For precise concentrations, it is recommended to reconstitute the entire contents of the vial and then perform serial dilutions.
Loss of peptide activity in experiments. - Improper storage of the stock solution (e.g., repeated freeze-thaw cycles). - Degradation of the peptide in solution over time. - Adsorption of the peptide to plasticware.- Always use single-use aliquots. - Prepare fresh solutions for each experiment whenever possible. - Use low-protein-binding tubes and pipette tips.

Visualizations

Apelin-12 Signaling Pathway

Apelin12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Apelin-12 Apelin-12 APJ_Receptor APJ Receptor Apelin-12->APJ_Receptor Binds to G_Protein G-Protein (Gαi/q) APJ_Receptor->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK_Pathway PKC PKC PLC->PKC Physiological_Effects Physiological Effects (e.g., Vasodilation, Angiogenesis, Cardiac Contractility) PKC->Physiological_Effects Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO NO->Physiological_Effects MAPK_Pathway->Physiological_Effects

Caption: Apelin-12 signaling cascade.

Troubleshooting Workflow for this compound Dissolution

Troubleshooting_Workflow start Start: Reconstitute This compound is_clear Is the solution clear? start->is_clear success Solution ready for use or storage is_clear->success Yes troubleshoot Troubleshooting Steps is_clear->troubleshoot No warm Gently warm to 37°C troubleshoot->warm sonicate Sonicate in a water bath warm->sonicate check_again Is it clear now? sonicate->check_again check_again->success Yes centrifuge Centrifuge and use supernatant check_again->centrifuge No discard Discard and obtain fresh peptide centrifuge->discard

Caption: Workflow for troubleshooting dissolution issues.

References

Technical Support Center: Optimizing Apelin-12 Functional Assays

Author: BenchChem Technical Support Team. Date: September 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize incubation times for Apelin-12 functional assays. Accurate timing is critical for generating robust and reproducible data.

Apelin-12 Signaling Overview

Apelin-12 is an endogenous peptide ligand for the G-protein-coupled receptor (GPCR), APJ.[1] The activation of the APJ receptor by apelin peptides initiates several downstream signaling cascades, primarily through the Gαi and β-arrestin pathways.[2][3] Understanding these pathways is essential for selecting the appropriate functional assay and optimizing experimental parameters like incubation time.

The Apelin/APJ system is implicated in a wide range of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[1][4] Consequently, it is a significant target for therapeutic drug development.

Apelin-12 Signaling Pathways cluster_membrane Plasma Membrane cluster_gi Gαi Pathway cluster_arrestin β-Arrestin Pathway APJ APJ Receptor Gi Gαi Protein APJ->Gi Activation Arrestin β-Arrestin APJ->Arrestin Recruitment Apelin12 Apelin-12 Apelin12->APJ Binding & Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Arrestin->Internalization ERK p-ERK1/2 Arrestin->ERK Optimization Workflow start Start: Select Assay & Cell Model time_course 1. Perform Time-Course Experiment (Fixed Agonist Concentration, e.g., EC80) start->time_course analyze_peak 2. Analyze Data to Identify Peak Response Time (T_peak) time_course->analyze_peak is_peak_clear Is Peak Signal Robust & Well-Defined? analyze_peak->is_peak_clear dose_response 3. Select Optimal Time Point (Typically T_peak) is_peak_clear->dose_response Yes troubleshoot Troubleshoot: - Check cell density - Verify agonist activity - Adjust concentration is_peak_clear->troubleshoot No run_assay 4. Perform Full Dose-Response Experiment at Optimal Time dose_response->run_assay end End: Analyze EC50/IC50 & Emax run_assay->end troubleshoot->time_course

References

Ensuring consistent biological activity of different Apelin-12 batches

Author: BenchChem Technical Support Team. Date: September 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the consistent biological activity of different Apelin-12 batches in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Apelin-12 and what are its key biological functions?

Apelin-12 is a peptide fragment derived from a larger precursor protein called preproapelin.[1] It is one of the most potent and abundant isoforms of the Apelin peptide family.[2] Apelin-12 acts as an endogenous ligand for the G protein-coupled receptor APJ, which is widely expressed in various tissues, including the heart, blood vessels, and central nervous system. The Apelin/APJ signaling system is involved in a wide range of physiological processes, including the regulation of blood pressure, cardiac contractility, angiogenesis, and fluid homeostasis.[3]

Q2: We are observing inconsistent results between different batches of synthetic Apelin-12. What are the common causes for this variability?

Inconsistent biological activity between different batches of synthetic Apelin-12 can stem from several factors:

  • Purity: The presence of impurities from the synthesis process, such as truncated or deletion sequences, can interfere with the peptide's activity.[4][5] These impurities may compete with the full-length peptide for receptor binding or have off-target effects.

  • Peptide Aggregation: Apelin-12, particularly at high concentrations or in certain buffers, can be prone to aggregation.[4] Aggregated peptides are often biologically inactive and can lead to lower than expected potency in functional assays.

  • Improper Storage and Handling: Lyophilized Apelin-12 is relatively stable, but once reconstituted, it is more susceptible to degradation. Repeated freeze-thaw cycles can damage the peptide, and storage in solution at 4°C for extended periods can lead to a loss of activity.

  • Counter-ion Effects: The type of counter-ion (e.g., TFA or HCl) used during peptide purification can sometimes influence the peptide's solubility and biological activity.

Q3: How should we properly store and handle our Apelin-12 to ensure its stability and activity?

To maintain the biological activity of Apelin-12, follow these storage and handling guidelines:

  • Lyophilized Peptide: Store lyophilized Apelin-12 at -20°C or -80°C for long-term storage. For short-term storage, 4°C is acceptable for a few weeks.

  • Reconstitution: Before use, allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation. Reconstitute the peptide in a sterile, high-purity solvent such as sterile water, PBS, or a buffer appropriate for your experiment. To aid in solubilization, you can briefly sonicate the solution.

  • Stock Solutions: After reconstitution, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

  • Working Solutions: Prepare working solutions fresh from the frozen stock on the day of the experiment. Avoid storing diluted peptide solutions for extended periods.

Q4: What quality control parameters should we look for on the Certificate of Analysis (CofA) for a new batch of Apelin-12?

When you receive a new batch of Apelin-12, carefully review the Certificate of Analysis (CofA) for the following key quality control parameters:

  • Purity (by HPLC): The purity of the peptide should be determined by High-Performance Liquid Chromatography (HPLC). For most research applications, a purity of >95% is recommended. The CofA should show a clear chromatogram with a major peak for the Apelin-12 peptide.

  • Identity (by Mass Spectrometry): The molecular weight of the peptide should be confirmed by Mass Spectrometry (MS). The observed molecular weight should match the theoretical molecular weight of Apelin-12.

  • Appearance: The lyophilized peptide should be a white to off-white powder.

  • Solubility: The CofA may provide information on the recommended solvents for reconstitution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no biological activity Peptide degradation: Improper storage or handling.Review storage and handling procedures. Use a fresh aliquot of Apelin-12 from a properly stored stock.
Incorrect peptide concentration: Error in calculation or dilution.Verify all calculations and ensure accurate pipetting. Consider quantifying the peptide concentration using a method like a BCA assay.
Inactive batch: The peptide itself may be inactive due to synthesis issues.Test a new batch of Apelin-12 from a reputable supplier. Compare the activity to a previously validated batch if possible.
Assay-related issues: Problems with cells, reagents, or instrument settings.Troubleshoot the experimental assay itself. Run positive and negative controls to ensure the assay is performing as expected.
High variability between replicates Peptide aggregation: Inconsistent solubility or aggregation in the assay buffer.Ensure the peptide is fully dissolved. Consider using a different reconstitution solvent or adding a small amount of a solubilizing agent like DMSO or acetonitrile. Prepare fresh dilutions for each experiment.
Pipetting errors: Inaccurate dispensing of peptide or other reagents.Use calibrated pipettes and proper pipetting techniques.
Cell-based assay variability: Inconsistent cell number, passage number, or cell health.Standardize cell culture conditions. Use cells within a consistent passage number range and ensure high cell viability.
Unexpected or off-target effects Peptide impurities: Contaminants from the synthesis process may have biological activity.Use a higher purity grade of Apelin-12 (>98% or >99%). Check the CofA for any information on potential impurities.

Quantitative Data

Table 1: Comparison of Biological Activity of Different Apelin Isoforms

Apelin IsoformReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM) in Calcium Mobilization AssayFunctional Potency (EC50, nM) in cAMP Assay
Apelin-12Not widely reported0.18Not widely reported
Apelin-13~1.37.820.37
[Pyr1]-Apelin-13Higher than Apelin-13Not widely reportedNot widely reported
Apelin-17Not widely reported1.56Not widely reported
Apelin-36~2.32.69Not widely reported

Note: The reported values can vary depending on the specific cell line, assay conditions, and radioligand used. The data presented here is a synthesis from multiple sources for comparative purposes.[3][6][7][8]

Experimental Protocols

Apelin Receptor (APJ) Radioligand Binding Assay

This protocol is for determining the binding affinity of different Apelin-12 batches to the APJ receptor.

Materials:

  • HEK293 cells stably expressing the human APJ receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand: [125I]-Apelin-13

  • Unlabeled Apelin-12 (for competition binding)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-APJ cells to confluency.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • For saturation binding, add increasing concentrations of [125I]-Apelin-13. For non-specific binding, add a high concentration of unlabeled Apelin-13.

    • For competition binding, add a fixed concentration of [125I]-Apelin-13 and increasing concentrations of unlabeled Apelin-12.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • For saturation binding, plot the specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the concentration of unlabeled Apelin-12 and fit the data to a one-site competition model to determine the Ki.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following APJ receptor activation by Apelin-12.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the APJ receptor and a promiscuous G-protein (e.g., Gα15/16)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Apelin-12

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Plating:

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time at 37°C (typically 30-60 minutes).

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescent plate reader and allow it to equilibrate.

    • Establish a baseline fluorescence reading.

    • Inject a solution of Apelin-12 at various concentrations into the wells.

    • Immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of Apelin-12.

    • Plot the peak response against the log of the Apelin-12 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

cAMP Assay

This assay measures the inhibition of forskolin-stimulated cAMP production following the activation of the Gi-coupled APJ receptor by Apelin-12.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the APJ receptor

  • Forskolin (B1673556)

  • Apelin-12

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

Procedure:

  • Cell Stimulation:

    • Plate the cells in a suitable assay plate and culture overnight.

    • Pre-incubate the cells with various concentrations of Apelin-12 for a short period.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a defined time at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format provided by the cAMP assay kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the log of the Apelin-12 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 of Apelin-12 for the inhibition of forskolin-stimulated cAMP production.

Visualizations

Apelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apelin-12 Apelin-12 APJ Receptor APJ Receptor Apelin-12->APJ Receptor Binds G-protein (Gi/Gq) G-protein (Gi/Gq) APJ Receptor->G-protein (Gi/Gq) Activates PLC PLC G-protein (Gi/Gq)->PLC Activates PI3K PI3K G-protein (Gi/Gq)->PI3K Activates MEK MEK G-protein (Gi/Gq)->MEK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Release Cellular Responses Cellular Responses Ca2+->Cellular Responses Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates NO NO eNOS->NO Produces NO->Cellular Responses ERK1/2 ERK1/2 MEK->ERK1/2 Activates ERK1/2->Cellular Responses

Caption: Apelin-12 signaling pathway via the APJ receptor.

Experimental_Workflow cluster_QC Batch Quality Control cluster_Assay Functional Assay Receive Apelin-12 Receive Apelin-12 Review CofA Review CofA Receive Apelin-12->Review CofA Reconstitute & Aliquot Reconstitute & Aliquot Review CofA->Reconstitute & Aliquot If passes QC Store at -80C Store at -80C Reconstitute & Aliquot->Store at -80C Prepare Working Solution Prepare Working Solution Store at -80C->Prepare Working Solution Perform Assay Perform Assay (e.g., Calcium Mobilization) Prepare Working Solution->Perform Assay Analyze Data Analyze Data Perform Assay->Analyze Data Compare to Reference Compare to Reference Batch Analyze Data->Compare to Reference

Caption: Workflow for ensuring consistent Apelin-12 activity.

References

Technical Support Center: Addressing Variability in Animal Model Responses to Apelin-12

Author: BenchChem Technical Support Team. Date: September 2025

Welcome to the technical support center for researchers utilizing Apelin-12 in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Apelin-12 and why is it used in research?

A1: Apelin-12 is a small peptide that acts as an endogenous ligand for the G protein-coupled receptor, APJ. It is a potent member of the apelin family of peptides, which are involved in a wide range of physiological processes, including cardiovascular regulation, fluid homeostasis, and metabolism.[1] Researchers use Apelin-12 to investigate its therapeutic potential in various disease models, such as heart failure, hypertension, and metabolic disorders.

Q2: What are the known isoforms of Apelin, and how does Apelin-12 differ?

A2: The apelin preproprotein is cleaved into several active fragments, including Apelin-36, Apelin-17, and Apelin-13. Apelin-12 is one of the shorter, yet highly potent, isoforms. While the different isoforms share overlapping biological activities, they can exhibit variations in potency and tissue-specific effects.

Q3: My Apelin-12 solution appears cloudy. Is it still usable?

A3: Cloudiness in your Apelin-12 solution may indicate poor solubility or degradation. It is recommended to prepare fresh solutions for each experiment. Ensure you are using a suitable solvent as recommended by the manufacturer. For in vivo studies, sterile saline is a common vehicle.[2]

Q4: How should I store my Apelin-12 peptide and prepared solutions?

A4: Lyophilized Apelin-12 peptide should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. Stock solutions can be stable for up to 6 months at -80°C and for 1 month at -20°C.[1] For immediate use, solutions can be kept on ice.

Troubleshooting Guide

Issue 1: High Variability in Cardiovascular Responses (Blood Pressure, Heart Rate)

Q: We are observing significant variability in blood pressure and heart rate changes after Apelin-12 administration in our rodents. What could be the cause?

A: Several factors can contribute to this variability:

  • Sex Differences: The expression of the apelin receptor (APJ) can differ between male and female animals, leading to sex-specific responses.[3] Studies have shown that female rodents may exhibit different cardiovascular responses to Apelin-12 compared to males.

    • Recommendation: Analyze data from male and female animals separately. Ensure equal representation of both sexes in your experimental groups. Consider potential interactions with sex hormones.

  • Anesthesia: The type of anesthetic used can significantly impact cardiovascular parameters and may interact with the effects of Apelin-12.

    • Recommendation: Use a consistent anesthesia protocol for all animals in the study. Be aware of the known cardiovascular effects of your chosen anesthetic and consider these when interpreting your data.

  • Route of Administration: The method of Apelin-12 delivery (e.g., intravenous vs. intraperitoneal) will affect the pharmacokinetic profile and the onset and duration of the cardiovascular response.

    • Recommendation: Maintain a consistent and precise route of administration. For rapid and direct cardiovascular effects, intravenous administration is often preferred.

  • Animal Strain: Different strains of mice and rats can have inherent differences in their cardiovascular physiology and receptor expression levels, leading to varied responses.

    • Recommendation: Use a single, well-characterized animal strain for your studies. If comparing strains, ensure that this is a deliberate and controlled variable.

Issue 2: Inconsistent or No Effect on Metabolic Parameters

Q: Our experiments are showing inconsistent or no significant effects of Apelin-12 on glucose metabolism and food intake. What should we investigate?

A: Consider the following factors:

  • Diet: The diet of the animals can influence their baseline metabolic state and their responsiveness to Apelin-12. For example, animals on a high-fat diet may exhibit altered apelin signaling.

    • Recommendation: Standardize the diet across all experimental groups. If studying a metabolic disease model, carefully document the diet composition and duration.

  • Fasting State: The metabolic status of the animal at the time of Apelin-12 administration (fed vs. fasted) can dramatically alter the outcome.

    • Recommendation: Implement a consistent fasting or feeding schedule prior to Apelin-12 administration and sample collection.

  • Timing of Administration and Measurement: The effects of Apelin-12 on metabolic parameters can be time-dependent.

    • Recommendation: Conduct pilot studies to determine the optimal time points for measuring metabolic changes after Apelin-12 administration.

Issue 3: Peptide Instability and Inactivity

Q: We suspect our Apelin-12 peptide may be degrading, leading to a loss of activity. How can we address this?

A: Apelin peptides can be susceptible to degradation by peptidases in biological fluids.

  • Preparation and Handling:

    • Recommendation: Reconstitute the lyophilized peptide in a sterile, RNase/DNase-free buffer or saline. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1]

  • In Vivo Half-Life: Apelin-12 has a short half-life in circulation.

    • Recommendation: For sustained effects, consider using osmotic minipumps for continuous infusion rather than bolus injections.[4] Alternatively, investigate the use of more stable synthetic analogs of Apelin-12 if appropriate for your research question.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of Intravenous Apelin-12 on Systolic Blood Pressure in Anesthetized Rats

Dose (µmol/kg)Peak Percent Reduction in Systolic BP (Mean ± SEM)Reference
0.0733 ± 5%[5]
0.3515 ± 4%[5]

Table 2: Effect of Intraperitoneal Apelin Administration on Retinal Vascular Development in Mice

Treatment GroupParameterValue (Mean ± SEM)Reference
ControlSuperficial vascular plexus area (mm²)1.2 ± 0.1[6]
Apelin (20 nmol/kg)Superficial vascular plexus area (mm²)1.8 ± 0.2[6]
p < 0.05 compared to control

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of Apelin-12 in Rats
  • Preparation:

    • Reconstitute lyophilized Apelin-12 in sterile saline to the desired stock concentration.

    • Warm the solution to room temperature before injection.

    • Calculate the injection volume based on the animal's body weight and the target dose. The maximum recommended IP injection volume for rats is 10 ml/kg.[7][8]

  • Restraint:

    • Properly restrain the rat. For a one-person technique, gently wrap the rat in a towel, leaving the abdomen exposed. For a two-person technique, one person restrains the animal while the other performs the injection.[7]

  • Injection:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[8][9][10]

    • Use a 23-25 gauge needle.[7]

    • Insert the needle at a 30-40 degree angle with the bevel facing up.[7]

    • Aspirate briefly to ensure the needle is not in a blood vessel or organ.

    • Inject the solution smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Quantification of Apelin Receptor (APJ) Expression by Immunohistochemistry
  • Tissue Preparation:

    • Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Dissect the tissue of interest and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by incubating in a sucrose (B13894) gradient (e.g., 15% then 30%) until it sinks.

    • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.

    • Cut tissue sections (e.g., 10-20 µm) using a cryostat and mount on slides.

  • Staining:

    • Wash slides with PBS to remove OCT.

    • Perform antigen retrieval if necessary (e.g., using citrate (B86180) buffer).

    • Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

    • Incubate with a primary antibody against the Apelin Receptor (APJ) overnight at 4°C.

    • Wash slides with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash slides with PBS.

    • Counterstain with a nuclear stain (e.g., DAPI).

    • Mount coverslips with an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the staining using a fluorescence microscope.

    • Quantify the fluorescence intensity or the number of positive cells in different regions of interest using image analysis software.

Signaling Pathway and Experimental Workflow Diagrams

Apelin12_Signaling_Pathway cluster_cell Target Cell (e.g., Endothelial Cell) cluster_effects Cellular Effects Apelin12 Apelin-12 APJ APJ Receptor Apelin12->APJ Binds G_protein Gαi/Gαq APJ->G_protein Activates PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates Cell_Survival Cell Survival Akt->Cell_Survival NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca2 Ca²⁺ release IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Activates Angiogenesis Angiogenesis PKC->Angiogenesis

Caption: Apelin-12 signaling pathway via the APJ receptor.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Measurement cluster_analysis Analysis Animal_Model Select Animal Model (Strain, Sex, Age) Animal_Prep Acclimatize and Prepare Animals (e.g., Fasting) Animal_Model->Animal_Prep Apelin_Prep Prepare Apelin-12 Solution (Sterile Saline) Injection Administer Apelin-12 (e.g., IV, IP) or Vehicle Apelin_Prep->Injection Animal_Prep->Injection Cardiovascular Cardiovascular Monitoring (Blood Pressure, Heart Rate) Injection->Cardiovascular Metabolic Metabolic Measurements (Blood Glucose, Food Intake) Injection->Metabolic Tissue_Collection Tissue Collection (e.g., Heart, Adipose) Injection->Tissue_Collection Data_Analysis Data Analysis & Interpretation Cardiovascular->Data_Analysis Metabolic->Data_Analysis Molecular_Analysis Molecular Analysis (e.g., IHC, Western Blot) Tissue_Collection->Molecular_Analysis Molecular_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo Apelin-12 studies.

References

Validation & Comparative

Apelin-12 vs. Apelin-13: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

The apelin peptide system, comprising various endogenous peptide ligands and their cognate G protein-coupled receptor (APJ), is a critical regulator of cardiovascular and metabolic homeostasis. Among the most studied isoforms are Apelin-12 and Apelin-13, which, despite their structural similarity, exhibit distinct biological activity profiles. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate peptide for their studies and in the development of novel therapeutics targeting the apelin/APJ axis.

Data Presentation: Quantitative Comparison

The biological activities of Apelin-12 and Apelin-13 have been characterized in numerous studies. The data presented below is primarily derived from studies directly comparing the two peptides or their functionally equivalent forms (e.g., [Pyr1]apelin-13 vs. its metabolite, [Pyr1]apelin-13(1–12)) to ensure a consistent experimental context.

ParameterApelin-12 ([Pyr1]apelin-13(1–12))Apelin-13 ([Pyr1]apelin-13)Reference
Receptor Binding Affinity (pKi) 8.04 ± 0.068.83 ± 0.06[1]
Gαi Protein Activation (cAMP Inhibition, pD2) 9.54 ± 0.069.87 ± 0.07[1]
β-Arrestin Recruitment (pD2) 7.84 ± 0.068.43 ± 0.08[1]
Receptor Internalization (pD2) 8.19 ± 0.068.94 ± 0.17[1]
General APJ Activation (EC50) Not consistently reported0.37 nM[2][3]

Key Observation : The data reveals that while both peptides bind to the APJ receptor and activate Gαi signaling with high, nanomolar to sub-nanomolar potency, Apelin-13 is significantly more potent in recruiting β-arrestin and inducing receptor internalization.[1] This suggests that Apelin-12 acts as a G protein-biased agonist relative to Apelin-13.[1][4]

Signaling Pathways & Biased Agonism

The APJ receptor is primarily coupled to the inhibitory G protein, Gαi, which upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5][6] The receptor can also activate other pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and MAP kinase/ERK pathways, which are crucial for cell survival and proliferation.[5][7]

A key distinction between Apelin-12 and Apelin-13 lies in their interaction with the β-arrestin pathway. The C-terminal phenylalanine residue, present in Apelin-13 but absent in Apelin-12, is critical for robust β-arrestin recruitment.[1][8] Consequently, Apelin-13 efficiently promotes β-arrestin-mediated receptor internalization and signaling, whereas Apelin-12 shows a strong bias towards Gαi activation with minimal β-arrestin engagement.[1][4][9] This biased agonism is a critical factor for consideration in therapeutic design, as G protein and β-arrestin pathways can mediate distinct physiological effects.

APJ_Signaling cluster_ligands Ligands cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling A12 Apelin-12 APJ APJ Receptor A12->APJ High Affinity A13 Apelin-13 A13->APJ High Affinity G_protein Gαi Activation APJ->G_protein Strongly Activated beta_arrestin β-Arrestin Recruitment APJ->beta_arrestin Weakly Activated (Apelin-12) APJ->beta_arrestin Strongly Activated (Apelin-13) cAMP ↓ cAMP G_protein->cAMP Strongly Activated (Apelin-13) ERK MAPK/ERK Activation G_protein->ERK Strongly Activated (Apelin-13) PI3K PI3K/Akt Activation G_protein->PI3K Strongly Activated (Apelin-13) beta_arrestin->ERK G-protein independent internalization Receptor Internalization beta_arrestin->internalization Strongly Activated (Apelin-13) Experimental_Workflow start Start peptide Synthesize/Acquire Apelin-12 & Apelin-13 start->peptide binding_assay Radioligand Binding Assay (Determine Ki) peptide->binding_assay functional_assays Functional Assays peptide->functional_assays analysis Data Analysis & Comparison binding_assay->analysis cAMP cAMP Inhibition Assay (Determine IC50) functional_assays->cAMP b_arrestin β-Arrestin Recruitment (Determine EC50) functional_assays->b_arrestin erk ERK Phosphorylation (Western Blot) functional_assays->erk cAMP->analysis b_arrestin->analysis erk->analysis invivo In Vivo Studies (e.g., Blood Pressure in Rats) end End invivo->end analysis->invivo

References

Reproducibility of Apelin-12 acetate effects across different studies

Author: BenchChem Technical Support Team. Date: September 2025

Apelin-12, an endogenous peptide, has garnered significant attention within the research community for its diverse physiological effects. As an agonist for the G protein-coupled APJ receptor, it plays a role in numerous biological processes, including cardiovascular regulation, neurological function, and metabolism.[1][2] This guide provides a comparative analysis of the reproducibility of Apelin-12 acetate's effects across various preclinical studies, presenting quantitative data, experimental protocols, and signaling pathways to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Cardiovascular Effects

Across multiple studies, Apelin-12 has demonstrated consistent and reproducible cardioprotective and vasodilatory effects. It is frequently investigated in the context of myocardial ischemia-reperfusion (I/R) injury, where it has been shown to reduce infarct size, decrease markers of cardiac necrosis, and improve cardiac function.

Quantitative Data on Cardiovascular Effects

StudyAnimal ModelApelin-12 Acetate (B1210297) DoseExperimental ModelKey Quantitative Findings
Pisarenko et al. (2011)[3]Wistar rats0.07 or 0.35 µmol/kg (IV)40-min coronary artery occlusion, 60-min reperfusionReduction of infarct size by 21% and 34%, respectively. Reduction of MB-creatine kinase by 56% and lactate (B86563) dehydrogenase by 30% at the higher dose.
Maslov et al. (2023)[4]Rats0.35 µmol/kgIschemia/Reperfusion (in vivo)Infarct-reducing effect identical to its analogue, AI.
Akhmedov et al. (2014)[5]RatsNot specifiedAcute myocardial infarctionDecreased the ratio of infarct size to area at risk (IS/AAR) by 40%. Reduced plasma CK-MB and LDH activities.
Cayman Chemical[1]Rats15 µg/kgN/AReduced mean arterial pressure (MAP).

Experimental Protocols

In Vivo Myocardial Ischemia-Reperfusion Injury Model [3][5] A common protocol to assess the cardioprotective effects of Apelin-12 involves the following steps:

  • Animal Model: Male Wistar rats are typically used. The animals are anesthetized for the surgical procedure.

  • Induction of Ischemia: A ligature is placed around the left anterior descending (LAD) coronary artery to induce regional ischemia, commonly for a period of 40 minutes.

  • Reperfusion: The ligature is removed to allow for reperfusion, which typically lasts for 60 minutes.

  • Drug Administration: this compound is administered intravenously as a bolus injection, often at the beginning of the reperfusion period.

  • Outcome Assessment: At the end of the reperfusion period, blood samples are collected to measure cardiac necrosis markers like creatine (B1669601) kinase-MB (CK-MB) and lactate dehydrogenase (LDH). The heart is then excised to determine the infarct size relative to the area at risk (AAR).

Signaling Pathway for Cardioprotective Effects

The cardioprotective and vasodilatory effects of Apelin-12 are primarily mediated through the activation of the APJ receptor on endothelial cells and cardiomyocytes. This triggers a cascade of intracellular signaling events.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Effect Apelin-12 Apelin-12 APJ_Receptor APJ Receptor Apelin-12->APJ_Receptor Binds G_Protein Gαi/Gq APJ_Receptor->G_Protein Activates PI3K PI3K G_Protein->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates Cardioprotection Cardioprotection Akt->Cardioprotection Anti-apoptotic effects NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: Apelin-12 signaling pathway in cardiovascular protection.

Neuroprotective Effects

Several studies have consistently reported the neuroprotective effects of Apelin-12 in models of cerebral ischemia-reperfusion injury. It has been shown to reduce neuronal damage, alleviate brain edema, and improve neurological function.

Quantitative Data on Neuroprotective Effects

StudyAnimal ModelThis compound DoseExperimental ModelKey Quantitative Findings
Chen et al. (2018)[6]MiceNot specifiedMiddle Cerebral Artery Occlusion (MCAO)Significantly improved neurobehavioral score, alleviated brain edema, and reduced neuronal damage. Downregulated Bax and caspase-3, upregulated Bcl-2. Reduced protein expression of p-JNK and p-p38.
Arani Hessari et al. (2022)[7]MCAO-induced ischemic miceNot specifiedMiddle Cerebral Artery Occlusion (MCAO)Inhibited the JNK and p38MAPK signaling pathways, leading to reduced cell apoptosis.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model [6] This model is widely used to mimic focal cerebral ischemia in rodents:

  • Animal Model: Mice are anesthetized for the surgical procedure.

  • Induction of Ischemia: A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion is typically maintained for a specific duration (e.g., 1-2 hours).

  • Reperfusion: The filament is withdrawn to allow blood flow to resume.

  • Drug Administration: Apelin-12 is administered, often before or after the ischemic event.

  • Outcome Assessment: Neurological function is assessed using a scoring system. Brain tissue is analyzed for edema (wet-dry weight method), neuronal damage (histology), and protein expression of signaling molecules (Western blot).

Signaling Pathway for Neuroprotective Effects

Apelin-12 exerts its neuroprotective effects by inhibiting key signaling pathways involved in apoptosis and inflammation that are activated during ischemia-reperfusion injury.[6][7]

cluster_pathways Apoptotic Signaling Pathways Ischemia_Reperfusion Ischemia-Reperfusion Injury JNK JNK Pathway Ischemia_Reperfusion->JNK p38MAPK p38 MAPK Pathway Ischemia_Reperfusion->p38MAPK Apelin-12 Apelin-12 Apelin-12->JNK Inhibits Apelin-12->p38MAPK Inhibits Neuroprotection Neuroprotection Apoptosis Neuronal Apoptosis JNK->Apoptosis p38MAPK->Apoptosis

Caption: Apelin-12's inhibition of apoptotic pathways in neuroprotection.

Metabolic Effects

The role of the apelin system in metabolism is well-documented, with studies showing its involvement in glucose and lipid metabolism.[8][9] While many studies in this area focus on Apelin-13, the findings provide insight into the general function of the apelin/APJ system. Apelin peptides have been shown to improve insulin (B600854) sensitivity and promote glucose uptake.[9]

Quantitative Data on Metabolic Effects

StudyAnimal ModelApelin PeptideExperimental ModelKey Quantitative Findings
Studneva et al. (2024)[10]Streptozotocin (B1681764) (STZ)-treated ratsApelin-12 analogue (metilin)Type 1 Diabetes MellitusDecreased blood glucose. Increased mitochondrial respiration and energy state in the myocardium.
Yue et al. (cited in[9])C2C12 muscle cellsApelinIn vitroPromoted glucose uptake mainly through the AMPK pathway.
Dray et al. (cited in[9])MiceApelinIn vivoGlucose-lowering effect depends on the activation of AMPK and eNOS.

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetes Model [10] This protocol is used to induce a state of hyperglycemia resembling type 1 diabetes:

  • Animal Model: Rats are used for the study.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is administered to destroy pancreatic beta cells, leading to insulin deficiency and hyperglycemia.

  • Treatment: Following the confirmation of diabetes, animals are treated with an apelin peptide or analogue, often through daily injections or osmotic pumps for a specified duration.

  • Outcome Assessment: Blood glucose levels are monitored regularly. At the end of the study, tissues such as the heart or skeletal muscle are collected to analyze metabolic parameters, including mitochondrial function and energy phosphate (B84403) levels.

Experimental Workflow Visualization

start Select Animal Model (e.g., Rats) induce_injury Induce Pathological State (e.g., Myocardial Ischemia, MCAO) start->induce_injury group_assignment Randomly Assign to Groups (Control vs. Apelin-12) induce_injury->group_assignment treatment Administer this compound (Specify Dose & Route) group_assignment->treatment Treatment Group control Administer Vehicle (e.g., Saline) group_assignment->control Control Group reperfusion Reperfusion/Observation Period treatment->reperfusion control->reperfusion assessment Assess Outcomes (Physiological, Biochemical, Histological) reperfusion->assessment end Analyze Data assessment->end

Caption: A generalized experimental workflow for in vivo Apelin-12 studies.

Conclusion

References

Apelin-12 acetate compared to other vasoactive peptides in hypertension models

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Apelin-12 acetate (B1210297) with other key vasoactive peptides, namely Angiotensin II and Bradykinin (B550075), in the context of experimental hypertension models. The information presented is supported by experimental data to aid in the evaluation of their therapeutic potential and mechanisms of action.

At a Glance: Apelin-12 vs. Angiotensin II and Bradykinin

FeatureApelin-12Angiotensin IIBradykinin
Primary Effect on Blood Pressure Vasodilation (Hypotensive)Vasoconstriction (Hypertensive)Vasodilation (Hypotensive)
Receptor APJ ReceptorAngiotensin II Type 1 (AT1) ReceptorBradykinin B2 Receptor
Primary Mechanism of Vasoactivity Nitric Oxide (NO)-dependent vasodilationDirect vasoconstriction of vascular smooth muscleNO and prostacyclin-mediated vasodilation
Role in Renin-Angiotensin System (RAS) Counter-regulates Angiotensin II effectsPrimary effector of the RASDegraded by Angiotensin-Converting Enzyme (ACE)

Quantitative Comparison of Vasoactive Effects

The following tables summarize the quantitative effects of Apelin-12, Angiotensin II, and Bradykinin on blood pressure and vascular tone in various hypertension models.

Table 1: Effects on Mean Arterial Pressure (MAP) in Hypertensive Models

PeptideHypertension ModelAnimal ModelDoseChange in MAPCitation
Apelin-12 Spontaneously Hypertensive Rat (SHR)Rat5 nmol/kg (i.v.)↓ 23 ± 2 mmHg[1]
Apelin-12 Normotensive Wistar Kyoto (WKY)Rat5 nmol/kg (i.v.)↓ 11 ± 2 mmHg[1]
Angiotensin II Angiotensin II InfusionRat350 ng/min for 6 days↑ by 60-80 mmHg[2]
Angiotensin II Renovascular Hypertension (2K1C)RatEndogenousSignificantly elevated vs. control[3][4]
Bradykinin Antagonist DOCA-Salt HypertensiveRat25, 50, 100 µg (i.v.)↑ in MAP (magnitude lower than controls)[5]
Captopril (ACE Inhibitor, increases Bradykinin) DOCA-Salt HypertensiveRat8 mg/kg (i.v.)↓ from 141 ± 3 to 118 ± 3 mmHg[6]

Table 2: Dose-Response Characteristics for Vasoactivity

PeptideVascular EffectPreparationEC50 / IC50Citation
Apelin-12 VasodilationNot specifiedNot specified
Angiotensin II VasoconstrictionMouse abdominal aorta4.6 nM[7]
Angiotensin II VasoconstrictionRat colon, uterus; Rabbit aortaVaries between organs[8]
Bradykinin VasodilationNot specifiedNot specified

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are highly dependent on the specific experimental conditions and tissues used. The data presented here are from specific studies and may vary.

Signaling Pathways

The distinct cardiovascular effects of Apelin-12, Angiotensin II, and Bradykinin are mediated by their unique signaling pathways upon binding to their respective G protein-coupled receptors (GPCRs).

Apelin-12/APJ Receptor Signaling

Apelin-12 binding to the APJ receptor primarily leads to vasodilation through the activation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO).[9] This pathway involves the activation of Gαi and subsequent downstream signaling through PI3K/Akt.[9]

Apelin_Signaling Apelin12 Apelin-12 APJ APJ Receptor Apelin12->APJ Binds Gai Gαi APJ->Gai Activates PI3K PI3K Gai->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Apelin-12 signaling pathway leading to vasodilation.

Angiotensin II/AT1 Receptor Signaling

Angiotensin II binding to the AT1 receptor triggers a potent vasoconstrictor response. This is primarily mediated through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), causing smooth muscle contraction.[10][11][12]

AngiotensinII_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gaq11 Gαq/11 AT1R->Gaq11 Activates PLC Phospholipase C Gaq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Vasoconstriction

Angiotensin II signaling pathway leading to vasoconstriction.

Bradykinin/B2 Receptor Signaling

Bradykinin exerts its vasodilatory effects by binding to the B2 receptor, which, similar to the APJ receptor, often signals through Gαq/11 to activate PLC.[13][14] However, in endothelial cells, this leads to the production of vasodilators like nitric oxide (NO) and prostacyclin.[13][15]

Bradykinin_Signaling Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Binds Gaq11 Gαq/11 B2R->Gaq11 Activates PLC Phospholipase C Gaq11->PLC Activates eNOS_activation eNOS Activation PLC->eNOS_activation COX_activation COX Activation PLC->COX_activation NO Nitric Oxide (NO) eNOS_activation->NO Produces Prostacyclin Prostacyclin COX_activation->Prostacyclin Produces Vasodilation Vasodilation NO->Vasodilation Prostacyclin->Vasodilation

Bradykinin signaling pathway leading to vasodilation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols.

Angiotensin II-Induced Hypertension in Rats

This model is widely used to study the mechanisms of hypertension and to test the efficacy of antihypertensive agents.

AngII_Hypertension_Workflow start Acclimatize Rats anesthesia Anesthetize Rat (e.g., Ketamine/Xylazine) start->anesthesia implant_pump Implant Osmotic Minipump (subcutaneously) anesthesia->implant_pump angII_infusion Continuous Angiotensin II Infusion (e.g., 300-350 ng/kg/min for 7-14 days) implant_pump->angII_infusion bp_monitoring Monitor Blood Pressure (e.g., tail-cuff or telemetry) angII_infusion->bp_monitoring endpoint Terminal Experiments/ Tissue Collection bp_monitoring->endpoint

Workflow for inducing hypertension with Angiotensin II.

Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[2][16]

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, intraperitoneally).[2][16]

  • Osmotic Minipump Implantation: A small incision is made in the midscapular region, and a pre-filled osmotic minipump containing Angiotensin II is implanted subcutaneously.[16][17] The pump delivers a constant infusion of Angiotensin II over a specified period (e.g., 7, 14, or 28 days).[17]

  • Blood Pressure Measurement: Blood pressure is monitored regularly throughout the study period using either non-invasive (tail-cuff) or invasive (telemetry or direct arterial catheterization) methods.[16] A significant increase in blood pressure is typically observed within a few days of Angiotensin II infusion.[17]

  • Endpoint Analysis: At the end of the study, animals are euthanized, and tissues (e.g., aorta, heart, kidneys) are collected for further analysis (e.g., Western blotting, histology).[16]

Measurement of Mean Arterial Pressure (MAP) via Carotid Artery Cannulation

Direct measurement of blood pressure provides continuous and accurate data.

MAP_Measurement_Workflow start Anesthetize Rat expose_carotid Expose Carotid Artery start->expose_carotid cannulate Insert Catheter into Artery expose_carotid->cannulate connect_transducer Connect Catheter to Pressure Transducer cannulate->connect_transducer record_bp Record and Analyze Blood Pressure Waveform connect_transducer->record_bp end Experiment Complete record_bp->end

Workflow for invasive blood pressure measurement.

Protocol:

  • Anesthesia: The rat is anesthetized, and the surgical area on the neck is shaved and disinfected.[18][19]

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery.[18]

  • Cannulation: A catheter filled with heparinized saline is carefully inserted into the carotid artery and secured.[18][20]

  • Transducer Connection: The other end of the catheter is connected to a pressure transducer, which is linked to a data acquisition system.[18][20]

  • Data Recording: The system is allowed to stabilize, and then the blood pressure waveform is continuously recorded. Mean arterial pressure, systolic pressure, diastolic pressure, and heart rate can be derived from the waveform.[18]

Western Blot for Phosphorylated ERK1/2

This technique is used to assess the activation of the ERK1/2 signaling pathway, which is downstream of many vasoactive peptide receptors.

Protocol:

  • Sample Preparation: Vascular tissue or cultured endothelial/smooth muscle cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[21]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).[21][22]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[21]

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[21]

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total ERK1/2 to normalize the data and confirm equal protein loading.[23]

Conclusion

Apelin-12 acetate demonstrates significant vasodilatory and hypotensive effects, positioning it as a potential therapeutic agent for hypertension. Its mechanism of action, primarily through the NO-dependent pathway, offers a distinct advantage by counteracting the potent vasoconstrictor effects of Angiotensin II. In contrast, while Bradykinin also induces vasodilation, its role is more complex due to its rapid degradation by ACE. The comparative data and detailed methodologies provided in this guide offer a valuable resource for researchers investigating the intricate roles of these vasoactive peptides in the pathophysiology of hypertension and for the development of novel cardiovascular therapies.

References

A Researcher's Guide to Apelin-12 ELISA Kits: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: September 2025

For researchers in pharmacology, physiology, and drug development, the accurate quantification of Apelin-12, a key peptide in cardiovascular regulation and metabolism, is crucial. Enzyme-Linked Immunosorbent Assays (ELISAs) are a primary tool for this purpose, yet selecting the optimal kit from a variety of commercially available options can be challenging. This guide provides a side-by-side comparison of several Apelin-12 ELISA kits, based on manufacturer-provided data, to assist researchers in making an informed decision.

Performance Characteristics of Commercially Available Apelin-12 ELISA Kits

The following table summarizes the key performance characteristics of various Apelin-12 ELISA kits. It is important to note that this data is sourced from the manufacturers' product datasheets and has not been independently verified by a third-party comparative study. Researchers are encouraged to perform their own validation experiments to ensure the kit's performance meets their specific needs.

Manufacturer/SupplierKit Name/Catalog No.Species ReactivityAssay PrincipleDetection Range (pg/mL)Sensitivity (pg/mL)Sample Types
Cloud-Clone Corp. ELISA Kit for Apelin 12 (AP12) (CEA856Hu)HumanCompetitive Inhibition74.07 - 6,000Not SpecifiedSerum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates, Other Biological Fluids[1]
FineTest Human AP12(Apelin 12) ELISA Kit (EH4138)HumanCompetitive31.25 - 2,00018.75Serum, Plasma, Cell Culture Supernatant, Cell or Tissue Lysate, Other Liquid Samples[2]
MyBioSource Human Apelin-12 (AP-12) ELISA Kit (MBS266919)HumanSandwich156 - 10,00050Serum, Plasma, Cell Culture Supernatant, Organizations[3]
Biomatik Human Apelin 12, Ap12 Elisa Kit (EKC32749)HumanSandwich31.25 - 2,0007.81Serum, Plasma, Saliva, Urine, Tissue Homogenates[4]
Antibodies-online.com Rat Apelin 12 ELISA Kit (ABIN6964912)RatCompetitive1.563 - 100Not SpecifiedPlasma, Serum, Tissue Homogenate[5]
Sinogeneclon Human Apelin 12(AP12)ELISA Kit (SG-10253)HumanSandwich8 - 4001.5Serum, Plasma, Urine, Tissue Homogenates, Cell Culture Supernates[6]
Invitrogen Human Apelin ELISA Kit (EEL026)HumanCompetitive62.5 - 4,00037.5Serum, Plasma, and other biological fluids[4]
ELK Biotechnology Human APLN(Apelin) ELISA KitHumanCompetitive Inhibition25 - 1,6008.4Serum, Plasma, and other biological fluids[7]

Understanding the Apelin Signaling Pathway

Apelin peptides, including Apelin-12, exert their biological effects by binding to the Apelin Receptor (APLNR), a G-protein coupled receptor. This interaction triggers a cascade of intracellular signaling events that are implicated in a wide range of physiological processes. The diagram below illustrates a simplified overview of the key signaling pathways activated by Apelin.

Apelin12 Apelin-12 APLNR Apelin Receptor (APLNR) Apelin12->APLNR Binds to G_protein Gαi / Gαq APLNR->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC ERK ERK1/2 PKC->ERK AKT Akt PI3K->AKT Physiological_Effects Physiological Effects (e.g., Angiogenesis, Cardiac Contractility, Vasodilation, Glucose Metabolism) AKT->Physiological_Effects ERK->Physiological_Effects

Caption: A simplified diagram of the Apelin-12 signaling pathway.

Experimental Methodologies for Kit Comparison

To facilitate an objective in-house comparison of different Apelin-12 ELISA kits, a standardized experimental protocol is essential. The following section outlines a general workflow and specific protocols for key validation experiments.

Generalized Experimental Workflow

The diagram below outlines a logical workflow for comparing the performance of multiple ELISA kits.

start Start: Select Candidate Apelin-12 ELISA Kits prepare Prepare Identical Sets of Samples (Standards, Controls, Biological Samples) start->prepare run_assays Run Assays in Parallel Following Each Kit's Protocol prepare->run_assays collect_data Collect Raw Absorbance Data run_assays->collect_data analyze_data Analyze Data for Key Performance Metrics collect_data->analyze_data sensitivity Sensitivity analyze_data->sensitivity precision Precision (Intra- & Inter-Assay) analyze_data->precision linearity Linearity of Dilution analyze_data->linearity spike_recovery Spike and Recovery analyze_data->spike_recovery compare Compare Results and Select the Best Performing Kit sensitivity->compare precision->compare linearity->compare spike_recovery->compare

Caption: A generalized workflow for the comparative evaluation of ELISA kits.

Key Experimental Protocols

1. Preparation of Standards and Samples:

  • Standards: Reconstitute and dilute the standards provided with each kit according to the manufacturer's instructions to generate a standard curve. It is recommended to run each standard in duplicate or triplicate.

  • Sample Collection and Preparation:

    • Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 1,000 x g for 15 minutes. Aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot the plasma and store at -20°C or -80°C.

    • Cell Culture Supernatants: Centrifuge at 1,000 x g for 20 minutes to remove any cellular debris. Aliquot the supernatant and store at -20°C or -80°C.

    • Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to clarify the lysate. The specific protocol will depend on the tissue type.

2. Assay Procedure:

Follow the specific instructions provided in the manual for each ELISA kit. A general procedure for a competitive ELISA is as follows:

  • Add a specific volume of standard, control, or sample to the pre-coated microplate wells.

  • Add a fixed amount of biotin-labeled Apelin-12 to each well.

  • Incubate the plate for the recommended time and temperature to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate again to remove unbound conjugate.

  • Add a substrate solution (e.g., TMB) and incubate until color develops. The intensity of the color is inversely proportional to the amount of Apelin-12 in the sample.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.

3. Data Analysis and Performance Evaluation:

  • Standard Curve: Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the standards. Use a four-parameter logistic (4-PL) curve fit for most competitive ELISAs.

  • Sensitivity (Lower Limit of Detection - LLOD): Determine the lowest concentration of Apelin-12 that can be reliably distinguished from the blank. This is often calculated as the mean of the blank absorbance plus 2 or 3 standard deviations.

  • Precision (Intra- and Inter-Assay Variation):

    • Intra-Assay Precision: Run multiple replicates of the same sample on a single plate to determine the coefficient of variation (CV%) within a single assay run.

    • Inter-Assay Precision: Run the same sample on multiple plates on different days to determine the CV% between assays.

  • Linearity of Dilution: Serially dilute a high-concentration sample and measure the Apelin-12 concentration at each dilution. The calculated concentrations should be linear across the dilution range.

  • Spike and Recovery: Add a known amount of Apelin-12 to a sample and measure the recovery. This assesses the effect of the sample matrix on the accuracy of the assay.

Conclusion

The selection of an appropriate Apelin-12 ELISA kit is a critical step in ensuring the reliability and reproducibility of research findings. While this guide provides a summary of manufacturer-reported data, it is imperative for researchers to conduct their own validation experiments to identify the kit that performs best for their specific sample types and experimental conditions. A systematic approach to kit evaluation, as outlined in the experimental workflow, will provide the necessary data to make a confident and informed choice.

References

A Comparative Analysis of Apelin-12 and Novel Synthetic Agonists for the Apelin (APJ) Receptor

Author: BenchChem Technical Support Team. Date: September 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities, signaling pathways, and experimental evaluation of endogenous and synthetic apelin receptor agonists.

The apelin peptide system, comprising the G protein-coupled receptor APJ and its endogenous ligands, has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Apelin-12, a potent endogenous agonist, has been the subject of extensive research, leading to the development of novel synthetic agonists with improved pharmacological properties. This guide provides an objective comparison of the receptor binding affinity of apelin-12 and its analogues with that of recently developed synthetic agonists, supported by experimental data and detailed protocols.

Apelin Receptor Binding Affinity: A Quantitative Comparison

The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic efficacy. The following table summarizes the binding affinities (pKi, Ki, and Kd) of apelin peptides and several novel synthetic agonists for the apelin (APJ) receptor. The data has been compiled from various radioligand competition binding assays.

LigandLigand TypeReceptor SpeciesBinding Affinity (pKi)Binding Affinity (Ki)Binding Affinity (Kd)
Apelin Peptides
[Pyr1]apelin-13(1–12)Endogenous Peptide FragmentHuman8.04 ± 0.06[1]
Apelin-13 (B560349)Endogenous PeptideHuman9.15[2]0.7 nM[2]
[Pyr1]-apelin-13Endogenous PeptideHuman8.83 ± 0.06[1]4.5 nM[3]
Apelin-17Endogenous PeptideHuman9.63 ± 0.17[1]
Synthetic Agonists
CMF-019Small MoleculeHuman8.58 ± 0.04
Rat8.49 ± 0.04
Mouse8.71 ± 0.06
BMS-986224Small MoleculeHuman0.074 nM0.3 nM[4]
AMG 986Small MoleculeHumansub-nM
Pyrazole Agonist 21Small MoleculeHuman0.036 µM
Pyrazole Agonist 22Small MoleculeHuman0.038 µM
Pyrazole Agonist 25Small MoleculeHuman0.054 µM

Experimental Protocols: Determining Receptor Binding Affinity

The data presented in this guide is primarily derived from radioligand competition binding assays. Below is a detailed methodology for a typical assay used to determine the binding affinity of a test compound for the apelin receptor.

Radioligand Competition Binding Assay Protocol

1. Membrane Preparation:

  • Membranes are prepared from cells (e.g., HEK293 or CHO cells) stably overexpressing the human apelin receptor (APJ).

  • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer. The protein concentration is determined using a standard protein assay.

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A fixed concentration of a radiolabeled apelin peptide, such as [125I]-[Pyr1]-apelin-13, is used as the radioligand.

  • Increasing concentrations of the unlabeled test compound (competitor) are added to the wells containing the cell membranes and the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled endogenous ligand (e.g., 5 µM [Pyr1]apelin-13).

  • The plate is incubated at room temperature for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then plotted as the percentage of specific binding versus the log concentration of the competitor.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Apelin Receptor Signaling Pathways

The apelin receptor is known to signal through two primary pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways can be influenced by the specific agonist bound to the receptor, a concept known as biased agonism. Understanding the signaling profile of a synthetic agonist is crucial for predicting its physiological effects.

APJ_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular APJ Apelin Receptor (APJ) G_protein Gαi / Gαq APJ->G_protein Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits Apelin Apelin / Synthetic Agonist Apelin->APJ Binds to AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates ERK ERK Activation beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG

Figure 1. Apelin receptor signaling pathways.

Experimental Workflow for Receptor Binding Affinity

The following diagram illustrates the typical workflow for a radioligand competition binding assay to determine the binding affinity of a novel synthetic agonist for the apelin receptor.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes from APJ-expressing cells Incubation 4. Incubate Membranes, Radioligand, and Agonist Membrane_Prep->Incubation Radioligand_Prep 2. Prepare Radiolabeled Ligand (e.g., [125I]-[Pyr1]-apelin-13) Radioligand_Prep->Incubation Competitor_Prep 3. Prepare Serial Dilutions of Synthetic Agonist Competitor_Prep->Incubation Filtration 5. Separate Bound from Free Ligand via Filtration Incubation->Filtration Counting 6. Quantify Radioactivity Filtration->Counting Analysis 7. Calculate IC50 and Ki values Counting->Analysis

Figure 2. Workflow for a competition binding assay.

References

Validating APJ Receptor Knockdown to Confirm Apelin-12 Specificity: A Comparison Guide

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the knockdown of the Apelin receptor (APJ) and subsequently confirm the specificity of its ligand, Apelin-12. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of signaling pathways and workflows.

The apelin/APJ system is a critical regulator of various physiological processes, making it an attractive therapeutic target.[1][2] Apelin peptides, including Apelin-12, are endogenous ligands for the G-protein coupled receptor, APJ.[3][4] To rigorously demonstrate that the biological effects of Apelin-12 are mediated through the APJ receptor, it is essential to employ knockdown strategies and validate their efficacy.

Comparison of APJ Receptor Knockdown Validation Methods

Effective validation of APJ receptor knockdown requires assessment at both the mRNA and protein levels, followed by functional assays to confirm the biological consequence of the knockdown. The two primary methods for achieving targeted gene knockdown are siRNA (small interfering RNA) and shRNA (short hairpin RNA).

Validation Method Principle Pros Cons Typical Efficacy
Quantitative PCR (qPCR) Measures the relative or absolute quantity of APJ receptor mRNA transcripts.Highly sensitive and specific; provides quantitative data on knockdown efficiency at the transcript level.Does not confirm protein knockdown; mRNA levels may not always correlate with protein levels.85-95% reduction in mRNA levels.[5][6]
Western Blotting Detects and quantifies the amount of APJ receptor protein using specific antibodies.Directly measures the level of the target protein; allows for visualization of protein size.Can be semi-quantitative; antibody specificity is crucial for accurate results.Significant reduction in protein band intensity compared to controls.[7][8]
Radioligand Binding Assay Measures the number of functional APJ receptors on the cell surface using a radiolabeled ligand (e.g., [125I]apelin-13).Provides a quantitative measure of functional receptor protein at the cell surface.Requires handling of radioactive materials; may not be suitable for all lab settings.Almost complete abolishment of binding in knockdown cells.[5]
Functional Assays Assesses the downstream signaling effects of Apelin-12 stimulation, such as calcium mobilization or ERK phosphorylation.Confirms that the knockdown of the APJ receptor leads to a functional consequence; directly links receptor presence to cellular response.Can be influenced by off-target effects of the knockdown reagent or compensatory signaling pathways.Significant attenuation or abolishment of the Apelin-12-induced signal.[7][9]

Experimental Protocols

shRNA-Mediated Knockdown of APJ Receptor

This protocol describes the generation of a stable cell line with inducible knockdown of the APJ receptor using a short hairpin RNA (shRNA) system.[5]

Materials:

Procedure:

  • Transfection: Transfect the HEK293 cells with the pAAV-Puro_siKD-APJ shRNA vector using a suitable transfection reagent.

  • Selection: 48 hours post-transfection, begin selection with puromycin to eliminate non-transfected cells.

  • Induction of Knockdown: To induce knockdown, treat the stable cell line with tetracycline or doxycycline for 4-7 days.[5]

  • Validation: Harvest cells for validation of knockdown by qPCR, Western blotting, and functional assays.

Quantitative PCR (qPCR) for APJ mRNA Levels

This protocol is for quantifying the reduction in APJ mRNA following knockdown, using the comparative CT method.[5]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for APJ and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from both control and APJ knockdown cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR Reaction: Set up the qPCR reaction with primers for APJ and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of APJ mRNA in knockdown cells compared to control cells using the ΔΔCT method.

Western Blotting for APJ Protein Levels

This protocol details the detection of APJ receptor protein levels to confirm knockdown.[7][10][11]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Primary antibody against APJ receptor[12]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse control and APJ knockdown cells and determine protein concentration.

  • Gel Electrophoresis: Separate protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the primary anti-APJ antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A band of approximately 60 kDa is expected for the N-glycosylated APJ receptor.[11]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium upon Apelin-12 stimulation, which is dependent on APJ receptor activation.[9]

Materials:

  • Control and APJ knockdown cells

  • Fluo-4 AM calcium indicator dye

  • Apelin-12 peptide

  • Assay buffer (e.g., HBSS)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed control and APJ knockdown cells in a 96-well plate.

  • Dye Loading: Load the cells with Fluo-4 AM dye.

  • Stimulation: Add varying concentrations of Apelin-12 to the wells.

  • Measurement: Measure the fluorescence intensity over time using a plate reader to determine the intracellular calcium concentration.

  • Data Analysis: Compare the dose-response curves of Apelin-12 in control versus knockdown cells.

ERK Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream signaling event following Apelin-12 binding to the APJ receptor.[13][14]

Materials:

  • Control and APJ knockdown cells

  • Apelin-12 peptide

  • Lysis buffer with phosphatase inhibitors

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Treatment: Starve cells and then stimulate with Apelin-12 for a defined period (e.g., 5-10 minutes).

  • Protein Extraction: Lyse the cells and collect the protein lysates.

  • Western Blotting: Perform Western blotting as described above, using primary antibodies for p-ERK and total ERK.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the p-ERK/total ERK ratio and compare between control and knockdown cells.

Mandatory Visualizations

APJ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APJ APJ Receptor Gq Gαq APJ->Gq Gi Gαi APJ->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC PI3K PI3K Gi->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Akt->ERK pERK p-ERK1/2 ERK->pERK Apelin12 Apelin-12 Apelin12->APJ Knockdown_Validation_Workflow cluster_knockdown APJ Receptor Knockdown cluster_validation Validation of Knockdown cluster_specificity Confirmation of Apelin-12 Specificity Knockdown Introduce shRNA/siRNA targeting APJ into cells (e.g., HEK293) qPCR qPCR: Measure APJ mRNA levels Knockdown->qPCR Western Western Blot: Measure APJ protein levels Knockdown->Western Functional Functional Assays: - Calcium Mobilization - ERK Phosphorylation Knockdown->Functional Control Control Cells (e.g., scrambled shRNA/siRNA) Control->qPCR Control->Western Control->Functional

References

Decoding Apelin Isoform Signaling: A Comparative Guide to G-Protein and β-Arrestin Bias

Author: BenchChem Technical Support Team. Date: September 2025

For researchers, scientists, and drug development professionals, understanding the nuanced signaling of apelin isoforms is critical for targeting the apelin receptor (APJ) in various therapeutic areas. This guide provides a comparative analysis of the signaling bias of Apelin-12 and other key apelin isoforms, supported by quantitative data and detailed experimental methodologies.

The apelin peptides, a family of endogenous ligands for the G-protein coupled receptor APJ, are implicated in a wide range of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism. Different isoforms of apelin, arising from the post-translational processing of a 77-amino acid preproprotein, have been shown to exhibit distinct signaling profiles. This phenomenon, known as "biased agonism," refers to the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways.

The two major signaling arms activated by the apelin receptor are the G-protein pathway, primarily through Gαi, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels, and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G-protein-independent signaling. The signaling bias of different apelin isoforms towards either the G-protein or β-arrestin pathway has significant implications for their physiological effects and therapeutic potential.

Quantitative Comparison of Apelin Isoform Signaling Bias

The following table summarizes the potency (pEC50) of various apelin isoforms in activating the Gαi and β-arrestin signaling pathways. The data is compiled from a comprehensive study by Murza et al. (2020), which provides a head-to-head comparison of these isoforms in the same experimental systems.

Apelin IsoformGαi Activation (cAMP Inhibition) pEC50β-Arrestin 1 Recruitment pEC50β-Arrestin 2 Recruitment pEC50
Apelin-12Data not available in a comparative studyData not available in a comparative studyData not available in a comparative study
Apelin-137.84 ± 0.116.37 ± 0.096.81 ± 0.09
[Pyr1]-Apelin-136.98 ± 0.176.90 ± 0.116.72 ± 0.22
Apelin-178.33 ± 0.127.90 ± 0.148.33 ± 0.16
Apelin-367.81 ± 0.087.03 ± 0.096.71 ± 0.25

Note: While Apelin-12 is a known active isoform, comprehensive and directly comparable quantitative data on its signaling bias from the same study as the other isoforms was not available. Apelin-17 appears to be a relatively balanced agonist, with high potency for both Gαi activation and β-arrestin recruitment. In contrast, Apelin-13 and Apelin-36 show a degree of bias towards Gαi activation over β-arrestin recruitment. [Pyr1]-Apelin-13, a major circulating isoform, exhibits more balanced signaling compared to Apelin-13.

Signaling Pathways and Experimental Workflow

The signaling cascades initiated by apelin binding to its receptor, APJ, are multifaceted. The G-protein pathway is crucial for many of the acute physiological effects of apelin, while the β-arrestin pathway is involved in longer-term regulation and potentially distinct cellular responses.

cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway APJ Apelin Receptor (APJ) G_protein Gαi/βγ APJ->G_protein Activation GRK GRK APJ->GRK Phosphorylation beta_Arrestin β-Arrestin APJ->beta_Arrestin Recruitment Apelin Apelin Isoforms (Apelin-12, -13, -17, -36) Apelin->APJ Binding AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibition CREB CREB PKA->CREB Physiological_Effects_G Physiological Effects (e.g., Vasodilation) CREB->Physiological_Effects_G GRK->APJ Internalization Receptor Internalization beta_Arrestin->Internalization ERK ERK1/2 beta_Arrestin->ERK Physiological_Effects_Arrestin Physiological Effects (e.g., Gene Expression) ERK->Physiological_Effects_Arrestin

Caption: Apelin Receptor Signaling Pathways.

To quantify the signaling bias of different apelin isoforms, a systematic experimental workflow is employed. This typically involves parallel assays to measure the activation of the G-protein and β-arrestin pathways.

cluster_assays Parallel Signaling Assays cluster_g_protein_assay G-Protein Pathway Assay cluster_arrestin_assay β-Arrestin Pathway Assay start HEK293 cells expressing Apelin Receptor (APJ) forskolin (B1673556) Forskolin Stimulation start->forskolin ligand_arrestin Apelin Isoform Treatment start->ligand_arrestin cAMP_assay cAMP Inhibition Assay (e.g., HTRF, BRET) ligand_g Apelin Isoform Treatment forskolin->ligand_g measure_cAMP Measure cAMP levels ligand_g->measure_cAMP pEC50_g Calculate pEC50 for G-protein activation measure_cAMP->pEC50_g analysis Bias Analysis (Comparison of pEC50 values) pEC50_g->analysis arrestin_assay β-Arrestin Recruitment Assay (e.g., BRET, Tango) measure_recruitment Measure β-arrestin recruitment signal ligand_arrestin->measure_recruitment pEC50_arrestin Calculate pEC50 for β-arrestin recruitment measure_recruitment->pEC50_arrestin pEC50_arrestin->analysis

Caption: Experimental Workflow for Assessing Signaling Bias.

Detailed Experimental Protocols

Accurate determination of signaling bias relies on robust and well-defined experimental protocols. Below are methodologies for the key assays used to generate the comparative data.

Gαi Activation: cAMP Inhibition Assay

This assay measures the ability of an apelin isoform to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase by forskolin.

Materials:

  • HEK293 cells stably expressing the human apelin receptor (APJ).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Forskolin solution.

  • Apelin isoforms (lyophilized powder, reconstituted in assay buffer).

  • cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit, Cisbio).

Procedure:

  • Cell Culture: Culture HEK293-APJ cells in T75 flasks until they reach 80-90% confluency.

  • Cell Seeding: Harvest cells and seed them into a 384-well white plate at a density of 5,000 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Assay Preparation: The next day, remove the culture medium and replace it with 10 µL of assay buffer containing the phosphodiesterase inhibitor IBMX (0.5 mM) to prevent cAMP degradation.

  • Ligand Addition: Add 5 µL of varying concentrations of the apelin isoforms to the wells. For the control wells, add 5 µL of assay buffer.

  • Forskolin Stimulation: Add 5 µL of forskolin solution (final concentration of 5 µM) to all wells to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves adding a cAMP-d2 conjugate and an anti-cAMP cryptate conjugate.

  • Measurement: After a 1-hour incubation at room temperature, read the plate on an HTRF-compatible reader.

  • Data Analysis: The HTRF ratio is inversely proportional to the cAMP concentration. Plot the data using a non-linear regression model to determine the pEC50 for each apelin isoform.

β-Arrestin Recruitment Assay (BRET-based)

This assay measures the recruitment of β-arrestin to the activated apelin receptor using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • HEK293 cells.

  • Plasmids encoding APJ-Rluc8 (Renilla luciferase 8) and Venus-β-arrestin-2.

  • Transfection reagent (e.g., Lipofectamine 2000).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Coelenterazine (B1669285) h (BRET substrate).

  • Apelin isoforms.

Procedure:

  • Transfection: Co-transfect HEK293 cells with the APJ-Rluc8 and Venus-β-arrestin-2 plasmids using a suitable transfection reagent.

  • Cell Seeding: 24 hours post-transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 40,000 cells/well.

  • Ligand Stimulation: 48 hours post-transfection, replace the culture medium with 90 µL of assay buffer. Add 10 µL of varying concentrations of apelin isoforms to the wells.

  • Substrate Addition: Add coelenterazine h to a final concentration of 5 µM.

  • Measurement: Immediately after substrate addition, measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the Rluc8 emission (e.g., 485 nm) and one for the Venus emission (e.g., 530 nm).

  • Data Analysis: Calculate the BRET ratio by dividing the Venus emission by the Rluc8 emission. The net BRET ratio is calculated by subtracting the BRET ratio of vehicle-treated cells from the BRET ratio of ligand-treated cells. Plot the net BRET ratio against the ligand concentration and use non-linear regression to determine the pEC50 for β-arrestin recruitment for each isoform.

Conclusion

The available data indicate that apelin isoforms exhibit distinct signaling biases at the apelin receptor. While Apelin-17 appears to be a relatively balanced agonist, other isoforms like Apelin-13 and Apelin-36 show a preference for the Gαi pathway. This differential signaling has important implications for the physiological roles of these peptides and for the development of biased agonists as novel therapeutics. A G-protein biased agonist might be desirable for conditions where sustained G-protein signaling is beneficial without the receptor desensitization and potential adverse effects associated with β-arrestin recruitment. Conversely, a β-arrestin biased agonist could be advantageous in contexts where G-protein-independent signaling pathways are therapeutically relevant. Further research, particularly generating comprehensive comparative data for all known active apelin isoforms, including Apelin-12, will be crucial for fully elucidating the therapeutic potential of targeting the apelin system with biased agonists.

A Researcher's Guide to Apelin-12 Acetate: Evaluating Commercial Options for Purity and Potency

Author: BenchChem Technical Support Team. Date: September 2025

For researchers in physiology, pharmacology, and drug development, the quality of synthetic peptides is paramount to the validity and reproducibility of experimental results. Apelin-12, a potent endogenous ligand for the APJ receptor, is a peptide of significant interest for its roles in cardiovascular function, fluid homeostasis, and metabolism. This guide provides a framework for the comparative evaluation of Apelin-12 acetate (B1210297) from various commercial suppliers, offering detailed experimental protocols and data presentation formats to aid in selecting the most suitable product for your research needs.

Apelin-12 is a 12-amino acid peptide that acts as an agonist for the G protein-coupled receptor, APJ.[1][2] Its activation triggers a cascade of intracellular signaling events with diverse physiological outcomes. Given its therapeutic potential, numerous commercial suppliers offer synthetic Apelin-12 acetate. However, the purity, activity, and stability of these products can vary, impacting experimental outcomes. This guide outlines a series of quality control and functional assays to empower researchers to independently assess and compare this compound from different sources.

Key Quality Attributes for Evaluation

Before initiating functional studies, it is crucial to assess the fundamental properties of the supplied this compound. These include:

  • Purity: The percentage of the desired peptide in the lyophilized powder. Impurities can include deletion sequences, incompletely deprotected peptides, or byproducts from synthesis.

  • Identity: Confirmation that the supplied peptide has the correct amino acid sequence and molecular weight.

  • Potency: The biological activity of the peptide, typically measured by its ability to elicit a specific cellular response.

  • Stability: The ability of the peptide to retain its structure and function over time under specified storage conditions.

Experimental Protocols for Comparative Evaluation

The following protocols describe standard methods for assessing the quality and functional activity of this compound.

Purity and Identity Verification: HPLC and Mass Spectrometry

Objective: To determine the purity and confirm the molecular weight of this compound from different suppliers.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Reconstitute the lyophilized this compound from each supplier in a suitable solvent (e.g., sterile water or 0.1% acetic acid) to a stock concentration of 1 mg/mL.

    • Perform analytical reverse-phase HPLC (RP-HPLC) using a C18 column.

    • Employ a linear gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) to elute the peptide.

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

    • Calculate the purity of each sample by integrating the area of the main peak relative to the total peak area.

  • Mass Spectrometry (MS):

    • Introduce a small aliquot of the reconstituted peptide solution into a mass spectrometer (e.g., MALDI-TOF or ESI-MS).

    • Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of this compound (C₆₆H₁₀₃N₂₁O₁₄S, MW: 1466.7 g/mol ).

Functional Assessment: Receptor Binding Assay

Objective: To evaluate the ability of this compound from different suppliers to bind to the APJ receptor.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human APJ receptor (e.g., CHO-K1 or HEK293 cells).

  • Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.

  • Radioligand Binding:

    • Incubate the cell membranes with a constant concentration of a radiolabeled Apelin analog (e.g., [¹²⁵I]-Apelin-13) and increasing concentrations of unlabeled this compound from each supplier.

    • Allow the binding to reach equilibrium.

  • Separation and Detection: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Data Analysis: Measure the radioactivity on the filters and perform a competitive binding analysis to determine the inhibition constant (Ki) for each supplier's Apelin-12. A lower Ki value indicates higher binding affinity.

Functional Assessment: cAMP Accumulation Assay

Objective: To measure the ability of this compound from different suppliers to inhibit forskolin-stimulated cAMP production, a downstream effect of APJ receptor activation via Gαi.

Methodology:

  • Cell Culture: Use APJ-expressing cells.

  • Cell Stimulation:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) in the presence of increasing concentrations of this compound from each supplier.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF-based assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the Apelin-12 concentration to generate a dose-response curve and calculate the EC₅₀ value for each supplier. A lower EC₅₀ value indicates higher potency.

Functional Assessment: ERK Phosphorylation Assay

Objective: To determine the ability of this compound from different suppliers to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream signaling molecule.

Methodology:

  • Cell Culture and Starvation: Culture APJ-expressing cells and serum-starve them overnight to reduce basal ERK phosphorylation.

  • Cell Stimulation: Treat the cells with increasing concentrations of this compound from each supplier for a short period (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting or ELISA:

    • Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • Alternatively, use a cell-based ELISA kit to quantify p-ERK levels.

  • Data Analysis: Quantify the p-ERK signal relative to the total ERK signal. Plot the normalized p-ERK levels against the log of the Apelin-12 concentration to determine the EC₅₀ for ERK phosphorylation.

Data Presentation

To facilitate a clear comparison of the results obtained from the different suppliers, it is recommended to summarize all quantitative data in a structured table.

SupplierLot NumberPurity by HPLC (%)Observed Mass (Da)Receptor Binding Ki (nM)cAMP EC₅₀ (nM)p-ERK EC₅₀ (nM)
Supplier A XXXXX98.51466.80.51.22.5
Supplier B YYYYY95.21467.11.23.56.8
Supplier C ZZZZZ99.11466.60.41.02.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing Key Processes

To better understand the biological context and experimental design, the following diagrams illustrate the Apelin signaling pathway and a recommended experimental workflow.

Apelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apelin-12 Apelin-12 APJ Receptor APJ Receptor Apelin-12->APJ Receptor Binds to G-Protein (Gαi, Gαq) G-Protein (Gαi, Gαq) APJ Receptor->G-Protein (Gαi, Gαq) Activates PLC PLC G-Protein (Gαi, Gαq)->PLC Activates (Gαq) AC AC G-Protein (Gαi, Gαq)->AC Inhibits (Gαi) PI3K PI3K G-Protein (Gαi, Gαq)->PI3K Activates ERK ERK G-Protein (Gαi, Gαq)->ERK Activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG Generates cAMP cAMP AC->cAMP Decreases Akt Akt PI3K->Akt Activates Ca2+ release Ca2+ release IP3 & DAG->Ca2+ release Induces Physiological Effects Physiological Effects Akt->Physiological Effects ERK->Physiological Effects Ca2+ release->Physiological Effects

Apelin-12 signaling pathway through the APJ receptor.

Experimental_Workflow cluster_purity Purity & Identity cluster_functional Functional Assays Start Start Receive Apelin-12 from Suppliers A, B, C Receive Apelin-12 from Suppliers A, B, C Start->Receive Apelin-12 from Suppliers A, B, C Purity & Identity Analysis Purity & Identity Analysis Receive Apelin-12 from Suppliers A, B, C->Purity & Identity Analysis HPLC HPLC Purity & Identity Analysis->HPLC Mass Spectrometry Mass Spectrometry Purity & Identity Analysis->Mass Spectrometry Functional Assays Functional Assays Receptor Binding Receptor Binding Functional Assays->Receptor Binding cAMP Assay cAMP Assay Functional Assays->cAMP Assay ERK Phosphorylation ERK Phosphorylation Functional Assays->ERK Phosphorylation Data Analysis & Comparison Data Analysis & Comparison Select Best Supplier Select Best Supplier Data Analysis & Comparison->Select Best Supplier HPLC->Functional Assays Mass Spectrometry->Functional Assays Receptor Binding->Data Analysis & Comparison cAMP Assay->Data Analysis & Comparison ERK Phosphorylation->Data Analysis & Comparison

Workflow for evaluating Apelin-12 from different suppliers.

Conclusion

A systematic and rigorous evaluation of commercially available this compound is essential for ensuring the reliability of research findings. By employing the analytical and functional assays outlined in this guide, researchers can make informed decisions about the most suitable product for their specific experimental needs. This approach not only enhances the quality of individual studies but also contributes to the overall reproducibility of research in the field.

References

A Comparative Guide to the In Vivo Efficacy of Apelin-12 and Its Modified Analogs

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the endogenous peptide Apelin-12 and various structurally modified apelin analogs. The information presented is supported by experimental data from peer-reviewed studies, focusing on cardiovascular and metabolic effects. This document aims to assist researchers in selecting appropriate compounds for further investigation and therapeutic development.

Introduction to Apelin and Its Analogs

Apelin is a family of endogenous peptides that act as ligands for the G protein-coupled receptor, APJ. The apelin/APJ system is a critical regulator of cardiovascular function, fluid homeostasis, and energy metabolism. Apelin-12 is one of the shortest, fully active fragments of the apelin preproprotein. However, its therapeutic potential is limited by a very short in vivo half-life, estimated to be in the minute range, due to rapid degradation by peptidases such as angiotensin-converting enzyme 2 (ACE2).[1]

To overcome this limitation, various modified apelin analogs have been synthesized. These modifications are designed to enhance stability and improve pharmacokinetic profiles while retaining or even enhancing biological activity. Common modifications include:

  • N-terminal pyroglutamation: Protects against aminopeptidase (B13392206) degradation.

  • Amino acid substitutions: Replacing susceptible amino acids with unnatural or D-isomers to hinder enzymatic cleavage.

  • C-terminal amidation: Increases resistance to carboxypeptidases.

  • Acylation/Lipidation: Attachment of fatty acids to prolong plasma half-life.

  • Fluorocarbon chain addition: A novel strategy to dramatically increase plasma stability.[2]

This guide will compare the in vivo effects of Apelin-12 to several of these modified analogs.

Comparative In Vivo Efficacy

The following sections and tables summarize the comparative in vivo efficacy of Apelin-12 and its modified analogs in key therapeutic areas.

Cardiovascular Effects

The apelin/APJ system is a potent regulator of the cardiovascular system, exerting positive inotropic effects and promoting vasodilation.[1][3] Studies have shown that both Apelin-12 and its analogs can improve cardiac function and reduce blood pressure.

Compound/AnalogAnimal ModelDose & RouteKey Cardiovascular OutcomesReference
Apelin-12 Anesthetized Rats0.05-5.0 mg/kg (bolus injection)Exerted a hypotensive effect with a reduction in LV systolic pressure.[4]
Apelin-12-1 (Met to Nle substitution) Anesthetized Rats0.05-5.0 mg/kg (bolus injection)Shortened duration of hypotensive effect compared to Apelin-12.[4]
Apelin-12-2 (Arg to MeArg substitution) Anesthetized Rats0.05-5.0 mg/kg (bolus injection)Removed the hypotensive effect; increased end-diastolic and systolic LV pressures, suggesting a positive inotropic effect.[4]
Apelin-12-3 (C-terminal amidation) Anesthetized Rats0.05-5.0 mg/kg (bolus injection)Reduced the extent of the positive inotropic effect but increased the relaxation constant.[4]
Apelin-12-4 (N-terminal Nitroarginine) Anesthetized Rats0.05-5.0 mg/kg (bolus injection)Exerted a hypotensive effect with a reduction in LV systolic pressure but slightly increased ejection speed.[4]
P92 and LIT01-196 (Metabolically stable Apelin-17 analogs) Normotensive Ratsnmol/kg range (IV)Potently increased urine output and induced a profound and sustained decrease in arterial blood pressure.[2]
Apelin-13 Humans with heart failureInfusionCaused peripheral and coronary vasodilatation, reduced cardiac preload and afterload, and increased cardiac output.[3]
Apelin ApoE-KO mice with Ang II-induced atherosclerosisCo-infusion with Ang IIAbrogated Ang II-induced atherosclerosis and abdominal aortic aneurysm formation.[5]
Metabolic Effects

The apelin system also plays a significant role in glucose and lipid metabolism, making it a potential target for the treatment of diabetes and obesity.

Compound/AnalogAnimal ModelDose & RouteKey Metabolic OutcomesReference
Metilin ([MeArg1, Nle10]-apelin12) Streptozotocin (B1681764) (STZ)-induced diabetic ratsNot specifiedDecreased blood glucose, increased mitochondrial respiration in cardiac fibers, and prevented the loss of total creatine (B1669601) in the diabetic hearts.[6][7]
Pyr-apelin-13 Diabetic mice with hindlimb ischemiaOsmotic pumpsEnhanced blood flow reperfusion and capillary density. Did not influence systemic blood glucose.[8]
Apelin-13 Rats with Diabetes Mellitus200 µg/kg/day (IP, 4 weeks)Enhanced the expression of Apelin-12, GLUT4, and AMPKα-2 in serum, myocardial, and aortic tissues.[9]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are generalized methodologies based on the cited literature.

Animal Models
  • Rodent Models: Wistar and Sprague-Dawley rats, as well as Balb/c and C57BL/6 mice, are commonly used.[4][10]

  • Disease Models:

    • Diabetes: Often induced by a single high-dose injection of streptozotocin (STZ).[6][7]

    • Atherosclerosis: Apolipoprotein E-knockout (ApoE-KO) mice, often challenged with a high-fat diet or angiotensin II infusion, are a standard model.[5]

    • Heart Failure: Can be induced by surgical procedures like aortic constriction.[2]

Compound Administration
  • Routes of Administration:

    • Intravenous (IV) injection/infusion: For assessing acute cardiovascular effects.[2][3]

    • Intraperitoneal (IP) injection: Commonly used for sub-chronic or chronic studies.[9][10]

    • Subcutaneous (SC) infusion: Achieved using osmotic mini-pumps for continuous, long-term delivery.[8]

    • Intranasal administration: A non-invasive route for potential CNS delivery.[11]

  • Dosage: Dosages vary widely depending on the analog's potency and the experimental endpoint, ranging from the nmol/kg to the mg/kg scale.[2][4]

Efficacy Assessment
  • Cardiovascular Parameters:

    • Blood Pressure: Measured via telemetry or direct arterial catheterization.

    • Cardiac Function: Assessed by echocardiography, pressure-volume loop analysis, or isolated heart preparations.[4]

  • Metabolic Parameters:

    • Blood Glucose and Insulin: Measured from blood samples using standard assays.

    • Glucose and Insulin Tolerance Tests: To evaluate glucose homeostasis.

  • Histological Analysis: Tissue sections are often analyzed to assess parameters like atherosclerotic lesion size or capillary density.[5][8]

Signaling Pathways and Experimental Workflow

Apelin Receptor (APJ) Signaling Pathway

Apelin peptides bind to the APJ receptor, a G protein-coupled receptor, to initiate a cascade of intracellular signaling events. The primary signaling pathways involved include the activation of Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP, and the activation of Gαq/11, which stimulates phospholipase C. Downstream signaling involves key kinases such as PI3K/Akt and ERK/MAPK, which mediate the diverse physiological effects of apelin, including vasodilation, angiogenesis, and metabolic regulation.[12][13][14][15]

APJ_Signaling Apelin Apelin (e.g., Apelin-12, Analogs) APJ APJ Receptor Apelin->APJ G_protein Gαi / Gαq APJ->G_protein PI3K PI3K G_protein->PI3K AC Adenylyl Cyclase G_protein->AC PLC PLC G_protein->PLC Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation ERK ERK1/2 Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation cAMP ↓ cAMP AC->cAMP PLC->ERK

Caption: Apelin Receptor (APJ) Signaling Cascade.

General In Vivo Experimental Workflow

A typical in vivo study comparing apelin analogs follows a structured workflow, from animal model selection and compound administration to data collection and analysis.

Experimental_Workflow start Start: Animal Model Selection (e.g., Diabetic Mice) acclimatization Acclimatization & Baseline Measurements start->acclimatization grouping Randomization into Treatment Groups (Vehicle, Apelin-12, Analogs) acclimatization->grouping treatment Compound Administration (e.g., Daily IP Injections) grouping->treatment monitoring In-Life Monitoring (e.g., Blood Glucose, Body Weight) treatment->monitoring endpoint Endpoint Efficacy Assessment (e.g., Cardiovascular Function) monitoring->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy analysis Data Analysis & Statistical Comparison necropsy->analysis

Caption: Generalized In Vivo Experimental Workflow.

Conclusion

Modified apelin analogs demonstrate significant advantages over the native Apelin-12 peptide in terms of in vivo stability and, in many cases, efficacy. Structural modifications can fine-tune the biological activity of the peptide, for instance, by enhancing positive inotropic effects while minimizing hypotensive effects. Analogs like Metilin and the long-acting acylated or fluorocarbonated peptides show considerable promise for the treatment of cardiovascular and metabolic diseases. The choice of a specific analog for therapeutic development will depend on the desired pharmacokinetic profile and the specific pathological condition being targeted. Further head-to-head in vivo comparison studies under standardized conditions are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

Validating Apelin-12 Quantification: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: September 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Apelin-12 is crucial for understanding its physiological roles and therapeutic potential. This guide provides a comparative overview of three orthogonal methods for validating Apelin-12 quantification results: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Radioligand Binding Assay.

Apelin is an endogenous peptide that, along with its receptor APJ, is widely expressed in various tissues and plays a significant role in cardiovascular function, metabolism, and other physiological processes.[1][2][3] Apelin exists in several isoforms, including Apelin-12, Apelin-13, and Apelin-36.[1] The accurate measurement of specific isoforms like Apelin-12 is essential for research and clinical applications. This guide details and compares three distinct methodologies to ensure the reliability and accuracy of Apelin-12 quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay technique that utilizes the specific binding of antibodies to an antigen to quantify the amount of that antigen in a sample. For Apelin-12, this typically involves a sandwich ELISA or a competitive ELISA format. While ELISA is a standard and accessible method, it is important to be aware of potential cross-reactivity with other apelin isoforms.[4][5]

Comparative Performance:
ParameterELISALC-MS/MSRadioligand Binding Assay
Principle Antigen-antibody bindingMass-to-charge ratioLigand-receptor binding
Specificity Can be variable, potential for cross-reactivity with other apelin isoforms.[4]High, can distinguish between different apelin isoforms.[4][5]High for the APJ receptor, but may not distinguish between different apelin isoforms that bind to the receptor.
Sensitivity Typically in the pg/mL to ng/mL range.High, often in the pg/mL range.[6]High, dependent on the specific activity of the radioligand.
Throughput High, suitable for screening large numbers of samples.Lower than ELISA, more suitable for targeted analysis.Moderate, depends on the assay format.
Cost Relatively low cost per sample.Higher initial instrument cost and cost per sample.Moderate, requires handling of radioactive materials.
Validation Requires validation of antibody specificity.Requires development and validation of specific transitions for each analyte.[4]Requires characterization of radioligand binding properties.[7]
Experimental Protocol: Sandwich ELISA

This protocol is a generalized example for a sandwich ELISA kit for Apelin-12.[8][9][10][11]

  • Plate Preparation: A microplate is pre-coated with a monoclonal antibody specific for Apelin-12.[8]

  • Sample and Standard Addition: Add 50 µL of standards, samples, and blank (sample diluent) to the appropriate wells. Immediately add 50 µL of a biotin-labeled polyclonal antibody specific for Apelin-12 to each well.[9]

  • Incubation: Cover the plate and incubate for 45 minutes at 37°C.[9]

  • Washing: Aspirate the liquid from each well and wash the plate three times with 350 µL of wash buffer per well.[11]

  • Conjugate Addition: Add 100 µL of Streptavidin-HRP (SABC working solution) to each well.[9]

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.[9]

  • Washing: Aspirate and wash the plate five times with wash buffer.[9]

  • Substrate Reaction: Add 90 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at 37°C in the dark.[9]

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[9]

  • Measurement: Read the optical density (OD) at 450 nm using a microplate reader immediately.[10]

  • Calculation: Calculate the concentration of Apelin-12 in the samples by comparing their OD to the standard curve.[10]

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_readout Data Acquisition A Pre-coated Plate B Add Samples & Standards A->B Start C Add Biotinylated Detection Antibody B->C D Incubate C->D E Wash D->E F Add Streptavidin-HRP E->F G Incubate F->G H Wash G->H I Add TMB Substrate H->I J Incubate I->J K Add Stop Solution J->K L Read OD at 450nm K->L

A simplified workflow for a typical Apelin-12 Sandwich ELISA.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This method is highly specific and can differentiate between various apelin isoforms, making it a valuable tool for validating immunoassay results.[4][5]

Experimental Protocol: LC-MS/MS for Apelin-12

This protocol is a generalized example based on published methods for apelin quantification.[4][6]

  • Sample Preparation:

    • To 500 µL of plasma, add a solution of 4% phosphoric acid to inactivate proteases.[4]

    • Perform solid-phase extraction (SPE) to isolate and concentrate the apelin peptides.

    • Elute the peptides and dry the eluent.[4]

    • Reconstitute the dried peptides in a solution of 10% methanol (B129727) and 0.5% acetic acid in water before analysis.[4]

  • LC Separation:

    • Inject the reconstituted sample into an ultra-high-performance liquid chromatography (UPLC) system.

    • Separate the apelin isoforms using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • MS/MS Detection:

    • Introduce the eluent from the LC system into a tandem mass spectrometer.

    • Ionize the peptides using electrospray ionization (ESI).

    • Select the precursor ion for Apelin-12 in the first quadrupole.

    • Fragment the precursor ion in the collision cell.

    • Detect the specific product ions in the third quadrupole using selected reaction monitoring (SRM).[4]

  • Quantification:

    • Quantify Apelin-12 by comparing the peak area of the sample to a standard curve generated with known concentrations of synthetic Apelin-12.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_readout Data Acquisition A Plasma Sample B Acidification A->B Start C Solid-Phase Extraction (SPE) B->C D Elution & Drying C->D E Reconstitution D->E F UPLC Separation E->F G Electrospray Ionization (ESI) F->G H Tandem Mass Spectrometry (MS/MS) G->H I Quantification H->I

A generalized workflow for Apelin-12 quantification by LC-MS/MS.

Radioligand Binding Assay

A radioligand binding assay is a functional assay that measures the interaction of a radiolabeled ligand with its receptor. In the context of Apelin-12, this assay would quantify the binding of a radiolabeled apelin analog to the APJ receptor. This method provides information about the biologically active concentration of ligands that can bind to the receptor.

Experimental Protocol: Radioligand Binding Assay for APJ Receptor

This protocol is a generalized example for a competitive radioligand binding assay.[7][12]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human APJ receptor.[13]

  • Assay Setup:

    • In a 96-well plate, add assay buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).

    • Add a fixed concentration of a radiolabeled apelin analog (e.g., [125I]-Apelin-13).[13]

    • Add increasing concentrations of unlabeled Apelin-12 (as a competitor) or the unknown sample.

    • Add the prepared cell membranes (1 µg of membrane protein per well).[13]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of Apelin-12 in the unknown sample can be determined by its ability to displace the radioligand.

BindingAssay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Data Acquisition A APJ Receptor Membranes C Incubate Membranes, Radioligand & Competitor A->C Start B Radiolabeled Apelin B->C D Filtration C->D E Washing D->E F Scintillation Counting E->F G Data Analysis F->G

A simplified workflow for a competitive radioligand binding assay.

Apelin Signaling Pathway

The biological effects of Apelin-12 are mediated through its binding to the G-protein coupled receptor, APJ. This interaction triggers several downstream signaling cascades, including the activation of Gαi and Gαq proteins.[1][14] These pathways, in turn, modulate cellular processes such as cell proliferation, migration, and survival through the activation of kinases like PI3K/Akt and ERK1/2.[1][14][15]

Apelin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Apelin12 Apelin-12 APJ APJ Receptor Apelin12->APJ G_alpha_i Gαi APJ->G_alpha_i G_alpha_q Gαq APJ->G_alpha_q PI3K PI3K G_alpha_i->PI3K PLC PLC G_alpha_q->PLC ERK ERK1/2 PLC->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Proliferation Cell Proliferation Akt->Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Vasodilation Vasodilation eNOS->Vasodilation

A simplified overview of the Apelin signaling pathway.

By employing a combination of these orthogonal methods, researchers can gain a higher degree of confidence in their Apelin-12 quantification results, leading to more robust and reproducible scientific findings.

References

Benchmarking Apelin-12 Acetate: A Comparative Analysis in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Apelin-12 acetate's performance against standard-of-care therapies in preclinical models of heart failure and pulmonary hypertension. The following sections detail the mechanism of action of Apelin-12, present comparative efficacy data, and outline the experimental protocols used to generate this data.

Introduction to Apelin-12 Acetate (B1210297)

Apelin-12 is a peptide that acts as an endogenous ligand for the G protein-coupled receptor, APJ. The apelin-APJ system is involved in a wide range of physiological processes, with significant implications for the cardiovascular system.[1] Activation of the APJ receptor by Apelin-12 has been shown to induce vasodilation, increase cardiac contractility (positive inotropic effect), and promote angiogenesis.[2][3][4] These properties make Apelin-12 a promising therapeutic candidate for cardiovascular diseases characterized by vasoconstriction and impaired cardiac function, such as heart failure and pulmonary hypertension.

Apelin-12 Signaling Pathway

The binding of Apelin-12 to its receptor, APJ, triggers a cascade of intracellular signaling events that mediate its physiological effects. A simplified representation of this pathway is provided below.

Apelin12 This compound APJ APJ Receptor Apelin12->APJ G_protein Gαi / Gαq APJ->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inotropy Increased Cardiac Contractility Ca_release->Inotropy PKC->Inotropy Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Apelin-12 signaling pathway.

Benchmarking in a Preclinical Model of Heart Failure

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. Preclinical evaluation of potential new therapies often utilizes the transverse aortic constriction (TAC) mouse model , which mimics pressure-overload induced heart failure.[5][6]

Comparative Efficacy Data: Apelin-12 vs. Standard-of-Care

The following table summarizes the effects of this compound and standard-of-care beta-blockers on key hemodynamic and cardiac function parameters in the TAC mouse model of heart failure. It is important to note that this data is compiled from multiple studies and represents an indirect comparison.

ParameterThis compoundBeta-Blockers (Metoprolol/Carvedilol)
Cardiac Output Increased[2]Generally maintained or slightly decreased
Ejection Fraction Improved[7]Maintained or improved
Left Ventricular End-Systolic Pressure ReducedReduced
Left Ventricular End-Diastolic Pressure ReducedReduced
Cardiac Hypertrophy Attenuated[2]Attenuated
Experimental Protocol: Transverse Aortic Constriction (TAC) Mouse Model

The TAC model is a widely used surgical procedure to induce cardiac hypertrophy and subsequent heart failure in mice.[5][8][9]

  • Animal Model: Male C57BL/6 mice, typically 8-10 weeks old.

  • Anesthesia: Anesthesia is induced and maintained using isoflurane.

  • Surgical Procedure:

    • A midline cervical incision is made to expose the trachea for intubation.

    • A thoracotomy is performed at the second intercostal space to expose the aortic arch.

    • A suture is passed under the transverse aorta between the innominate and left common carotid arteries.

    • A blunted needle (typically 27-gauge) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.

    • The needle is then quickly removed, creating a stenosis of a defined diameter.

    • The chest and skin are closed in layers.

  • Post-Operative Care: Analgesics are administered post-operatively. Mice are monitored closely for recovery.

  • Sham Control: Sham-operated animals undergo the same procedure without the ligation of the aorta.

  • Treatment Administration: this compound or standard-of-care drugs are typically administered daily via subcutaneous or intraperitoneal injection, starting at a specified time point post-TAC surgery.

  • Endpoint Analysis: Cardiac function and hemodynamics are assessed at various time points (e.g., 2-8 weeks post-TAC) using techniques such as echocardiography and direct cardiac catheterization.

Benchmarking in a Preclinical Model of Pulmonary Hypertension

Pulmonary hypertension (PH) is a progressive disease characterized by high blood pressure in the arteries of the lungs, leading to right heart failure.[4] The monocrotaline (B1676716) (MCT)-induced rat model is a commonly used preclinical model to study PH and evaluate potential therapies.[10][11][12][13][14]

Comparative Efficacy Data: Apelin-12 vs. Standard-of-Care

The following table presents a summary of the effects of this compound and standard-of-care therapies (endothelin receptor antagonists, PDE5 inhibitors, and prostacyclin analogs) on key parameters in the MCT rat model of pulmonary hypertension. This is an indirect comparison based on data from various studies.

ParameterThis compoundStandard-of-Care (Bosentan/Sildenafil/Iloprost)
Right Ventricular Systolic Pressure (RVSP) Reduced[1]Reduced
Pulmonary Vascular Resistance (PVR) Reduced[1][15]Reduced
Right Ventricular Hypertrophy (Fulton's Index) Reduced[1]Reduced
Cardiac Output Increased[1][15]Increased or maintained
Vascular Remodeling Attenuated[1]Attenuated
Experimental Protocol: Monocrotaline (MCT)-Induced Pulmonary Hypertension Rat Model

The MCT model is a well-established method for inducing pulmonary hypertension in rats.[10][11][12][13][14]

  • Animal Model: Male Sprague-Dawley or Wistar rats, typically weighing 200-250g.

  • Induction of PH: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) is administered.

  • Disease Progression: The animals develop progressive pulmonary hypertension over a period of 3-4 weeks.

  • Treatment Administration: this compound or standard-of-care drugs are administered, often starting 1-2 weeks after MCT injection and continuing for the remainder of the study.

  • Endpoint Analysis: At the end of the study period (e.g., 4 weeks post-MCT), hemodynamic measurements (e.g., RVSP) are taken via right heart catheterization. The heart is then excised to determine the degree of right ventricular hypertrophy (Fulton's Index: RV / (LV + Septum)). Lung tissue is also collected for histological analysis of vascular remodeling.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating a test compound like this compound in a preclinical disease model.

start Start animal_model Induce Disease Model (e.g., TAC or MCT) start->animal_model group_allocation Randomly Allocate Animals to Treatment Groups animal_model->group_allocation treatment Administer Treatment (Apelin-12, Standard-of-Care, Vehicle) group_allocation->treatment monitoring Monitor Animal Health and Disease Progression treatment->monitoring endpoints Measure Endpoints (Hemodynamics, Cardiac Function, Histology) monitoring->endpoints data_analysis Analyze and Compare Data between Groups endpoints->data_analysis conclusion Draw Conclusions on Efficacy and Mechanism data_analysis->conclusion

General experimental workflow.

Conclusion

Preclinical data from established animal models of heart failure and pulmonary hypertension suggest that this compound has the potential to improve cardiac function and hemodynamics. Its mechanism of action, involving both vasodilation and enhanced cardiac contractility, offers a potentially multifaceted approach to treating these complex cardiovascular diseases. While direct head-to-head comparative studies are limited, the available evidence indicates that the therapeutic effects of Apelin-12 are comparable to, and in some aspects, may offer advantages over, standard-of-care therapies in these preclinical settings. Further research, including direct comparative efficacy studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in cardiovascular disease.

References

Safety Operating Guide

Safe Disposal of Apelin-12 Acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: September 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Apelin-12 acetate (B1210297), a synthetic peptide used in various research applications.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is imperative to handle Apelin-12 acetate with the appropriate personal protective equipment (PPE). While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), good laboratory practice dictates a cautious approach.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The disposal of this compound should always be in accordance with local, regional, and national regulations. The following steps provide a general framework for its proper disposal:

  • Review Institutional and Local Regulations: The primary step is to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal. Chemical waste generators are responsible for correctly classifying their waste and ensuring it is handled according to all applicable regulations.[1]

  • Waste Collection (Solid Form):

    • Carefully sweep up the solid this compound powder.

    • Avoid actions that could generate dust.[1]

    • Place the collected material into a clearly labeled, sealed container suitable for chemical waste. The label should include the full chemical name ("this compound") and the amount.

  • Waste Collection (Solutions):

    • Aqueous solutions of this compound should not be disposed of down the drain unless explicitly permitted by your local wastewater regulations and institutional EHS guidelines.[1]

    • Collect solutions in a sealed, properly labeled container. The label should identify the contents ("this compound solution"), the solvent (e.g., PBS), and the approximate concentration.

  • Container Management:

    • Store the waste container in a designated, secure area away from incompatible materials.

    • Keep the container closed except when adding waste.

  • Waste Pickup and Disposal:

    • Arrange for the disposal of the chemical waste through your institution's EHS-approved waste management vendor.

    • Do not mix this compound waste with other chemical waste streams unless permitted by your EHS department.

Regulatory and Safety Data Summary

The following table summarizes key data from safety data sheets regarding this compound.

ParameterInformationSource
Hazard Classification Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]
CERCLA/SARA Hazardous Substance Not regulated as a hazardous substance under CERCLA (40 CFR 302) or SARA (40 CFR 355).[1]
Environmental Fate Should not be released into the environment or emptied into drains.[1] No specific data on persistence and degradability is available.[1]
Transport Regulations Not regulated under DOT, TDG, IATA, or IMDG/IMO.[1]

Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps to follow when determining the appropriate disposal route for this compound.

cluster_start Start cluster_assessment Assessment cluster_decision Disposal Path cluster_action Action start Identify this compound Waste (Solid or Solution) consult_sds Consult Safety Data Sheet (SDS) [Non-Hazardous Classification] start->consult_sds consult_ehs Consult Institutional EHS Guidelines & Local Regulations consult_sds->consult_ehs decision Is Drain Disposal Permitted by EHS for this specific waste? consult_ehs->decision chemical_waste Collect in a Labeled, Sealed Container for Chemical Waste Pickup decision->chemical_waste No drain_disposal Follow EHS Protocol for Authorized Drain Disposal decision->drain_disposal Yes ehs_pickup Arrange for EHS/ Approved Vendor Pickup chemical_waste->ehs_pickup

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Apelin-12 Acetate

Author: BenchChem Technical Support Team. Date: September 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Apelin-12 acetate (B1210297), a bioactive peptide used in a variety of research applications. Adherence to these procedures is critical to ensure personnel safety and maintain the integrity of your experiments. This document outlines personal protective equipment (PPE), operational plans for handling and storage, and proper disposal methods.

Essential Safety and Handling at a Glance

While Apelin-12 acetate is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, its toxicological properties have not been fully investigated.[1] Therefore, a cautious approach to handling is recommended, treating it as a potentially hazardous compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial. The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are mandatory to protect against accidental splashes.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or latex, should always be worn to prevent skin contact.[2] Gloves should be inspected before each use and changed immediately if contaminated.

  • Body Protection: A lab coat should be worn to protect against contamination of personal clothing.[2]

  • Respiratory Protection: While a respirator is not typically required under normal use conditions with adequate ventilation, one may be necessary when handling large quantities or when there is a risk of generating dust.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValue
Molecular Formula C₆₄H₁₀₃N₂₁O₁₄S • XC₂H₄O₂
Molecular Weight 1422.7 g/mol (Note: Batch-specific molecular weights may vary)[3]
Appearance White powder
Solubility Soluble in PBS (pH 7.2) at 5 mg/ml. Insoluble in DMF, DMSO, and Ethanol.[3]
Long-Term Storage -20°C[4]
Short-Term Storage 0 - 4°C (for days to weeks)[4]
Occupational Exposure Limits No specific limits have been established.

Step-by-Step Handling Protocol: Preparing a Stock Solution

This protocol outlines a standard procedure for safely preparing a stock solution of this compound.

1. Preparation and Precaution:

  • Ensure the work area, such as a chemical fume hood or a well-ventilated space, is clean and uncluttered.
  • Don all required PPE as outlined above.
  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture, which can affect stability.

2. Reconstitution:

  • Carefully open the vial.
  • Using a calibrated pipette, add the appropriate volume of sterile PBS (pH 7.2) to the vial to achieve the desired concentration.
  • Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause denaturation.

3. Aliquoting and Storage:

  • Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
  • Clearly label each aliquot with the peptide name, concentration, and date of preparation.
  • For long-term storage, store the aliquots at -20°C.[4] For short-term storage (a few days), solutions can be kept at 4°C.

Emergency Procedures: First Aid

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

Disposal Plan

All waste materials, including empty vials, contaminated gloves, and pipette tips, should be disposed of in accordance with federal, state, and local environmental regulations. While specific regulations for this compound are not defined, it is best practice to treat it as chemical waste. A common procedure is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Always consult with your institution's environmental health and safety (EHS) department for specific guidance.

Visualizing the Handling Workflow

To further clarify the safe handling process, the following diagram illustrates the key steps from receiving the compound to its final disposal.

Safe Handling Workflow for this compound receiving Receiving and Inventory storage Long-Term Storage (-20°C) receiving->storage preparation Preparation for Use (Equilibrate to Room Temp) storage->preparation handling Handling and Weighing (Wear Full PPE) preparation->handling reconstitution Reconstitution (In Ventilated Area) handling->reconstitution spill Spill or Exposure handling->spill experiment Experimental Use reconstitution->experiment reconstitution->spill disposal Waste Disposal (Follow EHS Guidelines) experiment->disposal experiment->spill first_aid First Aid Procedures spill->first_aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.